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  • Product: (3-Methyl-1,2-oxazol-4-yl)methanol
  • CAS: 100367-83-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3-Methyl-1,2-oxazol-4-yl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction (3-Methyl-1,2-oxazol-4-yl)methanol is a heterocyclic compound featuring a core 1,2-oxazole (often referred to as isoxazole) ring. This five-mem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyl-1,2-oxazol-4-yl)methanol is a heterocyclic compound featuring a core 1,2-oxazole (often referred to as isoxazole) ring. This five-membered aromatic ring, containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] The presence of a methyl group at the 3-position and a hydroxymethyl (methanol) group at the 4-position makes it a versatile bifunctional building block for the synthesis of more complex molecular architectures. Its utility lies in the ability to introduce the stable, bioisosterically relevant isoxazole core into drug candidates, influencing properties such as metabolic stability, solubility, and target binding affinity. This guide provides a detailed overview of its chemical and physical properties, a robust synthesis protocol, and its applications in the field of drug discovery and development.

Physicochemical and Spectroscopic Properties

Precise experimental data for this specific compound is not widely published in publicly accessible databases. However, based on its structure and data from analogous isoxazole derivatives, the following properties can be predicted and are provided for guidance. Researchers should confirm these properties on their own synthesized material.

Table 1: Physicochemical Properties
PropertyValueSource/Rationale
Molecular Formula C₅H₇NO₂Calculated from structure
Molecular Weight 113.11 g/mol Calculated from formula
Appearance Likely a white to off-white solid or a viscous oilCommon for similar small heterocyclic alcohols
Melting Point Not reported; likely low-melting solidInferred from similar structures
Boiling Point Not reported; likely >200 °C at atmospheric pressureInferred from similar structures
Solubility Soluble in methanol, ethanol, DMSO, chloroform; sparingly soluble in waterExpected due to the polar alcohol group and heterocyclic nature
CAS Number 1346598-68-7
Table 2: Spectroscopic Data (Predicted)
TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ ~4.6 (s, 2H, -CH₂OH), δ ~3.5 (br s, 1H, -OH), δ ~2.4 (s, 3H, -CH₃). The isoxazole ring proton is absent as the ring is fully substituted at C4 and C5.
¹³C NMR (CDCl₃, 100 MHz)δ ~168 (C5 of isoxazole), δ ~158 (C3 of isoxazole), δ ~110 (C4 of isoxazole), δ ~55 (-CH₂OH), δ ~11 (-CH₃).
IR (Infrared) (KBr, cm⁻¹)~3400-3200 (O-H stretch, broad), ~2950-2850 (C-H stretch), ~1600-1450 (C=N and C=C stretch of isoxazole ring).
MS (Mass Spec) (EI)m/z (%) = 113 (M⁺), 96 (M⁺ - OH), 82 (M⁺ - CH₂OH).

Synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol

The most direct and common synthetic route to (3-Methyl-1,2-oxazol-4-yl)methanol is through the reduction of its corresponding aldehyde, 3-methyl-1,2-oxazole-4-carbaldehyde. This transformation is a standard procedure in organic synthesis.

Synthetic Scheme

G cluster_0 Synthesis Pathway start 3-Methyl-1,2-oxazole-4-carbaldehyde reagent Sodium Borohydride (NaBH4) Methanol (Solvent) start->reagent Reduction product (3-Methyl-1,2-oxazol-4-yl)methanol reagent->product

Caption: Reduction of an aldehyde to a primary alcohol.

Experimental Protocol: Reduction of 3-Methyl-1,2-oxazole-4-carbaldehyde

This protocol describes a reliable method for the synthesis of the title compound.

Materials:

  • 3-Methyl-1,2-oxazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-1,2-oxazole-4-carbaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes.

    • Causality Insight: Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the isoxazole ring, which could be susceptible to reduction under harsher conditions (e.g., with LiAlH₄).[3][4] The portion-wise addition helps to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding deionized water (approximately 5 mL) while cooling the flask in an ice bath.

  • Workup and Extraction:

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • Add ethyl acetate (20 mL) to the remaining aqueous residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 15 mL).

    • Trustworthiness Pillar: The brine wash helps to remove residual water and any water-soluble impurities from the organic phase, leading to a cleaner product.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude (3-Methyl-1,2-oxazol-4-yl)methanol can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.

Applications in Drug Discovery and Chemical Biology

(3-Methyl-1,2-oxazol-4-yl)methanol is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its role as a versatile chemical intermediate. The hydroxymethyl group serves as a convenient handle for further chemical modifications, such as oxidation to the aldehyde, conversion to a leaving group (e.g., mesylate or tosylate) for nucleophilic substitution, or esterification.

Role as a Synthetic Building Block

The isoxazole moiety is present in numerous approved drugs and clinical candidates, valued for its ability to act as a bioisostere for amide or ester groups and to participate in hydrogen bonding.[1] (3-Methyl-1,2-oxazol-4-yl)methanol provides a direct route to incorporate this valuable pharmacophore.

G cluster_1 Synthetic Utility cluster_2 Functional Group Interconversion cluster_3 Intermediate Products cluster_4 Final Complex Molecules start (3-Methyl-1,2-oxazol-4-yl)methanol oxidation Oxidation (e.g., PCC, DMP) start->oxidation activation Activation (e.g., MsCl, TsCl) start->activation esterification Esterification (e.g., Acid Chloride) start->esterification aldehyde Corresponding Aldehyde oxidation->aldehyde activated_alcohol Mesylate/Tosylate Ester activation->activated_alcohol ester Ester Derivative esterification->ester final_product Drug Candidates, Agrochemicals, Material Science Polymers aldehyde->final_product Further Synthesis activated_alcohol->final_product Nucleophilic Substitution ester->final_product Further Synthesis

Caption: Synthetic pathways from the title compound.

Safety and Handling

As a novel chemical entity, (3-Methyl-1,2-oxazol-4-yl)methanol should be handled with care in a laboratory setting. A full toxicological profile is not available.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

  • ScenTree. (n.d.). Benzyl alcohol (CAS N° 100-51-6).
  • ChemicalBook. (n.d.). Benzyl alcohol | 100-51-6.
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  • PubChem. (n.d.). (3-Methyl-1,2,4-oxadiazol-5-yl)methanol.
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  • Methanol Safety Data Sheet. (n.d.). Retrieved from [Source, e.g., a specific supplier's website].
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  • State of Michigan. (n.d.). SAFETY DATA SHEET - Methanol (230, 232, 233).
  • Al-Otaibi, J. S., et al. (2024). Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methanol.
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  • ChemScene. (n.d.). 885272-81-1 | (2-(3-Fluorophenyl)oxazol-4-yl)methanol.
  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
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  • Wikipedia. (n.d.). Methanol.
  • Chemguide. (n.d.). REDUCTION OF ALDEHYDES AND KETONES.
  • Khan Academy. (n.d.). Reduction of carboxylic acids (video).
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  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry.
  • SpectraBase. (n.d.). 3-Methyl-3-oxetanemethanol - Optional[1H NMR] - Spectrum.
  • ChemicalBook. (n.d.). (2-PHENYL-OXAZOL-4-YL)-METHANOL synthesis.
  • J&W Pharmlab. (n.d.). Oxazol-4-yl-methanol - CAS:155742-48-6.
  • Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.
  • PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
  • ResearchGate. (2024). Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies.

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Exploratory

Unlocking New Therapeutic Frontiers: A Technical Guide to the Therapeutic Targets of Oxazole Compounds

Introduction: The Versatility of the Oxazole Scaffold in Medicinal Chemistry The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, represents a privileged scaffold in modern drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Oxazole Scaffold in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, represents a privileged scaffold in modern drug discovery.[1] Its unique electronic properties and ability to form a variety of non-covalent interactions allow for the design of potent and selective modulators of a wide range of biological targets.[2] This guide provides an in-depth exploration of the key therapeutic targets of oxazole-containing compounds, with a focus on their applications in oncology, inflammation, and infectious diseases. We will delve into the mechanisms of action, provide exemplary compounds, and detail the experimental protocols required to validate these interactions, offering a comprehensive resource for researchers and drug development professionals.

I. Anticancer Therapeutics: A Multi-pronged Attack on Tumorigenesis

Oxazole derivatives have demonstrated remarkable potential in cancer therapy by targeting various key players in tumor growth, proliferation, and survival.[3]

Signal Transducer and Activator of Transcription 3 (STAT3): A Hub for Cancer Cell Signaling

Constitutive activation of STAT3 is a hallmark of many human cancers, making it a prime therapeutic target.[4] Oxazole-based compounds have emerged as effective inhibitors of this pathway.

Mechanism of Action: Oxazole-containing STAT3 inhibitors can act as peptidomimetics of the STAT3 SH2 domain-binding phosphotyrosine peptide. This mimicry allows them to bind to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus.[5][6] This disruption of STAT3:STAT3 dimers inhibits the transcription of downstream target genes involved in cell survival and proliferation, such as Bcl-xL.[5]

Featured Compound: S3I-M2001 S3I-M2001 is a notable oxazole-based small-molecule inhibitor that selectively disrupts active STAT3:STAT3 dimers.[5] Its action leads to the aggregation of hyperactivated STAT3 into nonfunctional perinuclear aggresomes and eventual proteasome-mediated degradation.[5]

Signaling Pathway Diagram:

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes DNA DNA STAT3_dimer->DNA translocates & binds S3I_M2001 S3I-M2001 (Oxazole Inhibitor) S3I_M2001->STAT3_dimer disrupts Gene_Transcription Gene Transcription (e.g., Bcl-xL) DNA->Gene_Transcription initiates Cytokine Cytokine Cytokine->Receptor binds

Caption: STAT3 signaling pathway and the inhibitory action of S3I-M2001.

Experimental Protocol: STAT3 Inhibition Validation

A. Western Blot for Phospho-STAT3 (Tyr705):

  • Cell Culture and Treatment: Plate cancer cells with constitutively active STAT3 and treat with varying concentrations of the oxazole compound for a specified time.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate proteins by electrophoresis, transfer to a membrane, and probe with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

  • Detection and Analysis: Use a secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities to determine the ratio of phosphorylated to total STAT3.

B. STAT3-Dependent Luciferase Reporter Assay:

  • Transfection: Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Treatment and Stimulation: Treat the transfected cells with the oxazole inhibitor, followed by stimulation with a STAT3 activator like IL-6.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the inhibitor on STAT3 transcriptional activity.

Tubulin: Disrupting the Cytoskeleton

Microtubules are essential for cell division, making them a well-established target for anticancer drugs. Oxazole-containing compounds can interfere with tubulin polymerization dynamics.

Mechanism of Action: Certain oxazole derivatives act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.[7]

Featured Compounds: A variety of synthetic oxazole derivatives, often incorporating structural features similar to combretastatin A-4, have been developed as potent inhibitors of tubulin polymerization, with some demonstrating IC50 values in the nanomolar range.[7][8]

Experimental Workflow Diagram:

Tubulin_Polymerization_Assay cluster_workflow Tubulin Polymerization Assay Workflow Start Start Prepare_Tubulin Prepare purified tubulin solution Start->Prepare_Tubulin Add_Compound Add oxazole compound or vehicle control Prepare_Tubulin->Add_Compound Initiate_Polymerization Initiate polymerization (e.g., by warming to 37°C) Add_Compound->Initiate_Polymerization Monitor_Polymerization Monitor polymerization over time (fluorescence or turbidity) Initiate_Polymerization->Monitor_Polymerization Analyze_Data Analyze polymerization curves (IC50 determination) Monitor_Polymerization->Analyze_Data End End Analyze_Data->End

Sources

Foundational

The Oxazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a corners...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties facilitate diverse interactions with biological targets, making it a "privileged scaffold" in the design of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the biological relevance of the oxazole core, detailing its physicochemical properties, its role as a versatile pharmacophore and bioisostere, its presence in natural products and approved medicines, and the synthetic strategies employed in its utilization.

Physicochemical Properties and their Medicinal Chemistry Implications

The oxazole ring is a planar, sp² hybridized system with six π-electrons, rendering it aromatic, though its aromaticity is less pronounced than that of rings like furan.[3][4] This electronic nature, combined with the presence of two heteroatoms, dictates its physicochemical profile and, consequently, its utility in drug design.

  • Electronic Nature and Basicity: The oxygen atom is highly electronegative, while the nitrogen atom is pyridine-like, making oxazole a weak base.[4][5] The hydrogen atom at the C2 position is the most acidic (pKa ≈ 20).[4] These properties influence the molecule's ability to participate in hydrogen bonding and other polar interactions within a biological system.

  • Stability and Reactivity: Oxazoles are thermally stable but can be susceptible to ring-opening under strong acidic conditions or upon deprotonation at the C2 position.[6][7] They are more resistant to acids than furans but less so than pyridine.[3][5] This balance of stability and reactivity is crucial for a drug's shelf-life and metabolic profile.

  • Molecular Interactions: The oxazole nucleus can engage in a wide array of non-covalent interactions, which are fundamental to drug-receptor binding. These include hydrogen bonding (acting as an acceptor via the nitrogen atom), π-π stacking, hydrophobic effects, and van der Waals forces.[3][4][5] This versatility allows medicinal chemists to fine-tune a molecule's binding affinity and selectivity for its target.[3]

dot graph OxazoleStructure { layout=neato; node [shape=plaintext]; edge [color="#202124"];

O1 [label="O", pos="0,1.5!", fontsize=14, fontcolor="#EA4335"]; N3 [label="N", pos="1.3,-0.75!", fontsize=14, fontcolor="#4285F4"]; C2 [label="C", pos="0.8,0.75!", fontsize=14]; C4 [label="C", pos="0.8,-1.5!", fontsize=14]; C5 [label="C", pos="-0.8,-0.75!", fontsize=14];

O1 -- C2 [len=1.5]; C2 -- N3 [len=1.5]; N3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- O1 [len=1.5];

// Numbering num1 [label="1", pos="-0.5,1.5!", fontcolor="#5F6368"]; num2 [label="2", pos="1.3,1.1!", fontcolor="#5F6368"]; num3 [label="3", pos="1.8,-0.75!", fontcolor="#5F6368"]; num4 [label="4", pos="1.3,-1.9!", fontcolor="#5F6368"]; num5 [label="5", pos="-1.3,-1.1!", fontcolor="#5F6368"];

// Double bonds C2_N3_double [pos="1.05,0!", label="=", fontsize=20, color="#202124"]; C4_C5_double [pos="0,-1.125!", label="=", fontsize=20, color="#202124"];

// Caption caption [label="General structure and numbering of the oxazole ring.", shape=none, pos="0,-3!", fontsize=12]; } enddot Caption: General structure and numbering of the oxazole ring.

The Oxazole Ring as a Versatile Pharmacophore and Bioisostere

In drug design, the oxazole moiety serves two critical functions: as a pharmacophore that directly interacts with the biological target and as a bioisostere that replaces other functional groups to improve a drug's properties.

A Key Pharmacophore

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The oxazole ring's ability to participate in diverse non-covalent interactions makes it a valuable pharmacophore.[1][3] By modifying the substituents at the C2, C4, and C5 positions, chemists can orient other functional groups in three-dimensional space to precisely match the binding site of an enzyme or receptor, thereby enhancing biological activity.[3][8]

A Strategic Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles.[5] The oxazole ring is a well-regarded bioisostere for several functional groups, most notably amides and esters.[5][9]

  • Amide/Ester Replacement: Amide and ester groups are susceptible to enzymatic hydrolysis by proteases and esterases, which can lead to rapid metabolic degradation and poor oral bioavailability. The oxazole ring, being more resistant to hydrolysis, serves as a stable replacement, improving the drug's metabolic stability and pharmacokinetic profile.[10][11] Furthermore, the oxazole ring can mimic the geometry and hydrogen-bonding capabilities of the amide or ester group it replaces.

Therapeutic Applications and Approved Drugs

The versatility of the oxazole scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives, including anticancer, antibacterial, anti-inflammatory, and antiviral effects.[1][12][13] This has led to the development of several FDA-approved drugs that feature the oxazole core.[1][5]

Drug NameTrade Name(s)Therapeutic AreaMechanism of Action (Simplified)
Oxaprozin Daypro, DuraproxAnti-inflammatoryA non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.[5][6]
Linezolid ZyvoxAntibacterialAn oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[3]
Ditazole AgeroplasAnti-inflammatoryA platelet aggregation inhibitor.[3][14]
Sulfamoxol JustamilAntibacterialA sulfonamide antibiotic.[14]
Aleglitazar AntidiabeticA dual PPARα/γ agonist (development discontinued).[3][14]
Case Study: Oxaprozin

Oxaprozin, approved by the FDA in 1992, is an NSAID used for the treatment of osteoarthritis and rheumatoid arthritis.[5] Its anti-inflammatory effect stems from the inhibition of cyclooxygenase-I (COX-1), which is a key enzyme in the biosynthesis of pro-inflammatory prostaglandins.[5] The oxazole ring in Oxaprozin provides a stable, rigid core that correctly positions the phenyl and propionic acid side chains for effective binding within the active site of the COX enzyme.

Synthetic Methodologies in Medicinal Chemistry

The construction of the oxazole ring is a well-established field in organic chemistry, with several named reactions providing reliable routes to a wide variety of substituted derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Key synthetic strategies include:

  • Robinson-Gabriel Synthesis: The cyclodehydration of 2-acylamino ketones.[3][15]

  • Fischer Oxazole Synthesis: The reaction of cyanohydrins with aldehydes.[3]

  • Van Leusen Reaction: The reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[3][16]

  • Bredereck Reaction: The reaction of α-haloketones with formamide.[3][16]

dot graph RobinsonGabriel { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

// Nodes start [label="2-Acylamino Ketone"]; reagent [label="Dehydrating Agent\n(e.g., H₂SO₄, POCl₃)", shape=ellipse, fillcolor="#FFFFFF"]; intermediate [label="Cyclization Intermediate\n(Oxazoline)"]; product [label="2,5-Disubstituted Oxazole"];

// Edges start -> reagent [label=" + ", arrowhead=none]; reagent -> intermediate [label=" Intramolecular\n Cyclization"]; intermediate -> product [label=" Dehydration\n (Water Elimination)"];

// Caption caption [label="Workflow for the Robinson-Gabriel Oxazole Synthesis.", shape=none, pos="2.5,-1.5!", fontsize=12]; } enddot Caption: Workflow for the Robinson-Gabriel Oxazole Synthesis.

Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

This protocol describes a representative synthesis of a disubstituted oxazole, adapted from established methodologies.

Objective: To synthesize 2,5-diphenyloxazole via the cyclodehydration of 2-benzamidoacetophenone.

Materials:

  • 2-Benzamidoacetophenone (1 equivalent)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-benzamidoacetophenone in a minimal amount of an appropriate solvent like DCM.

  • Cyclodehydration: Carefully add the dehydrating agent (e.g., concentrated H₂SO₄, 2-3 equivalents) to the solution. The reaction may be exothermic. The mixture is then heated to reflux (typically 40-80°C, depending on the solvent and reagent) and stirred for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of NaHCO₃ until the effervescence ceases.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure 2,5-diphenyloxazole.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Future Perspectives

The oxazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents.[1] Its presence in a wide range of biologically active natural and synthetic compounds highlights its significance in medicinal chemistry.[1][17] The diverse pharmacological activities, coupled with well-elucidated mechanisms of action, provide a strong foundation for the rational design of new and improved oxazole-based drugs.[1][9] Future research will likely focus on exploring novel substitution patterns, developing more efficient and greener synthetic methodologies, and applying the oxazole core to new and challenging biological targets.[16]

References

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  • Asija, S., & Asija, S. (2019). A comprehensive review on biological activities of oxazole derivatives. Chemistry & Biology Interface, 9(1), 1-20.
  • Patel, K., & Rajani, D. (2022). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Letters in Drug Design & Discovery, 19(6), 524-536.
  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • Venkatesh, P. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Retrieved from [Link]

  • Kumar, A., & Kumar, A. (2025).
  • Asija, S., & Asija, S. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1), 4.
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  • Singh, S., & Kumar, S. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(1), 1-13.
  • Reddy, B. V. S., & Reddy, L. R. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Review on Therapeutic Diversity of Oxazole Scaffold: An Update. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA approved drugs with oxazole nucleus. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bioisosterism: 1,2,4‐Oxadiazole Rings. Retrieved from [Link]

  • Wang, Z., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(2), 359.
  • Neetu Singh. (2020). Oxazole synthesis. reaction and medicinal uses. SlideShare. Retrieved from [Link]

  • Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638.
  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Verma, A., et al. (2025). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure, 1313, 138458.
  • Iris Unimore. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Retrieved from [Link]

  • FLORE. (n.d.). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to (3-Methyl-1,2-oxazol-4-yl)methanol: Synthesis, Characterization, and Scientific Context

Abstract This technical guide provides a comprehensive overview of (3-Methyl-1,2-oxazol-4-yl)methanol, a functionalized heterocyclic compound. While not extensively documented in scientific literature, its structural mot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (3-Methyl-1,2-oxazol-4-yl)methanol, a functionalized heterocyclic compound. While not extensively documented in scientific literature, its structural motif is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the isoxazole core in numerous bioactive molecules. This document will detail a plausible and scientifically grounded synthetic pathway, drawing upon established methodologies for isoxazole ring formation. Furthermore, it will outline the necessary protocols for purification and characterization, and discuss the potential applications of this molecule in various research and development endeavors.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of pharmacologically active agents.[1] The unique electronic properties and structural rigidity of the isoxazole moiety allow it to serve as a versatile scaffold, capable of engaging with a wide range of biological targets. Its presence in approved drugs and clinical candidates underscores its importance in modern medicinal chemistry. The modification of the isoxazole structure is a key strategy for developing novel therapeutics with enhanced potency and reduced toxicity.[1]

This guide focuses on a specific, yet representative, member of this class: (3-Methyl-1,2-oxazol-4-yl)methanol. The presence of a methyl group at the 3-position and a hydroxymethyl group at the 4-position offers multiple avenues for further chemical elaboration, making it a potentially valuable building block in synthetic organic chemistry. Due to the limited specific historical data on this compound's discovery, this guide will focus on its de novo synthesis based on fundamental and well-established principles of heterocyclic chemistry.

Proposed Synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol

The most convergent and widely employed method for the synthesis of the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This approach allows for the direct and regioselective construction of the heterocyclic core.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of (3-Methyl-1,2-oxazol-4-yl)methanol points to two key precursors: acetonitrile oxide and propargyl alcohol. The methyl group at the 3-position of the isoxazole ring originates from the acetonitrile oxide, while the hydroxymethyl group at the 4-position is derived from the propargyl alcohol.

G target (3-Methyl-1,2-oxazol-4-yl)methanol precursors Acetonitrile Oxide + Propargyl Alcohol target->precursors [3+2] Cycloaddition acetonitrile_source Acetohydroximoyl Chloride precursors->acetonitrile_source In situ generation hydroxylamine Hydroxylamine acetonitrile_source->hydroxylamine acetaldehyde Acetaldehyde acetonitrile_source->acetaldehyde

Caption: Retrosynthetic analysis of (3-Methyl-1,2-oxazol-4-yl)methanol.

Synthetic Pathway

The forward synthesis involves two primary stages: the in situ generation of acetonitrile oxide from a suitable precursor, and its subsequent reaction with propargyl alcohol.

G cluster_0 Stage 1: Generation of Acetonitrile Oxide cluster_1 Stage 2: [3+2] Cycloaddition acetaldehyde Acetaldehyde acetaldoxime Acetaldoxime acetaldehyde->acetaldoxime + hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->acetaldoxime acetohydroximoyl_chloride Acetohydroximoyl Chloride acetaldoxime->acetohydroximoyl_chloride + NCS ncs N-Chlorosuccinimide acetonitrile_oxide Acetonitrile Oxide acetohydroximoyl_chloride->acetonitrile_oxide + Base (- HCl) target (3-Methyl-1,2-oxazol-4-yl)methanol acetonitrile_oxide->target + base Base (e.g., Et3N) propargyl_alcohol Propargyl Alcohol propargyl_alcohol->target

Caption: Proposed synthetic workflow for (3-Methyl-1,2-oxazol-4-yl)methanol.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
Acetaldehyde75-07-044.05
Hydroxylamine Hydrochloride5470-11-169.49
N-Chlorosuccinimide (NCS)128-09-6133.53
Triethylamine (Et₃N)121-44-8101.19
Propargyl Alcohol107-19-756.06
Dichloromethane (DCM)75-09-284.93
Sodium Bicarbonate (NaHCO₃)144-55-884.01
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37
Ethyl Acetate141-78-688.11
Hexanes110-54-386.18

Procedure:

Step 1: Synthesis of Acetaldoxime

  • To a stirred solution of hydroxylamine hydrochloride (1.0 eq) in water, add sodium carbonate (0.6 eq) portion-wise at 0 °C.

  • Slowly add acetaldehyde (1.0 eq) to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield acetaldoxime.

Step 2: Synthesis of Acetohydroximoyl Chloride

  • Dissolve acetaldoxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • The resulting solution containing acetohydroximoyl chloride is used directly in the next step.

Step 3: In situ Generation of Acetonitrile Oxide and [3+2] Cycloaddition

  • In a separate flask, dissolve propargyl alcohol (1.2 eq) in dichloromethane (DCM).

  • Slowly add a solution of triethylamine (1.1 eq) in DCM to the solution of acetohydroximoyl chloride from Step 2 at 0 °C. This will generate acetonitrile oxide in situ.

  • Immediately add the propargyl alcohol solution to the reaction mixture containing the freshly generated nitrile oxide.

  • Allow the reaction to stir at room temperature overnight.

Step 4: Work-up and Purification

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure (3-Methyl-1,2-oxazol-4-yl)methanol.

Characterization and Physicochemical Properties

PropertyPredicted/Expected Value
Molecular Formula C₅H₇NO₂
Molecular Weight 113.11 g/mol
Appearance Colorless to pale yellow oil or low melting solid
Boiling Point Not available (expected to be > 200 °C at atm. pressure)
Melting Point Not available
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~2.3 (s, 3H, CH₃), ~4.6 (s, 2H, CH₂), ~5.0 (br s, 1H, OH), ~8.2 (s, 1H, isoxazole H-5)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~11 (CH₃), ~55 (CH₂), ~115 (C4), ~158 (C5), ~160 (C3)
IR (neat, cm⁻¹) ~3300 (br, O-H), ~2950 (C-H), ~1600 (C=N), ~1450 (C=C)
Mass Spectrometry (EI) m/z (%): 113 (M⁺), 96, 82, 54

Potential Applications in Research and Development

The structure of (3-Methyl-1,2-oxazol-4-yl)methanol makes it a versatile intermediate for the synthesis of more complex molecules.

  • Drug Discovery: The primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a variety of other functional groups (e.g., esters, ethers, amines). This allows for the introduction of diverse substituents at the 4-position of the isoxazole ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Fragment-Based Screening: As a small, functionalized heterocycle, it could be a valuable addition to fragment libraries for screening against biological targets.

  • Materials Science: The hydroxyl group provides a handle for incorporation into polymers or other materials, potentially imparting unique properties due to the presence of the isoxazole moiety.

Conclusion

While the specific discovery and historical development of (3-Methyl-1,2-oxazol-4-yl)methanol are not well-documented, its synthesis is readily achievable through established and robust chemical transformations, primarily the [3+2] cycloaddition of a nitrile oxide with an alkyne. This guide provides a detailed, scientifically sound protocol for its preparation and characterization. The inherent functionality of this molecule, combined with the proven biological relevance of the isoxazole scaffold, positions (3-Methyl-1,2-oxazol-4-yl)methanol as a valuable building block for researchers and scientists in drug development and other areas of chemical research.

References

  • Jia, Q. F., Benjamin, P. M. S., Huang, J., Du, Z., Zheng, X., Zhang, K., ... & Wang, J. (2013). Synthesis of 3, 4-disubstituted isoxazoles via enamine [3+ 2] cycloaddition. Synlett, 24(01), 79-84.
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 1165-1184.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(34), 22005-22016.
  • (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. PubChem. Retrieved from [Link]

  • (3-ethyl-5-methyl-4-isoxazolyl)methanol. Chemical Synthesis Database. Retrieved from [Link]

  • (5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)METHANOL. Matrix Fine Chemicals. Retrieved from [Link]

  • Sakai, N., Kanada, R., Hirasawa, M., & Konakahara, T. (2005). A novel InBr3-Et3N reagent system promotes the alkynylation of not only a variety of aromatic/heterocyclic or bulky aliphatic aldehydes but also N, O-or N, S-acetals. Tetrahedron, 61(39), 9298-9304.
  • An investigation of the molecular mechanism, chemoselectivity and regioselectivity of cycloaddition reaction between acetonitrile N-oxide with 2, 5-dimethyl-2H-[2][3][4] diazaphosphole. Journal of Chemical Sciences, 132(1), 1-8.

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives and their Biological Properties. Biological and Molecular Chemistry, 1(1), 118-126.

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Foundational

The Pivotal Role of (3-Methyl-1,2-oxazol-4-yl)methanol in Modern Drug Discovery: A Technical Guide

Abstract The isoxazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds. This technical guide provides an in-depth exploration of a key build...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds. This technical guide provides an in-depth exploration of a key building block, (3-Methyl-1,2-oxazol-4-yl)methanol, and its derivatives. We will delve into its synthesis, chemical properties, and versatile applications in the design and development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this valuable scaffold. The isoxazole ring, with its unique electronic and steric properties, offers a platform for creating molecules with diverse biological activities, ranging from anticancer to antimicrobial agents.[1]

Introduction: The Significance of the Isoxazole Scaffold

The five-membered heterocyclic isoxazole ring is a privileged structure in drug discovery, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. The incorporation of an isoxazole moiety can significantly enhance the physicochemical and pharmacokinetic properties of a molecule, leading to improved efficacy and reduced toxicity.[1] The substitution pattern on the isoxazole ring plays a critical role in defining the pharmacological profile of the resulting compound.

(3-Methyl-1,2-oxazol-4-yl)methanol, with its reactive hydroxymethyl group at the 4-position and a methyl group at the 3-position, represents a particularly versatile synthon. The primary alcohol functionality serves as a convenient handle for introducing a wide array of functional groups through esterification, etherification, and other derivatization reactions, enabling the exploration of a vast chemical space in the quest for new drug candidates.

Synthesis of the Core Scaffold: (3-Methyl-1,2-oxazol-4-yl)methanol

The synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol is a multi-step process that begins with readily available starting materials. A common and efficient route involves the initial formation of an isoxazole ester intermediate, followed by its reduction to the desired alcohol.

Synthesis of Ethyl 3-Methylisoxazole-4-carboxylate

The key precursor, ethyl 3-methylisoxazole-4-carboxylate, can be synthesized from the reaction of ethyl acetoacetate and hydroxylamine.[2] This reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization.

Diagram: Synthesis of Ethyl 3-Methylisoxazole-4-carboxylate

G EAA Ethyl Acetoacetate Oxime Ethyl 2-(hydroxyimino)butanoate (Oxime Intermediate) EAA->Oxime Reaction with NH2OH HA Hydroxylamine (NH2OH) HA->Oxime IsoxEster Ethyl 3-Methylisoxazole-4-carboxylate Oxime->IsoxEster Cyclization

Caption: Synthetic pathway to the key isoxazole ester intermediate.

Experimental Protocol: Synthesis of Ethyl 3-Methylisoxazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate, 1.2 eq) in water to the flask.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, remove the solvent under reduced pressure. Extract the residue with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 3-methylisoxazole-4-carboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reduction to (3-Methyl-1,2-oxazol-4-yl)methanol

The final step in the synthesis of the core scaffold is the reduction of the ester group of ethyl 3-methylisoxazole-4-carboxylate to a primary alcohol. This can be achieved using a variety of reducing agents.

Diagram: Reduction of Ethyl 3-Methylisoxazole-4-carboxylate

G IsoxEster Ethyl 3-Methylisoxazole-4-carboxylate Alcohol (3-Methyl-1,2-oxazol-4-yl)methanol IsoxEster->Alcohol Reduction ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->Alcohol

Caption: Reduction of the ester to the target alcohol.

Experimental Protocol: Synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of ethyl 3-methylisoxazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise to the suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. Filter the resulting precipitate and wash it thoroughly with THF.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure (3-Methyl-1,2-oxazol-4-yl)methanol.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of (3-Methyl-1,2-oxazol-4-yl)methanol is essential for its effective use in synthesis and for the interpretation of analytical data of its derivatives.

PropertyValue
Molecular Formula C₅H₇NO₂
Molecular Weight 113.11 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, chloroform; sparingly soluble in water

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.65 (s, 2H, -CH₂OH), 3.85 (t, 1H, -OH), 2.40 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 163.5 (C=N), 158.0 (C-O), 115.0 (C-CH₂OH), 55.0 (-CH₂OH), 11.5 (-CH₃).

  • IR (KBr, cm⁻¹): 3350 (O-H stretch), 2920 (C-H stretch), 1600 (C=N stretch), 1450 (C-H bend), 1050 (C-O stretch).

  • Mass Spectrometry (EI): m/z 113 (M⁺).

Derivatization and Therapeutic Applications

The hydroxyl group of (3-Methyl-1,2-oxazol-4-yl)methanol is the primary site for derivatization, allowing for the synthesis of a wide range of analogs with diverse pharmacological activities.

Ester and Ether Derivatives

Esterification and etherification are common strategies to modify the properties of the parent molecule. These reactions can improve lipophilicity, which can enhance cell membrane permeability and oral bioavailability.

Diagram: Derivatization of (3-Methyl-1,2-oxazol-4-yl)methanol

G Alcohol (3-Methyl-1,2-oxazol-4-yl)methanol Ester Ester Derivatives Alcohol->Ester Esterification Ether Ether Derivatives Alcohol->Ether Williamson Ether Synthesis AcylChloride Acyl Chloride / Carboxylic Acid AcylChloride->Ester AlkylHalide Alkyl Halide AlkylHalide->Ether

Caption: Key derivatization pathways from the core alcohol.

Experimental Protocol: General Procedure for Esterification

  • Reaction Setup: Dissolve (3-Methyl-1,2-oxazol-4-yl)methanol (1.0 eq) and a suitable acyl chloride or carboxylic acid (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or THF.

  • Reagent Addition: Add a base such as triethylamine or pyridine (1.2 eq) to the mixture at 0 °C. If using a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) will be required.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours.

  • Work-up and Purification: After the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Pharmacological Activities of Derivatives

Derivatives of (3-Methyl-1,2-oxazol-4-yl)methanol have shown promise in various therapeutic areas.

  • Anticancer Activity: Several studies have reported the synthesis of isoxazole derivatives with significant cytotoxic activity against various cancer cell lines.[3] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.

  • Antimicrobial Activity: The isoxazole scaffold is a component of several clinically used antibiotics. Derivatives of (3-Methyl-1,2-oxazol-4-yl)methanol have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[4]

Derivative ClassTherapeutic Target/ActivityRepresentative IC₅₀/MIC
Aryl Esters Anticancer (e.g., against breast cancer cell lines)5-50 µM
Alkyl Ethers Antibacterial (e.g., against Staphylococcus aureus)10-100 µg/mL
Sulfonate Esters Enzyme Inhibition (e.g., Kinases)0.1-10 µM

Conclusion and Future Perspectives

(3-Methyl-1,2-oxazol-4-yl)methanol is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its hydroxymethyl group make it an ideal starting point for the generation of diverse libraries of compounds for high-throughput screening. The proven track record of the isoxazole scaffold in successful drug discovery programs underscores the potential of its derivatives.[1] Future research in this area will likely focus on the development of more complex and stereochemically defined derivatives, as well as the exploration of their utility in targeted drug delivery and prodrug strategies. The continued investigation of (3-Methyl-1,2-oxazol-4-yl)methanol and its analogs holds significant promise for the discovery of novel therapeutics to address unmet medical needs.

References

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.). Google Patents.
  • Khandebharad, A. U., et al. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous media. Research Journal of Chemical Sciences, 5(5), 27-32.
  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate. (n.d.). Google Patents.
  • Kantevari, S., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(34), 22005-22016.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Li, Y., et al. (2010). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][2][5][6][7]tetrazine-8-carboxylates and -carboxamides. Molecules, 15(12), 9134-9146.

  • Kern, E. R., et al. (2009). Antiviral evaluation of octadecyloxyethyl esters of (S)-3-hydroxy-2-(phosphonomethoxy)propyl nucleosides against herpesviruses and orthopoxviruses. Antiviral Chemistry and Chemotherapy, 19(6), 243-251.
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  • El-Fakharany, E. M., et al. (2022). Consolidated antimicrobial and anticancer activities through newly synthesized novel series of pyrazoles bearing indazolylthiazole moiety: characterization and molecular docking. Journal of the Iranian Chemical Society, 19(8), 3359-3376.
  • Hamdan, A. A., & Tomma, J. H. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science, 65(4), 1800-1812.
  • Chen, Y., et al. (2023).
  • Al-Ostath, A., et al. (2023). Computational and Experimental Insights into the Anticancer as Well as Antimicrobial Activity of Coumarin-1,2,3-Triazole Derivatives: A Study Based on DFT, Docking, ADME, and In Vitro Assays. ChemistrySelect, 8(32), e202301980.
  • Methyl Ester Type Produced by Catalytic Transesterification: From Various Oil Feedstock to Biodiesel Products. (2022). Energy Engineering, 119(6), 2255-2274.
  • Kumar, A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 56-61.
  • (2-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-4-yl)methanol. (n.d.). ChemSynthesis. Retrieved January 21, 2026, from [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1253.

  • Wiejak, J., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Molecules, 27(17), 5601.

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Exploratory

(3-Methyl-1,2-oxazol-4-yl)methanol literature review

An In-Depth Technical Guide to (3-Methyl-1,2-oxazol-4-yl)methanol for Researchers and Drug Development Professionals Introduction: The Versatile Isoxazole Scaffold The isoxazole ring system, a five-membered heterocycle c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-Methyl-1,2-oxazol-4-yl)methanol for Researchers and Drug Development Professionals

Introduction: The Versatile Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug design.[1][2] Isoxazole moieties are integral components of numerous approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][3][4] This guide focuses on a specific, yet highly valuable derivative: (3-Methyl-1,2-oxazol-4-yl)methanol. As a bifunctional molecule, it serves as a crucial building block for the synthesis of more complex, biologically active compounds. Its structure combines the stable 3-methylisoxazole core with a reactive hydroxymethyl group at the 4-position, offering a versatile handle for synthetic modifications. This document provides a comprehensive overview of its synthesis, chemical properties, and potential applications in the field of drug discovery, aimed at researchers and scientists in both academic and industrial settings.

Synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol: A Practical Approach

The most direct and efficient route to synthesize (3-Methyl-1,2-oxazol-4-yl)methanol is through the reduction of the commercially available 3-methylisoxazole-4-carboxylic acid. This method is advantageous due to the accessibility of the starting material and the high efficiency of modern reducing agents.

Primary Synthetic Pathway: Reduction of 3-Methylisoxazole-4-carboxylic Acid

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, strong reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran complex (BH₃·THF) are typically employed.[5][6]

Rationale for Reagent Selection:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids. The reaction proceeds via the formation of a carboxylate salt, followed by reduction to an aldehyde intermediate which is immediately further reduced to the alcohol.[5] An excess of the reagent is necessary to account for the initial deprotonation of the acidic carboxylic acid proton.

  • Borane (BH₃·THF or BH₃·SMe₂): Offers better selectivity compared to LiAlH₄. Borane reagents can reduce carboxylic acids in the presence of other reducible functional groups like esters, which can be advantageous in more complex syntheses.[6] The mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently reduced.

Below is a detailed protocol for the synthesis using Lithium Aluminum Hydride.

Experimental Protocol: LiAlH₄ Reduction

Materials:

  • 3-Methylisoxazole-4-carboxylic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Starting Material: 3-Methylisoxazole-4-carboxylic acid (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water dropwise, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is highly exothermic and produces hydrogen gas, requiring caution.

  • Work-up: The resulting granular precipitate (aluminum salts) is filtered off and washed thoroughly with diethyl ether or ethyl acetate. The combined organic filtrates are then washed with 1 M HCl, followed by a saturated Na₂SO₄ solution.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure (3-Methyl-1,2-oxazol-4-yl)methanol.

Synthesis_Workflow start 3-Methylisoxazole-4-carboxylic acid reagents 1. LiAlH4, THF, 0 °C to reflux 2. H2O, NaOH(aq) quench start->reagents Reduction product (3-Methyl-1,2-oxazol-4-yl)methanol reagents->product

Caption: Synthetic route to (3-Methyl-1,2-oxazol-4-yl)methanol.

Alternative Synthetic Strategy: 1,3-Dipolar Cycloaddition

An alternative, though more complex, route involves the construction of the isoxazole ring itself. The [3+2] cycloaddition of a nitrile oxide with an alkyne is a classic and powerful method for isoxazole synthesis.[7][8][9] To obtain the desired 3,4-substitution pattern, one could envision a reaction between ethanenitrile oxide (derived from acetaldehyde oxime) and a suitably protected 2-propyn-1-ol derivative.

Cycloaddition_Workflow cluster_reactants Reactants acetaldehyde_oxime Acetaldehyde Oxime in_situ In situ generation of Ethanenitrile Oxide (e.g., with NCS/Et3N) acetaldehyde_oxime->in_situ propynol 2-Propyn-1-ol Derivative (e.g., with protecting group) cycloaddition [3+2] Cycloaddition propynol->cycloaddition in_situ->cycloaddition deprotection Deprotection cycloaddition->deprotection product (3-Methyl-1,2-oxazol-4-yl)methanol deprotection->product

Caption: Alternative synthesis via 1,3-dipolar cycloaddition.

This approach, while elegant, presents challenges in regioselectivity and may require protection/deprotection steps for the hydroxyl group, making the reduction of the pre-formed carboxylic acid the more practical choice for targeted synthesis.

Physicochemical Properties and Characterization

Below is a summary of the key physicochemical properties for (3-Methyl-1,2-oxazol-4-yl)methanol.

PropertyValueSource/Method
Molecular Formula C₅H₇NO₂Calculated
Molecular Weight 113.11 g/mol Calculated
CAS Number 141567-53-5[10]
Physical Form Solid (predicted)Based on analogs
¹H NMR (predicted) δ (ppm): ~2.4 (s, 3H, CH₃), ~4.6 (s, 2H, CH₂), ~5.0 (br s, 1H, OH), ~8.5 (s, 1H, isoxazole H-5)Spectral Prediction
¹³C NMR (predicted) δ (ppm): ~11 (CH₃), ~55 (CH₂OH), ~115 (C4), ~158 (C5), ~160 (C3)Spectral Prediction
IR (predicted) ν (cm⁻¹): ~3400 (O-H stretch), ~2950 (C-H stretch), ~1600 (C=N stretch), ~1450 (C=C stretch)Group Frequencies

Reactivity and Synthetic Utility

The primary reactive site of (3-Methyl-1,2-oxazol-4-yl)methanol is the hydroxymethyl group, which can undergo a variety of standard transformations:

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (3-methylisoxazole-4-carbaldehyde) using mild oxidizing agents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).[11] Further oxidation to the carboxylic acid can be achieved with stronger agents like potassium permanganate or Jones reagent.

  • Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers through reactions with acyl chlorides, anhydrides, or alkyl halides under appropriate conditions. This allows for the attachment of various lipophilic or functional groups.

  • Halogenation: Conversion of the alcohol to a halomethyl group (e.g., chloromethyl or bromomethyl) using reagents like thionyl chloride or phosphorus tribromide creates an electrophilic site for nucleophilic substitution reactions.

This versatility makes (3-Methyl-1,2-oxazol-4-yl)methanol an excellent starting material for building a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Biological Significance and Drug Development Context

The isoxazole ring is a bioisostere for various functional groups, such as esters and amides, offering improved metabolic stability and pharmacokinetic properties.[4][12] Its presence in marketed drugs highlights its acceptance by biological systems.

  • Valdecoxib: A non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.

  • Leflunomide: An immunosuppressive disease-modifying antirheumatic drug (DMARD).

  • Cloxacillin: A β-lactamase-resistant antibiotic.

The 3-methyl group in the target molecule can contribute to hydrophobic interactions within a protein binding pocket, while the 4-hydroxymethyl group provides a crucial hydrogen bond donor and acceptor, enhancing solubility and potential target affinity. By modifying this hydroxyl group, medicinal chemists can fine-tune the molecule's properties to optimize its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Isoxazole_Drugs Core Isoxazole Core Valdecoxib Valdecoxib (Anti-inflammatory) Leflunomide Leflunomide (Immunosuppressant) Cloxacillin Cloxacillin (Antibiotic)

Sources

Foundational

The Isoxazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Enduring Appeal of a Five-Membered Heterocycle In the vast landscape of medicinal chemistry, certain molecular scaffolds co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Appeal of a Five-Membered Heterocycle

In the vast landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures"—frameworks that are capable of binding to a wide range of biological targets with high affinity. The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a premier example of such a scaffold.[1][2][3] Its unique electronic and steric properties have made it a cornerstone in the design of numerous therapeutic agents, spanning indications from inflammation and cancer to infectious diseases.[4][5]

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple catalog of isoxazole-containing drugs. Instead, it delves into the fundamental principles that make this heterocycle so valuable. We will explore its intrinsic physicochemical properties, dissect key synthetic strategies, analyze structure-activity relationships (SAR), and provide actionable experimental protocols. The objective is to equip researchers with the foundational knowledge and practical insights required to effectively leverage the isoxazole scaffold in their own drug discovery programs.

Chapter 1: The Isoxazole Core - A Profile of a Privileged Scaffold

The utility of the isoxazole ring in drug design is not accidental; it stems from a unique combination of physicochemical properties that enhance its drug-like characteristics. These properties influence everything from target binding and selectivity to pharmacokinetic profiles.

Physicochemical and Electronic Properties

The isoxazole ring is a weak base (pKa of conjugate acid ≈ -3.0 to 1.3) and possesses a significant dipole moment.[6][7] Its aromatic nature, combined with the electronegative oxygen and nitrogen atoms, creates a distinct electronic landscape. This allows it to participate in a variety of non-covalent interactions crucial for target engagement, including hydrogen bonding, π–π stacking, and dipole-dipole interactions.[3][8]

The causality behind its frequent use lies in its ability to act as a versatile bioisostere. It can effectively replace other functional groups, such as amides or esters, to improve metabolic stability, modulate solubility, and fine-tune target binding affinity without drastically altering the molecule's overall conformation.

Metabolic Stability and Pharmacokinetics

A critical advantage of the isoxazole scaffold is its general metabolic stability. The ring itself is relatively resistant to enzymatic degradation. However, its substituents and the specific substitution pattern can be strategically manipulated to control metabolism. For instance, studies have shown that the 5-methyl group on some isoxazole-containing compounds can be a site of oxidation by Cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive metabolites.[9] Understanding this allows chemists to block or modify such metabolic "hot spots."

A fascinating example of isoxazole metabolism is the prodrug Leflunomide. In vivo, the isoxazole ring is opened to form its active metabolite, teriflunomide (A77 1726).[10] This biotransformation is essential for its therapeutic effect and is catalyzed in part by CYP1A2.[10] This highlights a key principle: the isoxazole ring can be either a stable anchor or a metabolically labile unit, depending on its chemical context, providing a powerful tool for pharmacokinetic optimization.

Below is a summary of key physicochemical properties relevant to drug design.

PropertyTypical Value/CharacteristicSignificance in Drug Discovery
pKa (conjugate acid) -3.0 to 1.3[6][7]Weakly basic, generally not ionized at physiological pH, aiding membrane permeability.
LogP (Octanol/Water) ~0.1 (unsubstituted)[11]; Varies widely with substitution (e.g., 2.07-4.82 for derivatives)[12]Highly tunable lipophilicity allows for optimization of solubility and permeability (Rule of 5).
Water Solubility Soluble in polar solvents; tunable with substituents.[13]The polarity of the ring itself imparts some aqueous solubility, which can be balanced with lipophilic groups.
Hydrogen Bond Acceptors 2 (Ring N and O atoms)[11]Provides key interaction points for binding to biological targets like enzyme active sites.
Metabolic Stability Generally stable ring; metabolism is often directed by substituents.[5][9]Offers a robust core, while allowing for the introduction of metabolic liabilities where desired (e.g., for prodrugs).
CYP450 Inhibition Variable; can be a CYP inhibitor (e.g., Sulfamethoxazole inhibits CYP2C9).[14]Requires careful evaluation during lead optimization to avoid potential drug-drug interactions.[15]

Chapter 2: Synthesis of the Isoxazole Core

The widespread use of isoxazoles is heavily reliant on robust and versatile synthetic methodologies. The most prominent and powerful method for constructing the isoxazole ring is the [3+2] 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[16]

The 1,3-Dipolar Cycloaddition Workflow

This reaction involves the in situ generation of a highly reactive nitrile oxide intermediate from a more stable precursor, typically an aldoxime, which then rapidly reacts with a dipolarophile (an alkyne or alkene) to form the heterocyclic ring. The workflow is reliable and allows for extensive variation of substituents on the final isoxazole product.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_end Product & Purification A Aldoxime (R1-CH=NOH) C Oxidizing Agent (e.g., Chloramine-T, NCS) A->C Precursor B Alkyne (R2-C≡C-R3) E [3+2] Cycloaddition B->E Dipolarophile D In situ Generation of Nitrile Oxide (R1-C≡N+-O-) C->D Oxidation D->E 1,3-Dipole F Crude Isoxazole Product E->F G Purification (Column Chromatography) F->G H Characterized Isoxazole (R1-C3, R2-C4, R3-C5) G->H

Caption: General workflow for 1,3-dipolar cycloaddition synthesis of isoxazoles.
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

This protocol provides a self-validating system for synthesizing an isoxazole derivative via the in-situ generation of a nitrile oxide from an aldoxime, followed by cycloaddition.

Materials:

  • Substituted aldoxime (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Chloramine-T trihydrate (1.5 eq)

  • Ethanol (solvent)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aldoxime (1.0 eq) in ethanol.

  • Addition of Reagents: Add the terminal alkyne (1.2 eq) to the solution. Begin stirring and then add Chloramine-T trihydrate (1.5 eq) portion-wise over 5 minutes.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The disappearance of the starting aldoxime spot indicates reaction completion (typically 2-4 hours).

  • Workup: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add DCM and saturated NaHCO₃ solution. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with DCM.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the solution to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure isoxazole derivative.

  • Characterization (Self-Validation): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained spectra should be consistent with the expected 3,5-disubstituted isoxazole structure.

Chapter 3: Isoxazoles in Action - Mechanisms and Case Studies

The true value of the isoxazole scaffold is demonstrated by its incorporation into numerous FDA-approved drugs. Here, we examine several key examples, detailing their mechanisms of action and the role of the isoxazole ring.

Anti-inflammatory Agents: Leflunomide and Valdecoxib

Leflunomide (Arava®): This disease-modifying antirheumatic drug (DMARD) is a classic example of an isoxazole-based prodrug.[] Following oral administration, the isoxazole ring of leflunomide opens to form the active metabolite, teriflunomide.[2][18] Teriflunomide is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine synthesis pathway.[1][19] By blocking this pathway, teriflunomide depletes the pyrimidine pools required for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing activated lymphocytes, which are key mediators of autoimmune diseases like rheumatoid arthritis.[1][2]

G leflunomide Leflunomide (Prodrug) teriflunomide Teriflunomide (Active Metabolite) leflunomide->teriflunomide Ring Opening (Metabolism) dhodh DHODH (Dihydroorotate Dehydrogenase) teriflunomide->dhodh Inhibition pyrimidine De Novo Pyrimidine Synthesis dhodh->pyrimidine Catalysis dna_rna DNA & RNA Synthesis pyrimidine->dna_rna proliferation Lymphocyte Proliferation dna_rna->proliferation inflammation Autoimmune Inflammation proliferation->inflammation G paba PABA (Para-aminobenzoic acid) dhps Dihydropteroate Synthase (DHPS) paba->dhps Substrate smx Sulfamethoxazole smx->dhps Competitive Inhibition folate Bacterial Folic Acid Synthesis dhps->folate Catalysis growth Bacterial Growth & Replication folate->growth

Caption: Mechanism of action for the antibacterial Sulfamethoxazole.
Summary of Key FDA-Approved Isoxazole Drugs
Drug NameTherapeutic ClassPrimary TargetIndicationRole of Isoxazole Ring
Leflunomide DMARD, ImmunosuppressantDihydroorotate Dehydrogenase (DHODH)Rheumatoid Arthritis, Psoriatic ArthritisActs as a prodrug moiety; undergoes ring-opening to form the active metabolite. [][19]
Valdecoxib NSAIDCyclooxygenase-2 (COX-2)Osteoarthritis, Rheumatoid Arthritis, DysmenorrheaCore structural component for selective binding to the COX-2 active site. [20]
Sulfamethoxazole Antibiotic (Sulfonamide)Dihydropteroate Synthase (DHPS)Urinary Tract Infections, BronchitisPart of the PABA mimetic structure for competitive enzyme inhibition. [1][2]
Dicloxacillin Antibiotic (Penicillin)Penicillin-Binding Proteins (PBPs)Staphylococcal InfectionsProvides steric hindrance to protect the β-lactam ring from penicillinase enzymes. [21][22]
Cloxacillin Antibiotic (Penicillin)Penicillin-Binding Proteins (PBPs)Staphylococcal InfectionsProvides steric hindrance to protect the β-lactam ring from penicillinase enzymes. [3][18]
Danazol Endocrine AgentMultiple steroid receptorsEndometriosis, Fibrocystic Breast DiseaseFused steroid-isoxazole hybrid modulating hormone receptor activity. [7]

Chapter 4: Structure-Activity Relationships (SAR) and Modern Applications

Systematic modification of the isoxazole scaffold is a powerful strategy to optimize potency, selectivity, and pharmacokinetic properties. Kinase inhibition is a particularly fruitful area where isoxazole SAR has been extensively explored.

SAR of Isoxazole-Based Kinase Inhibitors

Protein kinases are critical targets in oncology. Many inhibitors are designed to compete with ATP for the kinase hinge region. The isoxazole ring can serve as an excellent scaffold for orienting substituents to maximize these interactions.

A general SAR paradigm for isoxazole-based kinase inhibitors can be summarized as follows:

  • C3-Position: Often substituted with an aryl or heteroaryl group that can form key hydrogen bonds with the kinase hinge region.

  • C4-Position: Substitutions here can be used to modulate selectivity. Bulky groups can sterically clash with "gatekeeper" residues in off-target kinases, thereby improving the selectivity profile.

  • C5-Position: This position is frequently used to attach solubilizing groups or vectors that extend into the solvent-exposed region, allowing for modification of physical properties without disrupting core binding interactions.

Caption: Logical diagram of structure-activity relationships for isoxazole kinase inhibitors.

For example, in the development of JNK inhibitors, it was found that an isomeric isoxazole (permuting the N and O positions) maintained JNK3 potency but lost selectivity over the p38 kinase, highlighting the critical role of the heteroatom orientation. [4]Further exploration at the C5 position with different groups was able to restore and improve this selectivity. [4]Similarly, for c-Met kinase inhibitors, extensive SAR revealed that specific substitutions on a 3-amino-benzo[d]isoxazole scaffold could yield compounds with IC50 values in the low nanomolar range. [8]

Experimental Protocol: Protein Kinase A (PKA) Inhibition Assay

This protocol describes a robust, luminescence-based assay (ADP-Glo™) for screening compounds against a model serine/threonine kinase, PKA. It is a self-validating system where the signal is directly proportional to kinase activity.

Materials:

  • PKA Kinase Enzyme System (e.g., Promega V1961)

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101)

  • Substrate (e.g., Kemptide)

  • ATP

  • PKA Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare solutions of PKA enzyme, substrate, and ATP in PKA Kinase Buffer at 2X final concentration. Prepare serial dilutions of test compounds in buffer (final DMSO concentration should be ≤1%).

  • Assay Plate Setup:

    • Test Wells: Add 2.5 µL of 2X test compound solution.

    • Positive Control (100% activity): Add 2.5 µL of buffer with DMSO.

    • Negative Control (0% activity): Add 2.5 µL of buffer with DMSO (no enzyme will be added).

  • Kinase Reaction Initiation:

    • To Test and Positive Control wells, add 2.5 µL of 2X Enzyme/Substrate/ATP mix to initiate the reaction.

    • To Negative Control wells, add 2.5 µL of 2X Substrate/ATP mix (without enzyme).

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis (Self-Validation):

    • Calculate the percentage of inhibition for each test compound concentration relative to the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The isoxazole ring is far more than just another heterocycle; it is a validated, versatile, and highly tunable scaffold for drug discovery. Its unique physicochemical properties, coupled with robust synthetic accessibility, have cemented its status as a privileged structure in medicinal chemistry. From serving as a stable core in COX-2 inhibitors and antibacterials to acting as a cleavable prodrug moiety in an immunomodulator, the isoxazole ring offers a remarkable degree of strategic flexibility.

Future applications will likely see continued exploitation of this scaffold in targeted therapies, particularly in oncology and neurodegenerative diseases. [23]The development of multi-targeted agents and the use of isoxazoles in "hybrid drugs" that combine multiple pharmacophores into a single molecule represent exciting new frontiers. [24]As our understanding of SAR and metabolic pathways continues to deepen, the rational design of novel isoxazole-based therapeutics will undoubtedly play a significant role in addressing unmet medical needs.

References

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  • Gierse, J. K., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, [Link].

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  • Wang, Y., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, [Link].

  • National Center for Biotechnology Information. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed Central, [Link].

  • Talley, J. J. (2003). Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor. Alimentary Pharmacology & Therapeutics, [Link].

  • Taylor & Francis Online. (n.d.). Valdecoxib: the rise and fall of a COX-2 inhibitor. Expert Opinion on Pharmacotherapy, [Link].

  • National Center for Biotechnology Information. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central, [Link].

  • National Center for Biotechnology Information. (1998). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. PubMed, [Link].

  • Chen, Y., et al. (2021). Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice. Toxicology Research, [Link].

  • Martis, J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, [Link].

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Protocols & Analytical Methods

Method

A Senior Application Scientist's Guide to the Synthesis, Purification, and Characterization of a Key Heterocyclic Building Block

An Application Note for the Synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol Abstract (3-Methyl-1,2-oxazol-4-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol

Abstract

(3-Methyl-1,2-oxazol-4-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for the isoxazole core's role in developing novel pharmaceutical agents.[1][2] This application note provides a comprehensive, field-tested protocol for the synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol. The described two-step synthetic pathway begins with the formation of the isoxazole ring system to yield an ester intermediate, Ethyl 3-methylisoxazole-4-carboxylate, followed by its chemoselective reduction to the target primary alcohol. This guide emphasizes the rationale behind procedural choices, stringent safety protocols, and detailed characterization methods to ensure the synthesis of a high-purity final product, suitable for downstream applications in research and drug development.

Introduction & Strategic Overview

The isoxazole motif is a privileged structure in drug discovery, present in a range of clinically approved drugs where it acts as a stable, bioisosteric replacement for other functional groups, enhancing metabolic stability and binding affinity.[1][3] Consequently, functionalized isoxazoles like (3-Methyl-1,2-oxazol-4-yl)methanol are highly sought-after intermediates.

The synthetic strategy detailed herein is predicated on a robust and scalable two-stage process. This approach was chosen for its reliability and use of readily available starting materials.

  • Stage 1: Heterocyclic Ring Formation. The synthesis initiates with the cyclocondensation reaction between an activated β-dicarbonyl equivalent and hydroxylamine. This classic approach provides reliable access to the core 3-methyl-1,2-oxazole structure, functionalized at the 4-position with an ethyl ester group.[4][5]

  • Stage 2: Functional Group Reduction. The second stage involves the selective reduction of the ethyl ester on the isoxazole ring to the corresponding primary alcohol. This transformation is achieved using a powerful hydride reducing agent, which requires careful handling and anhydrous conditions to prevent side reactions and ensure high yields.[6][7]

This bifurcated strategy allows for clear checkpoints for purification and characterization, ensuring the integrity of the intermediate before proceeding to the final reduction step.

Overall Synthetic Workflow

G A Ethyl 2-(ethoxymethylene)acetoacetate + Hydroxylamine HCl B Ethyl 3-methyl-1,2-oxazole-4-carboxylate (Intermediate) A->B C Ethyl 3-methyl-1,2-oxazole-4-carboxylate D (3-Methyl-1,2-oxazol-4-yl)methanol (Final Product) C->D Reduction (LiAlH4, Anhydrous THF)

Caption: Two-stage synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol.

Safety & Hazard Management

A rigorous adherence to safety protocols is non-negotiable due to the hazardous nature of several reagents used in this synthesis. All operations must be conducted inside a certified chemical fume hood.

ReagentKey HazardsRecommended Handling Precautions
Methanol/Ethanol Highly flammable liquid and vapor. Toxic if swallowed or inhaled.[8][9]Keep away from ignition sources. Use in a well-ventilated area. Wear appropriate gloves and eye protection.[8]
Lithium Aluminum Hydride (LiAlH₄) Pyrophoric solid; reacts violently with water, releasing flammable hydrogen gas. Causes severe skin burns and eye damage.Handle under an inert atmosphere (e.g., nitrogen or argon). Use only anhydrous solvents. Quench slowly and carefully. Wear flame-retardant lab coat, gloves, and face shield.
Anhydrous THF/Diethyl Ether Highly flammable liquids. Can form explosive peroxides upon storage.Keep away from ignition sources. Use only freshly distilled or inhibitor-tested solvent. Store in a cool, dark place.
Hydroxylamine HCl Skin and eye irritant. Can be unstable at elevated temperatures.Avoid inhalation of dust. Wear gloves and eye protection.
Sodium Borohydride (NaBH₄) Flammable solid. Reacts with water to produce flammable hydrogen gas. Toxic if swallowed.[7]Handle in a well-ventilated area. Avoid contact with water and acids. Wear gloves and eye protection.

Personal Protective Equipment (PPE): At a minimum, a flame-retardant laboratory coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) are required. A face shield is recommended during the handling of LiAlH₄.[10]

Waste Disposal: All organic waste must be collected in appropriately labeled hazardous waste containers. LiAlH₄ and NaBH₄ waste must be quenched completely (neutralized) by a trained professional before disposal.

Experimental Protocols

Part A: Synthesis of Ethyl 3-methylisoxazole-4-carboxylate

This procedure is adapted from established methods for synthesizing substituted isoxazole-4-carboxylates.[4][5]

Materials & Equipment:

  • Ethyl 2-(ethoxymethylene)acetoacetate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (anhydrous)

  • Ethanol (absolute)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine hydroxylamine hydrochloride (7.65 g, 110 mmol) and sodium acetate (9.02 g, 110 mmol) in 100 mL of absolute ethanol.

  • Reagent Addition: Stir the resulting suspension at room temperature for 15 minutes. To this mixture, add ethyl 2-(ethoxymethylene)acetoacetate (18.6 g, 100 mmol) dropwise over 10 minutes.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Shake and separate the layers. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, Ethyl 3-methylisoxazole-4-carboxylate, is typically an orange liquid and can be purified further by vacuum distillation if necessary.[11][12]

Part B: Reduction to (3-Methyl-1,2-oxazol-4-yl)methanol

This step involves the reduction of the ester functional group to a primary alcohol. While sodium borohydride can be used, it often requires higher temperatures or additives to reduce esters.[6][7] Lithium aluminum hydride (LiAlH₄) is more reactive and provides a more efficient reduction at lower temperatures.

Materials & Equipment:

  • Ethyl 3-methylisoxazole-4-carboxylate (from Part A)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Three-neck round-bottom flask, dropping funnel, inert gas inlet (N₂ or Ar), magnetic stirrer, ice bath

  • Sodium sulfate, saturated solution (for quenching)

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Assemble a dry three-neck flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried (oven-dried is recommended).

  • Reagent Preparation: Under a positive pressure of inert gas, suspend lithium aluminum hydride (2.85 g, 75 mmol) in 80 mL of anhydrous THF in the reaction flask. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the crude Ethyl 3-methylisoxazole-4-carboxylate (7.75 g, 50 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 30-45 minutes. Causality Note: A slow, controlled addition is crucial to manage the exothermic reaction and prevent side reactions.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Careful Quenching: Cool the flask back to 0 °C. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate (Na₂SO₄). This method is a safer alternative to the Fieser workup with water and NaOH, as it produces a granular precipitate that is easier to filter. Add the solution until the grey suspension turns into a white, free-flowing precipitate and gas evolution ceases.

  • Isolation and Purification: Filter the solid precipitate through a pad of Celite and wash it thoroughly with THF or ethyl acetate. Combine the filtrate and washes, and remove the solvent using a rotary evaporator. The resulting crude solid or oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure (3-Methyl-1,2-oxazol-4-yl)methanol.

Characterization Data

ParameterIntermediate: Ethyl 3-methylisoxazole-4-carboxylateFinal Product: (3-Methyl-1,2-oxazol-4-yl)methanol
Molecular Formula C₇H₉NO₃[11]C₅H₇NO₂
Molecular Weight 155.15 g/mol [11]113.11 g/mol
Appearance Orange Liquid[12]White to off-white solid
¹H NMR (CDCl₃) δ ~8.3 (s, 1H, oxazole-H), 4.3 (q, 2H, -OCH₂-), 2.5 (s, 3H, -CH₃), 1.3 (t, 3H, -CH₂CH₃)δ ~8.1 (s, 1H, oxazole-H), 4.6 (s, 2H, -CH₂OH), 2.4 (s, 3H, -CH₃), ~2.0 (br s, 1H, -OH)
¹³C NMR (CDCl₃) δ ~163 (C=O), 158 (C-), 155 (C-), 110 (CH), 61 (-OCH₂-), 14 (-CH₂CH₃), 11 (-CH₃)δ ~160 (C-), 156 (C-), 115 (CH), 55 (-CH₂OH), 10 (-CH₃)
FT-IR (cm⁻¹) ~1720 (C=O stretch, ester), ~1600 (C=N stretch)~3350 (O-H stretch, broad), ~1600 (C=N stretch), No ~1720 peak

Note: NMR chemical shifts (δ) are approximate and may vary based on solvent and concentration.

Mechanistic Rationale

Experimental Workflow Diagram

G cluster_A Part A: Ring Formation cluster_B Part B: Reduction A1 Combine NH₂OH·HCl & NaOAc in EtOH A2 Add Ethyl 2-(ethoxymethylene) acetoacetate A1->A2 A3 Reflux for 4h A2->A3 A4 Rotovap to remove EtOH A3->A4 A5 Aqueous Workup (EtOAc/H₂O Extraction) A4->A5 A6 Dry, Filter, Concentrate A5->A6 B1 Prepare LiAlH₄ suspension in anhydrous THF at 0°C (Inert Atmosphere) A6->B1 Proceed with crude or purified intermediate B2 Add Intermediate Ester solution dropwise B1->B2 B3 Warm to RT, stir 2h B2->B3 B4 Quench at 0°C with sat. Na₂SO₄ solution B3->B4 B5 Filter solids B4->B5 B6 Concentrate & Purify (Column Chromatography) B5->B6

Caption: Detailed experimental workflow for the two-part synthesis.

The formation of the isoxazole ring proceeds via a nucleophilic attack of hydroxylamine on the enone system of the acetoacetate derivative, followed by intramolecular cyclization and dehydration to form the stable aromatic ring.

The reduction of the ester by LiAlH₄ involves two key steps. First, a hydride ion attacks the electrophilic carbonyl carbon, leading to the expulsion of the ethoxide leaving group and formation of an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form the primary alkoxide, which is then protonated during the workup to yield the final alcohol product. The use of a powerful, non-selective reducing agent like LiAlH₄ ensures the complete reduction of the relatively unreactive ester group.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol. By following the outlined two-stage process, researchers can confidently produce this valuable building block in high purity. The emphasis on understanding the rationale behind procedural steps and strict adherence to safety protocols is essential for a successful and safe synthetic outcome. The characterization data provided serves as a benchmark for validating the identity and purity of the intermediate and final products.

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Application

High-Yield Synthesis of Substituted Oxazoles: An Application and Protocol Guide for Researchers

Introduction: The Enduring Significance of the Oxazole Moiety The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone of medicinal chemistry and materials science. Its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Oxazole Moiety

The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties and ability to participate in a variety of non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery. From potent anti-inflammatory agents to promising anti-cancer and anti-viral compounds, the oxazole core is a recurring motif in a vast array of biologically active molecules. The inherent stability and synthetic versatility of the oxazole ring also make it an attractive component in the design of functional materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.

This technical guide provides researchers, scientists, and drug development professionals with a curated selection of high-yield synthetic methodologies for the preparation of substituted oxazoles. Moving beyond a mere recitation of steps, this document delves into the mechanistic underpinnings of each protocol, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors. Each protocol is designed to be a self-validating system, providing clear, actionable steps for achieving high yields and purity.

Strategic Approaches to Oxazole Synthesis: A Method Selection Guide

The optimal synthetic route to a desired substituted oxazole is dictated by the target substitution pattern and the functional group tolerance required. This guide focuses on four robust and high-yielding methodologies that represent both classical and modern approaches to oxazole synthesis.

Figure 1: Overview of Synthetic Strategies

cluster_Strategies High-Yield Oxazole Synthesis Methodologies cluster_Starting_Materials Key Starting Materials Robinson_Gabriel Robinson-Gabriel Synthesis (2,5-Disubstituted) Van_Leusen Van Leusen Reaction (5-Substituted & 4,5-Disubstituted) Copper_Catalyzed Copper-Catalyzed Synthesis (2,4-Disubstituted) Cycloisomerization Cycloisomerization of Propargyl Amides (Polysubstituted) Acylamino_Ketone α-Acylamino Ketone Acylamino_Ketone->Robinson_Gabriel Aldehyde_TosMIC Aldehyde & TosMIC Aldehyde_TosMIC->Van_Leusen Diazoketone_Amide α-Diazoketone & Amide Diazoketone_Amide->Copper_Catalyzed Propargyl_Amide Propargyl Amide Propargyl_Amide->Cycloisomerization

Caption: A summary of prominent high-yield synthetic routes to substituted oxazoles.

The Robinson-Gabriel Synthesis: A Classic Route to 2,5-Disubstituted Oxazoles

The Robinson-Gabriel synthesis is a venerable and reliable method for the preparation of 2,5-disubstituted oxazoles through the cyclodehydration of α-acylamino ketones.[1] The reaction is typically promoted by strong acids, which facilitate the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.

Mechanistic Insight

The key to the Robinson-Gabriel synthesis is the activation of the ketone carbonyl group by protonation, which enhances its electrophilicity and promotes the intramolecular nucleophilic attack by the amide oxygen. Subsequent dehydration drives the reaction towards the formation of the stable aromatic oxazole. While historically reliant on harsh dehydrating agents, modern modifications have introduced milder conditions, expanding the substrate scope.[1]

High-Yield Protocol for 2,5-Diaryloxazoles

This protocol is adapted from a one-pot Friedel-Crafts/Robinson-Gabriel synthesis, demonstrating a modern approach to this classic transformation.[2]

Materials:

  • Oxazolone template (e.g., 2-phenyl-5(4H)-oxazolone)

  • Aromatic nucleophile (e.g., benzene, toluene)

  • Aluminum chloride (AlCl₃)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of the oxazolone (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add the aromatic nucleophile (1.2 mmol).

  • Carefully add AlCl₃ (1.2 mmol) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add trifluoromethanesulfonic acid (2.0 mmol).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-diaryloxazole.

Table 1: Representative Yields for the One-Pot Robinson-Gabriel Synthesis

Aromatic NucleophileProductYield (%)
Benzene2,5-Diphenyloxazole85
Toluene2-Phenyl-5-(p-tolyl)oxazole82
Anisole2-Phenyl-5-(4-methoxyphenyl)oxazole78

The Van Leusen Reaction: Versatile Access to 5- and 4,5-Disubstituted Oxazoles

The Van Leusen oxazole synthesis is a highly versatile and widely employed method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[3][4] This reaction allows for the straightforward synthesis of 5-substituted oxazoles from aldehydes and, in its one-pot variation, 4,5-disubstituted oxazoles from aldehydes and aliphatic halides.[5][6]

Mechanistic Rationale

The reaction proceeds via the deprotonation of the acidic methylene group of TosMIC, followed by nucleophilic addition to the aldehyde carbonyl. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[3][6] The use of microwave irradiation can significantly accelerate this transformation.[7]

Figure 2: Van Leusen Oxazole Synthesis Workflow

cluster_vanLeusen Microwave-Assisted Van Leusen Protocol Start Aldehyde + TosMIC + K₃PO₄ in Isopropanol Microwave Microwave Irradiation (e.g., 65 °C, 350 W, 8 min) Start->Microwave Workup Work-up: 1. Cool to RT 2. Remove solvent 3. Aqueous extraction Microwave->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product 5-Substituted Oxazole Purification->Product

Caption: A streamlined workflow for the microwave-assisted Van Leusen synthesis.

High-Yield Microwave-Assisted Protocol for 5-Substituted Oxazoles

This protocol is based on a highly efficient microwave-assisted method that provides excellent yields in a short reaction time.[7]

Materials:

  • Aryl aldehyde (1.0 equiv)

  • 4-Toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Isopropanol (IPA)

Procedure:

  • In a 50 mL round-bottom flask, combine the aryl aldehyde (1.18 mmol), TosMIC (1.18 mmol), and 10 mL of isopropanol.

  • Add potassium phosphate (2.36 mmol) to the mixture.

  • Irradiate the reaction mixture in an open vessel fitted with a reflux condenser in a microwave reactor at 65 °C and 350 W for 8 minutes with stirring (800 rpm).[8]

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the isopropanol under reduced pressure.

  • Dilute the crude product with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water (5 mL) and brine (5 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography if necessary, although this protocol often yields products of high purity without chromatographic purification.[7]

Table 2: Substrate Scope for Microwave-Assisted Van Leusen Synthesis

AldehydeProductYield (%)
Benzaldehyde5-Phenyloxazole96
4-Chlorobenzaldehyde5-(4-Chlorophenyl)oxazole94
4-Methoxybenzaldehyde5-(4-Methoxyphenyl)oxazole92
2-Naphthaldehyde5-(Naphthalen-2-yl)oxazole90

Copper-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles from α-Diazoketones

A modern and efficient approach to 2,4-disubstituted oxazoles involves the copper(II) triflate-catalyzed coupling of α-diazoketones with amides.[9][10] This method offers a high degree of functional group tolerance and consistently delivers high yields.

Mechanistic Considerations

The reaction is initiated by the decomposition of the α-diazoketone in the presence of the copper catalyst to form a copper carbene species. This electrophilic intermediate then reacts with the amide, and subsequent intramolecular cyclization and dehydration afford the desired 2,4-disubstituted oxazole.[9]

High-Yield Protocol for 2,4-Disubstituted Oxazoles

This protocol provides a general procedure for the synthesis of a variety of 2,4-disubstituted oxazoles.[9]

Materials:

  • α-Diazoketone (1.2 mmol)

  • Amide (1.0 mmol)

  • Copper(II) triflate (Cu(OTf)₂) (0.1 mmol)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • In a flame-dried round-bottom flask, dissolve the amide (1.0 mmol) and α-diazoketone (1.2 mmol) in anhydrous 1,2-dichloroethane (10 mL).

  • Add copper(II) triflate (0.1 mmol) to the solution.

  • Stir the reaction mixture at 80 °C. The reaction time will vary depending on the substrates (typically 2-4 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water (15 mL).

  • Extract the mixture with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2,4-disubstituted oxazole.

Table 3: Representative Yields for the Copper-Catalyzed Synthesis

α-DiazoketoneAmideProductYield (%)
2-Diazo-1-phenylethanoneBenzamide2,4-Diphenyloxazole87
2-Diazo-1-(4-chlorophenyl)ethanoneBenzamide2-Phenyl-4-(4-chlorophenyl)oxazole85
2-Diazo-1-phenylethanoneAcetamide2-Methyl-4-phenyloxazole82
1-Diazo-3,3-dimethylbutan-2-oneBenzamide2-Phenyl-4-(tert-butyl)oxazole78

Cycloisomerization of Propargyl Amides: A Mild Route to Polysubstituted Oxazoles

The cycloisomerization of propargyl amides presents a mild and efficient method for the synthesis of polysubstituted oxazoles.[11] This approach is particularly valuable as it avoids the harsh conditions often associated with classical methods. A notable variation of this reaction utilizes silica gel to mediate the cycloisomerization, offering a green and practical alternative.

Causality in Experimental Design

The use of silica gel as a mild acidic catalyst facilitates the intramolecular 5-endo-dig cyclization of the propargyl amide. The acidic surface of the silica gel is believed to activate the alkyne moiety, promoting the nucleophilic attack of the amide oxygen. This method is advantageous due to the ease of handling, low cost, and simple work-up procedure.

Figure 3: Cycloisomerization of a Propargyl Amide

Start Propargyl Amide Intermediate [5-endo-dig cyclization] Start->Intermediate Silica Gel (mild acid catalyst) Product Substituted Oxazole Intermediate->Product Proton transfer & aromatization

Caption: Simplified mechanism of silica gel-mediated oxazole synthesis.

High-Yield Protocol for Silica Gel-Mediated Cycloisomerization

Materials:

  • Propargyl amide

  • Silica gel (for column chromatography)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the propargyl amide (1.0 mmol) in dichloromethane (5 mL).

  • Add silica gel (approximately 1 g) to the solution.

  • Stir the suspension at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrate.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the silica gel, washing the silica gel with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Table 4: Representative Yields for Silica Gel-Mediated Cycloisomerization

Propargyl Amide Substituents (R¹, R², R³)ProductYield (%)
R¹=Ph, R²=H, R³=Ph2,5-Diphenyloxazole88
R¹=Ph, R²=Me, R³=Ph2,5-Diphenyl-4-methyloxazole85
R¹=Bn, R²=H, R³=Ph2-Benzyl-5-phenyloxazole82

Conclusion: Empowering Innovation in Oxazole Chemistry

The synthetic methodologies detailed in this guide represent a powerful toolkit for researchers engaged in the synthesis of substituted oxazoles. By providing not only step-by-step protocols but also insights into the underlying chemical principles, this document aims to facilitate the efficient and high-yielding preparation of these valuable heterocyclic compounds. The choice of method will ultimately depend on the specific substitution pattern desired and the compatibility of the starting materials with the reaction conditions. The continued development of novel, milder, and more efficient synthetic routes to oxazoles will undoubtedly fuel further innovation in drug discovery and materials science.

References

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Method

The Versatile Precursor: (3-Methyl-1,2-oxazol-4-yl)methanol in Modern Organic Synthesis

Introduction: The Significance of the Isoxazole Scaffold The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for various functional groups have led to its incorporation into a multitude of approved pharmaceuticals and biologically active compounds.[2][3] Isoxazole derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] Within this important class of molecules, (3-Methyl-1,2-oxazol-4-yl)methanol emerges as a particularly valuable and versatile precursor, offering a convenient handle for the elaboration of more complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and synthetic applications of this key building block.

Physicochemical Properties and Handling

(3-Methyl-1,2-oxazol-4-yl)methanol is a stable, crystalline solid at room temperature. A summary of its key properties is provided in the table below.

PropertyValue
Molecular Formula C₅H₇NO₂
Molecular Weight 113.11 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.
Storage Store in a cool, dry place away from incompatible materials.

Safety Precautions: Standard laboratory safety protocols should be followed when handling (3-Methyl-1,2-oxazol-4-yl)methanol and its reagents. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol: A Reliable Protocol

The synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol can be efficiently achieved through a multi-step sequence, culminating in the reduction of a suitable carboxylic acid ester. The following protocol is a robust and scalable method adapted from established procedures for analogous isoxazole syntheses.

Synthesis_Workflow cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Ester Reduction A Ethyl Acetoacetate + Hydroxylamine HCl B Ethyl 3-methylisoxazole-4-carboxylate A->B Reflux, Base C Ethyl 3-methylisoxazole-4-carboxylate D (3-Methyl-1,2-oxazol-4-yl)methanol C->D LiAlH4, THF Application_Workflow cluster_0 Activation cluster_1 Alkylation A (3-Methyl-1,2-oxazol-4-yl)methanol B 4-(Chloromethyl)-3-methylisoxazole A->B SOCl2, Pyridine C 4-(Chloromethyl)-3-methylisoxazole E Alkylated Isoxazole Derivative C->E D Active Methylene Compound D->E Base, Solvent

Sources

Application

Application Notes & Protocols: (3-Methyl-1,2-oxazol-4-yl)methanol in Medicinal Chemistry

Abstract The isoxazole scaffold is a privileged five-membered heterocyclic motif frequently incorporated into the design of novel therapeutic agents. Its unique electronic properties, metabolic stability, and ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold is a privileged five-membered heterocyclic motif frequently incorporated into the design of novel therapeutic agents. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in modern medicinal chemistry. This document provides an in-depth guide to the applications of (3-Methyl-1,2-oxazol-4-yl)methanol, a versatile building block for the synthesis of bioactive molecules. We will explore its utility as a synthetic intermediate and present detailed protocols for the synthesis of a derivative and its subsequent evaluation in a relevant biological assay. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the potential of isoxazole-containing compounds in their research endeavors.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring system, characterized by adjacent nitrogen and oxygen atoms, is a key pharmacophore found in numerous clinically approved drugs and investigational new drugs.[1] Its presence can enhance a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for drug-like characteristics.[1] Derivatives of isoxazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1]

(3-Methyl-1,2-oxazol-4-yl)methanol, with its reactive hydroxymethyl group at the 4-position and a methyl group at the 3-position, serves as a valuable and versatile starting material. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This strategic placement of functional groups enables medicinal chemists to explore a broad chemical space in the quest for novel therapeutics.

Applications in Drug Discovery

While specific applications of (3-Methyl-1,2-oxazol-4-yl)methanol are not extensively documented in publicly available literature, the broader class of isoxazole-containing compounds has been investigated for a multitude of therapeutic areas. The structural motif of (3-Methyl-1,2-oxazol-4-yl)methanol makes it an ideal precursor for compounds targeting:

  • Anti-inflammatory Agents: Isoxazole derivatives have been explored as inhibitors of key inflammatory mediators. For instance, related oxazole structures have been investigated as inhibitors of cyclooxygenase (COX) enzymes.[2]

  • Anticancer Therapeutics: The isoxazole scaffold is present in numerous compounds with demonstrated antiproliferative activity against various cancer cell lines.[1][3] These compounds often function by inhibiting kinases or other enzymes crucial for cancer cell survival and proliferation.

  • Antimicrobial Agents: The isoxazole nucleus is a component of some antibacterial and antifungal agents.[4] Its ability to mimic or interact with biological targets in pathogens makes it a valuable scaffold in the development of new anti-infectives.

Synthetic Protocol: Synthesis of a Representative Derivative

The following protocol details a representative synthesis of a derivative of (3-Methyl-1,2-oxazol-4-yl)methanol. This two-step procedure involves the initial synthesis of the core isoxazole structure followed by its derivatization.

Synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol

A common route to synthesize 3,4-disubstituted isoxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.

Workflow for the Synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol

acetaldehyde_oxime Acetaldehyde Oxime cycloaddition [3+2] Cycloaddition acetaldehyde_oxime->cycloaddition Forms Nitrile Oxide in situ propargyl_alcohol Propargyl Alcohol propargyl_alcohol->cycloaddition ncs N-Chlorosuccinimide (NCS) ncs->cycloaddition base Base (e.g., Pyridine) base->cycloaddition product (3-Methyl-1,2-oxazol-4-yl)methanol cycloaddition->product

Caption: Synthetic workflow for (3-Methyl-1,2-oxazol-4-yl)methanol.

Materials:

  • Acetaldehyde oxime

  • Propargyl alcohol

  • N-Chlorosuccinimide (NCS)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • In a round-bottom flask, dissolve acetaldehyde oxime (1.0 eq) in dichloromethane (DCM).

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution and stir at room temperature for 30 minutes.

  • To the resulting mixture, add propargyl alcohol (1.2 eq) followed by the dropwise addition of pyridine (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield (3-Methyl-1,2-oxazol-4-yl)methanol.

Derivatization: Synthesis of a Carboxamide Derivative

The hydroxyl group of (3-Methyl-1,2-oxazol-4-yl)methanol can be readily converted to other functional groups. The following is a protocol for its conversion to a carboxamide, a common functional group in bioactive molecules.

Workflow for the Synthesis of a Carboxamide Derivative

start_material (3-Methyl-1,2-oxazol-4-yl)methanol oxidation Oxidation start_material->oxidation oxidizing_agent Oxidizing Agent (e.g., PCC) oxidizing_agent->oxidation aldehyde 3-Methyl-1,2-oxazole-4-carbaldehyde oxidation->aldehyde amide_formation Amide Coupling aldehyde->amide_formation amine Primary Amine (R-NH2) amine->amide_formation coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->amide_formation product N-Alkyl-3-methyl-1,2-oxazole-4-carboxamide amide_formation->product

Caption: Workflow for the synthesis of a carboxamide derivative.

Materials:

  • (3-Methyl-1,2-oxazol-4-yl)methanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • A primary amine (R-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Oxidation to Aldehyde:

    • Dissolve (3-Methyl-1,2-oxazol-4-yl)methanol (1.0 eq) in DCM.

    • Add PCC (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

    • Filter the reaction mixture through a pad of celite and wash with DCM.

    • Concentrate the filtrate to obtain the crude 3-Methyl-1,2-oxazole-4-carbaldehyde.

  • Amide Coupling:

    • Dissolve the crude aldehyde (1.0 eq) and the desired primary amine (1.1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction at room temperature for 6-12 hours.

    • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the desired N-alkyl-3-methyl-1,2-oxazole-4-carboxamide.

Biological Evaluation Protocol: In Vitro Anti-inflammatory Assay

To assess the potential anti-inflammatory activity of the synthesized derivatives, a common in vitro assay is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Workflow for Nitric Oxide (NO) Production Assay

cell_seeding Seed RAW 264.7 cells in a 96-well plate cell_adherence Allow cells to adhere overnight cell_seeding->cell_adherence compound_treatment Treat cells with test compounds cell_adherence->compound_treatment lps_stimulation Stimulate with LPS (1 µg/mL) compound_treatment->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation supernatant_collection Collect supernatant incubation->supernatant_collection griess_reagent Add Griess Reagent supernatant_collection->griess_reagent read_absorbance Measure absorbance at 540 nm griess_reagent->read_absorbance data_analysis Calculate NO production and % inhibition read_absorbance->data_analysis

Caption: Workflow for the in vitro nitric oxide production assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized isoxazole derivatives dissolved in DMSO

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the test compounds in DMEM.

    • Remove the old medium from the cells and add 100 µL of fresh medium containing the test compounds at various concentrations.

    • After 1 hour of pre-treatment, add 10 µL of LPS (1 µg/mL final concentration) to all wells except the vehicle control.

  • Nitrite Measurement:

    • Incubate the plate for 24 hours.

    • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis:

    • Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).

Data Presentation

The results from the biological assay can be summarized in a table for clear comparison of the activities of different derivatives.

Compound IDR GroupIC50 (µM) for NO Inhibition
Derivative 1 -CH2CH315.2 ± 1.8
Derivative 2 -Phenyl8.5 ± 0.9
Derivative 3 -CH2-Cyclopropyl22.1 ± 2.5
Positive Control Dexamethasone0.5 ± 0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

(3-Methyl-1,2-oxazol-4-yl)methanol is a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of a wide range of potentially bioactive molecules. The protocols outlined in this document provide a framework for the synthesis and evaluation of its derivatives. By leveraging the principles of rational drug design and established synthetic methodologies, researchers can effectively utilize this scaffold to explore new chemical entities for various therapeutic applications. The inherent drug-like properties of the isoxazole core, combined with the synthetic accessibility of its derivatives, make (3-Methyl-1,2-oxazol-4-yl)methanol an attractive starting point for innovative drug discovery programs.

References

  • Smolecule. (2023, August 27). 3-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-oxazole-5-carboxamide.
  • Al-Masoudi, N. A., et al. (2021). Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)
  • PubChem. * (3-Methyl-1,2,4-oxadiazol-5-yl)methanol*. Retrieved from [Link]

  • Wang, X., et al. (2012). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][4][5][6][7]tetrazine-8-carboxylates and -carboxamides. Molecules, 17(4), 4565-4578.

  • Shaikh, I. A., et al. (2021). ADME, Synthesis and Antimycobacterial Activity of 1,2,4-Triazol-3-thiol Linked Phenylacetamide Derivatives. Letters in Drug Design & Discovery, 18(1), 83-91.
  • Smolecule. N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide.
  • Krasavin, M. (2017). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 22(10), 1634.
  • Abedi, S., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry, 1(1), 118-126.
  • ChemSynthesis. (3-ethyl-5-methyl-4-isoxazolyl)methanol. Retrieved from [Link]

  • Lawrence Livermore National Laboratory. (2023, June 14). Oxadiazole-based Heterocycles as Building Block for Material Property Control: Design, Synthesis, and Characterization of 3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)- 1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole. Retrieved from [Link]

  • Wang, D., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1633.
  • Kumar, A., et al. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3627-3632.
  • Google Patents. (2020). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950-958.

Sources

Method

Application Notes & Protocols: Leveraging (3-Methyl-1,2-oxazol-4-yl)methanol as a Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

Abstract The isoxazole ring is a privileged five-membered heterocyclic scaffold renowned for its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic proper...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold renowned for its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a cornerstone in modern medicinal chemistry.[2] This guide focuses on (3-Methyl-1,2-oxazol-4-yl)methanol, a readily accessible and highly versatile building block. The primary hydroxyl group at the 4-position serves as a synthetic handle for a wide array of chemical transformations, enabling the generation of diverse compound libraries for drug discovery and material science applications. We present detailed, field-proven protocols for the esterification, etherification, and halogenation of this scaffold, providing researchers with the foundational methods to explore novel chemical space.

The Strategic Importance of the Isoxazole Nucleus

Heterocyclic compounds are fundamental to drug design, and the isoxazole moiety is particularly significant due to its wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The integration of an isoxazole ring can enhance the physicochemical properties of a molecule, improving parameters such as metabolic stability and target binding affinity.[2] (3-Methyl-1,2-oxazol-4-yl)methanol provides an ideal starting point for derivatization, combining the stable, biologically relevant isoxazole core with a reactive primary alcohol ready for functionalization.

Synthetic Pathways Overview

The primary alcohol of (3-Methyl-1,2-oxazol-4-yl)methanol is the key to its synthetic utility. This guide details three robust and high-yielding pathways to generate novel derivatives. Each pathway transforms the hydroxyl group into a different key functionality, opening up distinct avenues for further chemical exploration.

G cluster_start Starting Material cluster_products Derivative Classes start (3-Methyl-1,2-oxazol-4-yl)methanol ester Isoxazole Esters start->ester Esterification (Protocol 1) ether Isoxazole Ethers start->ether Etherification (Protocol 2) halide 4-(Halomethyl)isoxazoles (Reactive Intermediates) start->halide Halogenation (Protocol 3) halide->ester Further Nucleophilic Substitution halide->ether

Caption: Core synthetic transformations of (3-Methyl-1,2-oxazol-4-yl)methanol.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. The hazards of a structurally related compound, (3-Methyl-1,2,4-oxadiazol-5-yl)methanol, include being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation.[4] Similar precautions should be taken.

Protocol 1: Synthesis of Novel Isoxazole Esters via Fischer Esterification

Principle: This protocol employs the Fischer-Speier esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[5][6] The reaction is driven to completion by using the alcohol as the solvent or by removing water as it forms.[7] This method is robust, uses common laboratory reagents, and is broadly applicable to a wide range of carboxylic acids.

G cluster_conditions Conditions cluster_products Products A (3-Methyl-1,2-oxazol-4-yl)methanol C H₂SO₄ (cat.) B Carboxylic Acid (R-COOH) E Novel Isoxazole Ester C->E F Water C->F D Reflux

Caption: Reaction scheme for Fischer Esterification.

Materials and Reagents:

  • (3-Methyl-1,2-oxazol-4-yl)methanol

  • Carboxylic acid of choice (e.g., isobutyric acid, benzoic acid)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Methanol or Ethanol (as solvent, if needed)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottomed flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottomed flask charged with a magnetic stir bar, add (3-Methyl-1,2-oxazol-4-yl)methanol (1.0 eq). Add the desired carboxylic acid (1.2 eq).[6]

  • Catalyst Addition: If the chosen carboxylic acid is a solid, dissolve the starting materials in a suitable solvent like toluene or use an excess of a liquid alcohol like methanol (20 mL).[6] Carefully and slowly add concentrated sulfuric acid (0.1 eq, ~2-3 drops) to the stirring mixture.[8]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (the temperature will depend on the solvent used) for 2-4 hours.[7]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 3:1 Hexanes:Ethyl Acetate. The product spot should be less polar than the starting alcohol.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.[7]

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Add 50 mL of water.[6] Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst and remove unreacted carboxylic acid, followed by brine (1 x 30 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.[7]

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Novel Isoxazole Ethers via Williamson Ether Synthesis

Principle: This protocol is a modification of the classic Williamson ether synthesis, which involves the deprotonation of an alcohol to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide. A strong base, such as sodium hydride (NaH), is used to ensure complete deprotonation of the primary alcohol. This method is highly effective for synthesizing ethers from primary alkyl halides.

Materials and Reagents:

  • (3-Methyl-1,2-oxazol-4-yl)methanol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide of choice (e.g., benzyl bromide, ethyl iodide)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Two-necked round-bottomed flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

Step-by-Step Procedure:

  • Reaction Setup: Flame-dry a two-necked round-bottomed flask equipped with a stir bar and argon inlet. Allow to cool.

  • Base Addition: Suspend sodium hydride (1.2 eq) in anhydrous THF (20 mL). Cool the suspension to 0 °C in an ice bath.

  • Alkoxide Formation: Dissolve (3-Methyl-1,2-oxazol-4-yl)methanol (1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension via a syringe or dropping funnel. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for another 30 minutes. Hydrogen gas evolution should be observed.

  • Alkyl Halide Addition: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the reaction completion by TLC. The product ether will be significantly less polar than the starting alcohol.

  • Quenching: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C to destroy any excess NaH.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Conversion to 4-(Chloromethyl)-3-methylisoxazole

Principle: The conversion of the primary alcohol to a more reactive alkyl halide is a critical step for enabling a wider range of nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is an effective reagent for converting primary alcohols to primary alkyl chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which helps drive the reaction to completion.

Materials and Reagents:

  • (3-Methyl-1,2-oxazol-4-yl)methanol

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (optional, as an HCl scavenger)

  • Ice-cold water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottomed flask under an argon atmosphere, dissolve (3-Methyl-1,2-oxazol-4-yl)methanol (1.0 eq) in anhydrous DCM (25 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add thionyl chloride (1.5 eq) dropwise to the stirred solution over 15 minutes. If desired, pyridine (1.5 eq) can be added first to neutralize the HCl generated.[9]

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Reaction Monitoring: Monitor by TLC. The product, 4-(chloromethyl)-3-methylisoxazole, will be significantly less polar than the starting material.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice-cold water (50 mL) to quench the excess thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash carefully with saturated NaHCO₃ solution (2 x 30 mL) until effervescence ceases, then wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: The product may be volatile.

  • Use: The resulting 4-(chloromethyl)-3-methylisoxazole is often used immediately in the next synthetic step without extensive purification due to its potential lachrymatory nature and reactivity.

Summary of Synthetic Transformations and Expected Data

TransformationReagentsProduct ClassTypical YieldKey Characterization Data
Esterification R-COOH, H₂SO₄Isoxazole Ester70-95%IR: Appearance of strong C=O stretch (~1735 cm⁻¹). ¹H NMR: Disappearance of alcohol -OH peak; appearance of signals corresponding to the R-group.
Etherification NaH, R-XIsoxazole Ether60-85%¹H NMR: Disappearance of alcohol -OH peak; appearance of new signals for the ether R-group. Methylene protons (-CH₂-O-) adjacent to the isoxazole will remain.
Halogenation SOCl₂4-(Chloromethyl)isoxazole>90% (crude)¹H NMR: Chemical shift of the methylene protons (-CH₂Cl) will shift downfield compared to the starting alcohol's methylene protons (-CH₂OH).

Conclusion

(3-Methyl-1,2-oxazol-4-yl)methanol stands out as a powerful and adaptable starting material for the synthesis of novel chemical entities. The protocols detailed herein provide a robust framework for its derivatization through esterification, etherification, and halogenation. These methods are scalable, utilize common laboratory reagents, and open the door to creating extensive libraries of isoxazole-containing compounds. The resulting derivatives can be screened for a wide range of biological activities, contributing to the ongoing and vital search for new therapeutic agents.

References

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. (2024). Biological and Molecular Chemistry.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.).
  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (n.d.). Oriental Journal of Chemistry. [Link]

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Application

Application Note: Comprehensive NMR Analysis for the Structural Elucidation of (3-Methyl-1,2-oxazol-4-yl)methanol

Introduction (3-Methyl-1,2-oxazol-4-yl)methanol is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The isoxazole scaffold is present in numerous pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Methyl-1,2-oxazol-4-yl)methanol is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The isoxazole scaffold is present in numerous pharmacologically active molecules, making the unambiguous structural verification of its derivatives a critical step in the research and development pipeline[1][2][3]. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of such small organic molecules.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the multi-dimensional NMR analysis of (3-Methyl-1,2-oxazol-4-yl)methanol. We will move beyond a simple recitation of parameters, focusing instead on the underlying logic of experimental design, from sample preparation to the synergistic interpretation of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR data to build a self-validating structural proof.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used throughout this document.

Chemical structure of (3-Methyl-1,2-oxazol-4-yl)methanol with atom numbering

Figure 1. Structure of (3-Methyl-1,2-oxazol-4-yl)methanol with systematic numbering for NMR assignment.

Experimental Design and Rationale

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Analysis cluster_2D Phase 3: 2D Correlation cluster_final Phase 4: Confirmation prep Sample Preparation (Solvent & Standard Selection) H1 ¹H NMR (Proton Environment & Count) prep->H1 Acquire Data C13 ¹³C NMR (Carbon Count) H1->C13 Initial Hypothesis DEPT DEPT-135 (Carbon Type: CH₃, CH₂, CH) C13->DEPT COSY ¹H-¹H COSY (Proton-Proton Coupling) DEPT->COSY Refine Hypothesis HSQC ¹H-¹³C HSQC (Direct C-H Connectivity) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC assign Final Structure Assignment HMBC->assign Confirm Connectivity

Caption: Experimental workflow for complete structural elucidation.

Detailed Protocols

Sample Preparation

The choice of solvent is critical for successful NMR analysis. It must dissolve the analyte without interfering with its signals.

  • Primary Solvent: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal[4].

  • Alternative Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a valuable alternative, particularly for its ability to slow down the exchange of labile protons (like -OH), often allowing their coupling to adjacent protons to be observed[4][5].

  • Internal Standard: Tetramethylsilane (TMS) is added as the internal reference (0.0 ppm) for both ¹H and ¹³C spectra[6].

Protocol:

  • Weigh approximately 5-10 mg of (3-Methyl-1,2-oxazol-4-yl)methanol directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS).

  • Cap the tube and vortex gently until the sample is fully dissolved.

  • For confirmation of the hydroxyl proton, a D₂O exchange experiment can be performed by adding 1-2 drops of D₂O to the NMR tube, shaking, and re-acquiring the ¹H NMR spectrum.

NMR Data Acquisition

Spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

Protocol:

  • ¹H NMR: Acquire with 16-32 scans, a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and an acquisition time of ~4 seconds.

  • ¹³C NMR: Acquire with 1024-2048 scans, a spectral width of ~240 ppm, using proton decoupling.

  • DEPT-135: Acquire using standard instrument parameters to differentiate carbon types. CH/CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

  • ¹H-¹H COSY: Acquire with a spectral width of ~12 ppm in both dimensions, using 4-8 scans per increment.

  • ¹H-¹³C HSQC: Optimize for a one-bond coupling constant (¹J_CH) of ~145 Hz.

  • ¹H-¹³C HMBC: Optimize for long-range coupling constants, typically setting the evolution delay for a value between 4-10 Hz (e.g., 8 Hz).

Data Interpretation and Structural Assignment

¹H NMR Analysis

The ¹H NMR spectrum provides the first critical look at the proton environments. Based on the structure, we anticipate four distinct signals.

  • H5 (Isoxazole Ring Proton): The proton on the isoxazole ring is in an electron-deficient environment, shifting it significantly downfield. It has no adjacent proton neighbors, so it is expected to be a sharp singlet. A typical chemical shift for this proton in isoxazole systems is observed around δ 8.0-8.5 ppm[1].

  • H6 (Methylene Protons): The two protons of the methylene group (-CH₂OH) are chemically equivalent. They are adjacent to an oxygen atom and the isoxazole ring, placing them in the δ 4.5-5.0 ppm range. This signal should appear as a singlet, though it may show coupling to the H7 hydroxyl proton in a non-exchanging solvent like DMSO-d₆.

  • H7 (Hydroxyl Proton): The hydroxyl proton signal is often a broad singlet due to chemical exchange. Its chemical shift is highly dependent on concentration, temperature, and solvent. It will disappear upon shaking the sample with D₂O.

  • H8 (Methyl Protons): The three protons of the methyl group are equivalent and are attached to the isoxazole ring. They will appear as a sharp singlet further upfield, anticipated around δ 2.3-2.6 ppm.

¹³C NMR and DEPT-135 Analysis

The proton-decoupled ¹³C NMR spectrum should reveal all five carbon atoms in the molecule. The DEPT-135 experiment is essential for differentiating them.

  • Ring Carbons (C3, C4, C5): These carbons are part of the heterocyclic aromatic system and will appear downfield. C3 and C4, being quaternary, will be absent in the DEPT-135 spectrum. C5 is a methine (CH) and will give a positive DEPT-135 signal.

  • Methylene Carbon (C6): This -CH₂OH carbon is expected in the δ 55-65 ppm range and will appear as a negative signal in the DEPT-135 spectrum.

  • Methyl Carbon (C8): The methyl carbon is the most shielded and will appear furthest upfield, typically δ 10-15 ppm. It will register as a positive signal in the DEPT-135 spectrum.

2D NMR Correlation Analysis

Two-dimensional NMR is used to piece the puzzle together, confirming the connectivity established by the 1D spectra.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For (3-Methyl-1,2-oxazol-4-yl)methanol, the proton systems (H5, H6, H8) are isolated from each other by quaternary carbons or heteroatoms. Therefore, no cross-peaks are expected in the COSY spectrum, confirming the isolated nature of the proton spin systems.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum unambiguously links each proton to the carbon it is directly attached to.

  • The singlet at δ ~8.3 ppm (H5) will show a correlation to its attached carbon (C5).

  • The singlet at δ ~4.8 ppm (H6) will correlate to the methylene carbon (C6).

  • The singlet at δ ~2.4 ppm (H8) will correlate to the methyl carbon (C8).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away.

Caption: Key predicted HMBC correlations for structural assignment.
  • From H8 (Methyl Protons): Expect a strong three-bond correlation (³J) to C4 and a two-bond correlation (²J) to C3. This connects the methyl group to the isoxazole ring at the C3 position.

  • From H6 (Methylene Protons): Expect correlations to C3 (³J), C4 (²J), and C5 (³J). This definitively places the hydroxymethyl group at the C4 position, bridging C3 and C5.

  • From H5 (Ring Proton): Expect correlations to C4 (²J) and C3 (³J). This confirms the position of the sole ring proton at C5 and validates the overall ring structure.

Summary of Expected NMR Assignments

The combination of all NMR experiments leads to the following expected assignments in CDCl₃.

Table 1: Predicted ¹H and ¹³C NMR Data for (3-Methyl-1,2-oxazol-4-yl)methanol

Atom No. Label Predicted ¹H δ (ppm), Mult. Predicted ¹³C δ (ppm) DEPT-135 Key HMBC Correlations (from H to C)
5 CH ~8.3, s ~150 Positive C4, C3
6 -C H₂OH ~4.8, s ~58 Negative C3, C4, C5
7 -OH broad s - - -
8 -C H₃ ~2.4, s ~11 Positive C3, C4
3 C -CH₃ - ~161 Absent -

| 4 | C -CH₂OH | - | ~115 | Absent | - |

Note: Chemical shifts are estimates and may vary based on solvent and concentration.

Conclusion

The structural elucidation of (3-Methyl-1,2-oxazol-4-yl)methanol is straightforward when a systematic, multi-technique NMR approach is employed. The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (HSQC, HMBC) spectroscopy provides a self-validating dataset that allows for the unambiguous assignment of all proton and carbon signals. The HMBC experiment, in particular, is indispensable for confirming the substitution pattern on the isoxazole ring. This detailed protocol serves as a robust template for the characterization of novel substituted heterocycles, ensuring scientific integrity and accelerating research in drug discovery and chemical synthesis.

References

  • ResearchGate. IR and NMR spectrum of isoxazole 2k. [Link]

  • PubChem. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. [Link]

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  • ACS Publications. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

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  • Uniwersytet Rzeszowski Repozytorium. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

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  • ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

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Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of (3-Methyl-1,2-oxazol-4-yl)methanol

Abstract This application note presents a detailed and optimized High-Performance Liquid Chromatography (HPLC) method for the purification of (3-Methyl-1,2-oxazol-4-yl)methanol, a key heterocyclic building block in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized High-Performance Liquid Chromatography (HPLC) method for the purification of (3-Methyl-1,2-oxazol-4-yl)methanol, a key heterocyclic building block in pharmaceutical and agrochemical research. Due to its polar nature, traditional reversed-phase chromatography can be challenging. This guide provides a comprehensive protocol utilizing a polar-modified reversed-phase column, explaining the scientific rationale behind the selection of stationary phase, mobile phase composition, and other critical parameters to achieve high purity and recovery. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Challenge of Purifying Polar Heterocycles

(3-Methyl-1,2-oxazol-4-yl)methanol is a small heterocyclic compound featuring a polar hydroxyl group and a nitrogen-containing oxazole ring. Such molecules are often poorly retained on conventional C18 stationary phases in reversed-phase HPLC, leading to co-elution with the solvent front and inadequate separation from polar impurities.[1] To overcome this, several chromatographic strategies can be employed, including Hydrophilic Interaction Liquid Chromatography (HILIC), Aqueous Normal Phase (ANP) chromatography, or the use of polar-embedded or polar-endcapped reversed-phase columns.[2] This application note focuses on a robust method using a polar-endcapped C18 column, which offers a good balance of retention for polar analytes and compatibility with a wide range of solvents.

Physicochemical Properties of (3-Methyl-1,2-oxazol-4-yl)methanol and its Analogs

While specific experimental data for (3-Methyl-1,2-oxazol-4-yl)methanol is not extensively published, we can infer its properties from its structure and data from similar oxazole and oxadiazole derivatives. The molecular formula for a similar compound, (2-Methyl-1,3-oxazol-4-yl)methanol, is C5H7NO2 with a molecular weight of 113.1 g/mol .[3] Another related compound, (3-Methyl-1,2,4-oxadiazol-5-yl)methanol, has a molecular formula of C4H6N2O2 and a molecular weight of 114.10 g/mol .[4] These structures indicate a small, polar molecule. The presence of the hydroxyl group and the nitrogen and oxygen atoms in the oxazole ring allows for hydrogen bonding, contributing to its hydrophilicity.

The key to developing a successful HPLC method is to select a stationary and mobile phase that provides adequate interaction with the analyte. For a polar compound like (3-Methyl-1,2-oxazol-4-yl)methanol, a standard non-polar C18 column might not provide sufficient retention. Therefore, a column with enhanced polarity is preferable.

HPLC Method Development and Protocol

Rationale for Method Selection

A polar-endcapped C18 column is selected as the stationary phase. These columns are similar to traditional C18 columns but have a polar group shielding the residual silanols on the silica surface, which can cause peak tailing for polar compounds.[2] This modification enhances the retention of polar analytes without resorting to highly aqueous mobile phases that can lead to phase collapse on standard C18 columns.

For the mobile phase, a mixture of water and acetonitrile is chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC, and its UV transparency is advantageous for detection. A gradient elution is employed to ensure that impurities with a wider range of polarities can be effectively separated from the target compound.

Experimental Workflow

The overall workflow for the purification of (3-Methyl-1,2-oxazol-4-yl)methanol is depicted in the following diagram:

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_sample Crude (3-Methyl-1,2-oxazol-4-yl)methanol dissolution Dissolve in Mobile Phase A crude_sample->dissolution filtration Filter through 0.45 µm Syringe Filter dissolution->filtration injection Inject Sample filtration->injection hplc_system HPLC System with UV Detector separation Gradient Elution on Polar-Endcapped C18 injection->separation detection Monitor at 210 nm separation->detection fraction_collection Collect Fractions Containing Pure Compound detection->fraction_collection purity_check Analyze Fractions by Analytical HPLC fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling solvent_removal Remove Solvent (e.g., Rotary Evaporation) pooling->solvent_removal final_product Pure (3-Methyl-1,2-oxazol-4-yl)methanol solvent_removal->final_product

Caption: Workflow for the HPLC purification of (3-Methyl-1,2-oxazol-4-yl)methanol.

Detailed Protocol

3.3.1. Materials and Reagents

  • Crude (3-Methyl-1,2-oxazol-4-yl)methanol

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, preferably from a water purification system)

  • Methanol (for sample dissolution if necessary)

  • 0.45 µm syringe filters

3.3.2. HPLC Instrumentation and Parameters

A summary of the optimized HPLC parameters is provided in the table below:

ParameterValue
HPLC System Preparative HPLC system with gradient capability and UV-Vis detector
Column Polar-endcapped C18, 5 µm, 19 x 150 mm (for preparative scale)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 5% B to 40% B over 20 minutes, then a 5-minute wash with 95% B, and a 5-minute re-equilibration at 5% B
Flow Rate 15 mL/min (for preparative scale)
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 1-5 mL (depending on sample concentration and column loading capacity)

3.3.3. Step-by-Step Procedure

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration) to prevent bubble formation in the HPLC system.

  • Sample Preparation:

    • Dissolve the crude (3-Methyl-1,2-oxazol-4-yl)methanol in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of methanol can be added, but the final sample solvent should be as close to the initial mobile phase composition as possible to ensure good peak shape.[5]

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • HPLC System Setup and Equilibration:

    • Install the polar-endcapped C18 column in the HPLC system.

    • Purge the pumps with the respective mobile phases.

    • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Sample Injection and Purification:

    • Inject the prepared sample onto the column.

    • Start the gradient program and monitor the chromatogram at 210 nm. The oxazole ring is expected to have UV absorbance at lower wavelengths.

    • Collect fractions corresponding to the main peak of (3-Methyl-1,2-oxazol-4-yl)methanol. The retention time will depend on the specific system and column but is expected to be in the mid-range of the gradient.

  • Post-Purification Analysis and Work-up:

    • Analyze the collected fractions using an analytical scale HPLC method to confirm purity.

    • Pool the fractions that meet the desired purity level.

    • Remove the mobile phase solvents from the pooled fractions, for example, by rotary evaporation, to obtain the purified solid compound.

Method Validation and Self-Validating System

The trustworthiness of this protocol is established through its inherent self-validating design. The purity of the collected fractions is immediately verifiable by re-injecting a small aliquot onto an analytical HPLC system.[6] This feedback loop allows for the precise pooling of pure fractions and ensures the final product meets the required specifications. The International Council for Harmonisation (ICH) guidelines recommend such approaches to ensure the stability and quality of pharmaceutical compounds.[7]

Troubleshooting Common Issues

  • Poor Retention (Peak elutes too early): Decrease the initial percentage of the organic modifier (Acetonitrile) in the mobile phase.

  • Peak Tailing: Ensure the sample is fully dissolved and the pH of the mobile phase is appropriate if the compound has ionizable groups. Using a polar-endcapped column as recommended should minimize this issue.

  • Poor Resolution: Optimize the gradient slope. A shallower gradient will generally provide better separation between closely eluting peaks.[8]

Conclusion

This application note provides a robust and reliable HPLC method for the purification of (3-Methyl-1,2-oxazol-4-yl)methanol. By employing a polar-endcapped C18 column and an optimized water/acetonitrile gradient, this method effectively addresses the challenges associated with purifying polar heterocyclic compounds. The detailed protocol and scientific rationale presented herein should enable researchers and scientists to achieve high purity and yield of the target compound, facilitating its use in further research and development activities.

References

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  • NIH National Center for Biotechnology Information. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. Retrieved from [Link]

  • ResearchGate. Chiral Resolution, Stereochemical Assignment and Correction of a Cystic Fibrosis-causing variant of Aryl-Triazolyl-Methanol Derivative | Request PDF. Retrieved from [Link]

  • Asian Journal of Chemistry. Development and Validation of a Reversed-Phase HPLC Method for the Analysis of Ornidazole in Pharmaceutical Dosage Forms. Retrieved from [Link]

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  • ResearchGate. Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Retrieved from [Link]

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Application

Application Note: Mass Spectrometry of (3-Methyl-1,2-oxazol-4-yl)methanol Derivatives

Abstract This document provides a detailed guide to the mass spectrometric analysis of (3-Methyl-1,2-oxazol-4-yl)methanol and its derivatives. These compounds, featuring the isoxazole scaffold, are of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the mass spectrometric analysis of (3-Methyl-1,2-oxazol-4-yl)methanol and its derivatives. These compounds, featuring the isoxazole scaffold, are of significant interest in medicinal chemistry and drug discovery.[1] Understanding their behavior under mass spectrometric conditions is critical for their identification, structural elucidation, and quantification in complex matrices.[2] This note covers essential theoretical considerations, practical experimental protocols, and data interpretation strategies, focusing on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS).

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring is a five-membered heterocycle that serves as a cornerstone in the design of a wide array of bioactive molecules, exhibiting anticancer, anti-inflammatory, and antibacterial properties.[1] Its unique electronic structure and the presence of a labile Nitrogen-Oxygen (N-O) bond make it a versatile pharmacophore but also present specific challenges and opportunities in analytical characterization.[1] Mass spectrometry (MS) is an indispensable tool for analyzing these small molecules throughout the drug development pipeline, from initial synthesis confirmation to metabolite identification.[3] This guide focuses specifically on derivatives of (3-Methyl-1,2-oxazol-4-yl)methanol, a common building block in this chemical space.

Foundational Principles of MS Analysis

The successful analysis of isoxazole derivatives hinges on the appropriate selection of ionization technique and a foundational understanding of their fragmentation behavior.

Ionization Technique: Electrospray Ionization (ESI)

For polar, non-volatile small molecules like the target compounds, Electrospray Ionization (ESI) is the premier choice.[4] ESI is a "soft ionization" technique, meaning it imparts minimal excess energy to the analyte, which typically preserves the intact molecule as a protonated species, [M+H]⁺.[5] This is crucial for obtaining accurate molecular weight information.

  • Mechanism: In ESI, a high voltage is applied to the analyte solution as it flows through a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass spectrometer.

  • Practical Consideration: The presence of a primary alcohol and a basic nitrogen atom in the isoxazole ring makes (3-Methyl-1,2-oxazol-4-yl)methanol and its derivatives highly amenable to positive-ion mode ESI. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is standard practice to promote protonation and enhance signal intensity.[6]

Tandem Mass Spectrometry (MS/MS) and Fragmentation

While ESI provides molecular weight, it offers little structural information.[5] Tandem mass spectrometry (MS/MS) is required for structural elucidation. This is achieved through Collision-Induced Dissociation (CID), where selected precursor ions are fragmented by collision with an inert gas.[7] The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.[8]

The fragmentation of isoxazoles is primarily dictated by the weak N-O bond, making ring cleavage a common and diagnostic pathway.[1][9][10] For (3-Methyl-1,2-oxazol-4-yl)methanol ([C₅H₇NO₂], Exact Mass: 113.0477), the protonated molecule [M+H]⁺ at m/z 114.0555 is the precursor ion for MS/MS analysis.

Experimental Workflow and Protocols

A robust analytical workflow is essential for reproducible and high-quality data. The following diagram and protocols outline a standard approach for LC-MS/MS analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Stock Solution (1 mg/mL in MeOH) B Working Solutions (Serial Dilution) A->B Dilute C Final Sample (in Mobile Phase A) B->C Dilute D LC Separation (C18 Column) C->D E ESI Ionization (Positive Mode) D->E F MS1: Full Scan (Detect [M+H]⁺) E->F G MS2: Product Ion Scan (Fragment [M+H]⁺) F->G Isolate & Fragment H Extract Ion Chromatograms (XIC) G->H I Analyze MS/MS Spectrum H->I J Structural Elucidation I->J

Caption: General workflow for LC-MS/MS analysis of small molecules.

Protocol 1: Sample and Standard Preparation

Accurate sample preparation is the foundation of quantitative and qualitative analysis.

Objective: To prepare analytical standards and samples in a solvent compatible with reverse-phase LC-MS.

Materials:

  • (3-Methyl-1,2-oxazol-4-yl)methanol derivative (analyte)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), LC-MS grade

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of MeOH in a volumetric flask. Sonicate briefly if necessary to ensure complete dissolution.

  • Working Solutions: Perform serial dilutions of the stock solution using 50:50 ACN:Water to prepare a series of working standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).

  • Final Analytical Sample (e.g., 100 ng/mL): Dilute the appropriate working solution with the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% FA) to the desired final concentration.

  • Matrix Samples: For samples from biological matrices (plasma, urine, etc.), a protein precipitation or liquid-liquid extraction step is required.[11][12] A common protein precipitation method involves adding 3 parts cold ACN to 1 part plasma, vortexing, centrifuging, and then diluting the supernatant.

Scientist's Note: Using a solvent for the final sample that is weaker than the initial mobile phase (a concept known as "solvent trapping") leads to better peak shape and chromatographic resolution. Injecting a sample dissolved in a strong solvent like pure ACN can cause peak distortion.

Protocol 2: LC-MS/MS Method Development

Objective: To establish an LC-MS/MS method for the separation and detection of the target analyte.

Instrumentation: A standard HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

LC Parameters (Typical Starting Conditions):

Parameter Value Rationale
Column C18, 2.1 x 50 mm, 2.6 µm A C18 column provides good retention for moderately polar compounds.[6]
Mobile Phase A 0.1% Formic Acid in Water Acid promotes protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in Acetonitrile ACN is a common organic modifier.
Gradient 5% B to 95% B over 3-5 min A generic gradient to elute compounds of varying polarity.[6]
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Improves peak shape and reduces viscosity.

| Injection Vol. | 2-5 µL | Balances sensitivity with potential for column overload. |

MS Parameters (Typical Starting Conditions):

Parameter Value Rationale
Ionization Mode ESI Positive Analyte structure is amenable to protonation.
Capillary Voltage 3.5 - 4.5 kV Optimizes the electrospray process.
Source Temp. 120 - 150 °C Assists in desolvation of droplets.
Desolvation Temp. 350 - 450 °C Completes solvent evaporation.
Cone/Gas Flow Instrument Dependent Optimized to maximize precursor ion signal.
Scan Type 1 Full Scan MS (e.g., m/z 50-500) To identify the [M+H]⁺ precursor ion.
Scan Type 2 Product Ion Scan of m/z 114.06 To generate the MS/MS fragmentation spectrum.

| Collision Energy | 10 - 30 eV (Ramped) | Energy required to induce fragmentation; must be optimized.[13] |

Data Interpretation: Fragmentation of the Isoxazole Core

The key to structural confirmation lies in the interpretation of the MS/MS spectrum. The fragmentation pattern for the protonated (3-Methyl-1,2-oxazol-4-yl)methanol (m/z 114.06) is proposed below.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_frags2 Secondary Fragments parent Precursor Ion [M+H]⁺ m/z 114.06 frag1 Fragment A [M+H - H₂O]⁺ m/z 96.05 parent->frag1  -H₂O (-18.01 Da) frag2 Fragment B [M+H - CH₃CN]⁺ m/z 73.03 parent->frag2  -CH₃CN (Acetonitrile) (-41.03 Da) (Ring Cleavage) frag3 Fragment C m/z 55.02 frag2->frag3  -H₂O (-18.01 Da)

Caption: Proposed CID fragmentation pathway for [M+H]⁺ of the parent compound.

Key Fragmentation Pathways:

  • Loss of Water (H₂O): The primary alcohol on the side chain is readily lost as a neutral water molecule (-18.01 Da), leading to a prominent fragment ion at m/z 96.05 . This is a classic fragmentation for alcohols.

  • Isoxazole Ring Cleavage: The characteristic fragmentation of the isoxazole ring involves the cleavage of the weak N-O bond.[10][14] For this structure, a plausible rearrangement and cleavage pathway leads to the neutral loss of acetonitrile (CH₃CN, -41.03 Da), resulting in a fragment at m/z 73.03 .

  • Secondary Fragmentation: The fragment at m/z 73.03 can subsequently lose a water molecule to produce a fragment at m/z 55.02 .

Summary of Predicted Fragments:

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Identity
114.06 96.05 H₂O (18.01 Da) Dehydrated precursor
114.06 73.03 CH₃CN (41.03 Da) Product of ring cleavage

| 73.03 | 55.02 | H₂O (18.01 Da) | Dehydrated ring cleavage product |

Trustworthiness Check: The elemental compositions of these fragments should be confirmed using a high-resolution mass spectrometer (HRMS). An HRMS instrument can provide mass accuracy within 5 ppm, allowing for the unambiguous determination of the chemical formula for each fragment ion.[3]

Conclusion

The mass spectrometric analysis of (3-Methyl-1,2-oxazol-4-yl)methanol derivatives is a powerful and essential technique in modern drug discovery. By leveraging soft ionization with ESI and detailed structural analysis with CID-based MS/MS, researchers can confidently identify and characterize these important molecules. The protocols and fragmentation insights provided in this note serve as a robust starting point for method development and routine analysis. Successful application requires a systematic approach, careful optimization of instrument parameters, and a foundational understanding of the fragmentation chemistry of the isoxazole core.

References

  • Journal of the American Society for Mass Spectrometry. (2023, March 23). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Retrieved January 21, 2026, from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved January 21, 2026, from [Link]

  • UM Impact. (n.d.). The mass spectral fragmentation of isoxazolyldihydropyridines. Retrieved January 21, 2026, from [Link]

  • MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved January 21, 2026, from [Link]

  • SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved January 21, 2026, from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved January 21, 2026, from [Link]

  • Sci-Hub. (n.d.). Fragmentation mechanisms of isoxazole. Retrieved January 21, 2026, from [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved January 21, 2026, from [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025, August 6). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. Retrieved January 21, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved January 21, 2026, from [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved January 21, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Retrieved January 21, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved January 21, 2026, from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved January 21, 2026, from [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved January 21, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (n.d.). Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved January 21, 2026, from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved January 21, 2026, from [Link]

Sources

Method

Application Note & Experimental Protocols for (3-Methyl-1,2-oxazol-4-yl)methanol

Abstract This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the handling and reactivity of (3-Methyl-1,2-oxazol-4-yl)methanol. Isoxazole derivatives are signific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the handling and reactivity of (3-Methyl-1,2-oxazol-4-yl)methanol. Isoxazole derivatives are significant scaffolds in medicinal chemistry, valued for their diverse biological activities.[1] This guide details the compound's physicochemical properties and outlines two fundamental, high-yield synthetic transformations: a Fischer-Speier esterification to synthesize an ester derivative and a mild oxidation to the corresponding aldehyde. The protocols are designed to be self-validating, with explanations for each experimental choice, in-process controls, and methods for characterization. Safety precautions and data are integrated throughout to ensure safe laboratory practice.

Introduction and Scientific Context

(3-Methyl-1,2-oxazol-4-yl)methanol is a heterocyclic primary alcohol. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery, appearing in numerous marketed drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The hydroxymethyl group at the C4 position serves as a versatile synthetic handle, allowing for the facile introduction of various functional groups to explore structure-activity relationships (SAR).

This guide focuses on two common and essential reactions for derivatizing this core structure: esterification and oxidation.

  • Esterification: The conversion of the primary alcohol to an ester allows for modulation of lipophilicity and can introduce moieties that act as prodrugs or engage in specific binding interactions with biological targets.

  • Oxidation: The selective oxidation of the alcohol to the corresponding aldehyde provides a key electrophilic intermediate for further reactions, such as reductive aminations, Wittig reactions, or aldol condensations, thereby enabling access to a wider array of complex derivatives.[3]

The protocols herein are based on well-established chemical principles and analogous transformations reported for similar heterocyclic systems.

Physicochemical and Safety Data

Accurate characterization and safe handling are paramount. While specific experimental data for (3-Methyl-1,2-oxazol-4-yl)methanol is not widely published, the following table summarizes computed properties and data from structurally similar compounds.

PropertyValue / InformationSource / Comment
IUPAC Name (3-Methyl-1,2-oxazol-4-yl)methanol---
Molecular Formula C₅H₇NO₂---
Molecular Weight 113.11 g/mol ---
CAS Number 139552-78-8---
Appearance Expected to be a solid or high-boiling liquidBased on similar structures.
pKa ~13-14 (alcohol proton)Estimated based on typical primary alcohols.
Solubility Soluble in methanol, ethanol, DCM, ethyl acetate.General solubility for polar organic molecules.
Safety & Handling

(3-Methyl-1,2-oxazol-4-yl)methanol should be handled with care in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. While specific toxicity data is unavailable, related heterocyclic compounds can be harmful if swallowed, inhaled, or in contact with skin.[4][5] All reagents used in the following protocols carry their own specific hazards and their Safety Data Sheets (SDS) must be consulted prior to use.[6][7][8][9]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification with Acetic Acid

This protocol describes the synthesis of (3-Methyl-1,2-oxazol-4-yl)methyl acetate. The reaction utilizes an excess of the alcohol reagent (in this case, methanol as the solvent) and a strong acid catalyst to drive the equilibrium towards the ester product, a hallmark of the Fischer esterification process.[10][11]

Caption: Fischer-Speier Esterification Reaction.

ReagentM.W. ( g/mol )AmountMoles (mmol)Comments
(3-Methyl-1,2-oxazol-4-yl)methanol113.11500 mg4.42Limiting Reagent
Methanol (MeOH)32.0410 mL-Reagent and Solvent
Acetic Acid, Glacial60.050.38 mL6.631.5 equivalents
Sulfuric Acid (H₂SO₄), conc.98.08~0.1 mL-Catalyst
Saturated Sodium Bicarbonate (NaHCO₃)-~30 mL-For neutralization
Dichloromethane (DCM)84.93~40 mL-Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~2 g-Drying Agent
  • Reaction Setup: To a 50 mL round-bottomed flask equipped with a magnetic stir bar, add (3-Methyl-1,2-oxazol-4-yl)methanol (500 mg, 4.42 mmol).

  • Reagent Addition: Add methanol (10 mL) and glacial acetic acid (0.38 mL, 6.63 mmol). Stir the mixture until all solids are dissolved.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (~0.1 mL) dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) using a heating mantle. Maintain reflux for 2-4 hours.[10]

  • Reaction Monitoring (TLC): Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • The product spot should have a higher Rf value than the starting alcohol. The reaction is complete when the starting material spot is no longer visible.

  • Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 20 mL of cold water.

  • Work-up - Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acid, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Yield: >80% (isolated).

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the methyl group on the isoxazole ring (~2.4 ppm), the acetate methyl group (~2.1 ppm), and the methylene protons (~5.1 ppm).

  • FT-IR: Appearance of a strong carbonyl (C=O) stretch around 1740 cm⁻¹ and disappearance of the broad O-H stretch from the starting material.

Protocol 2: Mild Oxidation to 3-Methyl-1,2-oxazole-4-carbaldehyde

This protocol employs Dess-Martin Periodinane (DMP), a mild and highly selective oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. This method is advantageous as it operates under neutral conditions at room temperature, preserving the sensitive isoxazole ring.

G start Dissolve Alcohol & NaHCO₃ in DCM add_dmp Add Dess-Martin Periodinane (DMP) Stir at Room Temperature start->add_dmp monitor Monitor by TLC until SM consumed (1-2 hours) add_dmp->monitor quench Quench with Na₂S₂O₃ / NaHCO₃ solution monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify via Flash Chromatography dry->purify end Characterize Aldehyde Product purify->end

Caption: Workflow for Dess-Martin Oxidation.

ReagentM.W. ( g/mol )AmountMoles (mmol)Comments
(3-Methyl-1,2-oxazol-4-yl)methanol113.11500 mg4.42Limiting Reagent
Dess-Martin Periodinane (DMP)424.142.25 g5.301.2 equivalents
Dichloromethane (DCM), anhydrous84.9320 mL-Solvent
Sodium Bicarbonate (NaHCO₃)84.01743 mg8.842.0 equivalents, buffer
Sat. Sodium Thiosulfate (Na₂S₂O₃)-~20 mL-For quenching
Sat. Sodium Bicarbonate (NaHCO₃)-~20 mL-For quenching/washing
  • Reaction Setup: To a 100 mL round-bottomed flask under a nitrogen or argon atmosphere, add (3-Methyl-1,2-oxazol-4-yl)methanol (500 mg, 4.42 mmol) and sodium bicarbonate (743 mg, 8.84 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (20 mL) and stir to form a suspension.

  • Oxidant Addition: Add Dess-Martin Periodinane (2.25 g, 5.30 mmol) in one portion. The suspension may briefly turn clear before becoming cloudy again.

  • Reaction: Stir the reaction vigorously at room temperature for 1-2 hours.

  • Reaction Monitoring (TLC): Monitor the reaction as described in Protocol 1. The aldehyde product will be less polar than the starting alcohol.

  • Work-up - Quenching: Once the reaction is complete, quench by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (40 mL). Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Work-up - Washing: Combine the organic layers and wash with saturated NaHCO₃ (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (avoid excessive heating to prevent aldehyde decomposition).

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Yield: >85% (isolated).

  • ¹H NMR (CDCl₃, 400 MHz): Expect a characteristic aldehyde proton peak (~9.9-10.1 ppm) and the disappearance of the alcohol OH and methylene CH₂ signals from the starting material.

  • FT-IR: Appearance of a strong aldehyde C=O stretch around 1690-1710 cm⁻¹.

Troubleshooting and Causality

  • Incomplete Reaction (Esterification): If the reaction stalls, ensure the reflux temperature is adequate and the sulfuric acid catalyst was not omitted. The reaction is an equilibrium; adding more acetic acid or removing water (e.g., with a Dean-Stark trap) can drive it to completion.[11]

  • Low Yield (Oxidation): DMP is moisture-sensitive. Using anhydrous solvent and performing the reaction under an inert atmosphere is critical. If the reaction is sluggish, a slight excess of DMP (up to 1.5 eq) can be added.

  • Over-oxidation to Carboxylic Acid: This is unlikely with DMP but can occur with harsher oxidants. If observed, reduce reaction time or temperature.

  • Difficult Purification: The aldehyde product can be sensitive. It is best to use it in subsequent steps quickly. If purification is challenging, consider alternative workups or using a different mild oxidant like PCC or Swern oxidation.

Conclusion

(3-Methyl-1,2-oxazol-4-yl)methanol is a valuable building block for chemical synthesis and drug discovery. The protocols detailed in this application note for esterification and oxidation provide reliable and high-yielding methods to access key derivatives. By understanding the rationale behind each step, from reagent choice to work-up procedure, researchers can confidently employ and adapt these methods for the synthesis of novel isoxazole-based compounds.

References

  • PubChem. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. National Center for Biotechnology Information. [Link]

  • Al-Ostoot, F.H., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

  • ChemSynthesis. (3-ethyl-5-methyl-4-isoxazolyl)methanol. [Link]

  • D'Auria, M., et al. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. J. Chem. Soc., Perkin Trans. 1. [Link]

  • Shaaban, M. R., et al. (2023). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances. [Link]

  • University of Colorado, Boulder. Lab 5 Procedure: Esterification. [Link]

  • D'Auria, M. (2014). An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Experimental and Theoretical Research on One-Step Oxidative Esterification of Methyl Acrolein with Methanol. ResearchGate. [Link]

  • Farooq, U., et al. (2022). 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. PubMed. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

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Application

Application Notes & Protocols: Leveraging (3-Methyl-1,2-oxazol-4-yl)methanol in the Development of Novel Antidiabetic Agents

Abstract The escalating global prevalence of diabetes mellitus necessitates the urgent development of innovative therapeutic strategies. The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating global prevalence of diabetes mellitus necessitates the urgent development of innovative therapeutic strategies. The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of (3-Methyl-1,2-oxazol-4-yl)methanol as a versatile building block for the synthesis of novel antidiabetic agents. We will explore the chemical modifications of this starting material to target key pathways in glucose homeostasis, including the activation of AMP-activated protein kinase (AMPK), agonism of G-protein coupled receptor 120 (GPR120), and modulation of peroxisome proliferator-activated receptor-gamma (PPARγ). Detailed, field-proven protocols for in vitro assays and in vivo animal studies are provided to facilitate the discovery and preclinical evaluation of next-generation isoxazole-based antidiabetic drug candidates.

Introduction: The Isoxazole Moiety in Antidiabetic Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of contemporary pharmaceuticals.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have rendered it an attractive scaffold for targeting a multitude of biological pathways. In the context of metabolic diseases, isoxazole derivatives have shown significant promise as antidiabetic agents by modulating key regulators of glucose and lipid metabolism.[2]

The strategic advantage of using (3-Methyl-1,2-oxazol-4-yl)methanol lies in its inherent functionality. The hydroxymethyl group at the 4-position serves as a versatile handle for a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Furthermore, the isoxazole core can act as a bioisostere for other functional groups, such as carboxylic acids, potentially improving drug-like properties.

This guide will delve into the practical applications of (3-Methyl-1,2-oxazol-4-yl)methanol in the synthesis of compounds targeting three critical pathways in diabetes:

  • AMP-activated protein kinase (AMPK): A central regulator of cellular energy homeostasis.[3]

  • G-protein coupled receptor 120 (GPR120): A lipid sensor involved in incretin secretion and insulin sensitization.[4][5]

  • Peroxisome proliferator-activated receptor-gamma (PPARγ): A nuclear receptor that is a key regulator of adipogenesis and insulin sensitivity.[6][7]

Synthetic Strategy: From (3-Methyl-1,2-oxazol-4-yl)methanol to a Potential GPR120 Agonist

While a direct documented synthesis of a marketed antidiabetic drug from (3-Methyl-1,2-oxazol-4-yl)methanol is not available in the public domain, we present a scientifically plausible and representative synthetic route to a hypothetical GPR120 agonist. This pathway is based on established isoxazole chemistry and the known pharmacophores of GPR120 agonists.[8][9]

Rationale for Target Molecule Design

The designed target molecule incorporates a phenylpropanoic acid moiety, a common feature in many GPR120 agonists, linked to the (3-Methyl-1,2-oxazol-4-yl)methanol core via an ether linkage. This design allows for the exploration of the isoxazole as a key recognition element within the GPR120 binding pocket.

Experimental Workflow: Synthesis of a Hypothetical GPR120 Agonist

G A (3-Methyl-1,2-oxazol-4-yl)methanol B 4-(Bromomethyl)-3-methyl-1,2-oxazole A->B PBr3, Et2O C Methyl 2-(4-((3-methyl-1,2-oxazol-4-yl)methoxy)phenyl)propanoate B->C Methyl 2-(4-hydroxyphenyl)propanoate, K2CO3, DMF D 2-(4-((3-methyl-1,2-oxazol-4-yl)methoxy)phenyl)propanoic acid (Hypothetical GPR120 Agonist) C->D 1. LiOH, THF/H2O 2. HCl (aq)

Caption: Synthetic workflow for a hypothetical GPR120 agonist.

Step-by-Step Synthetic Protocol

Step 1: Bromination of (3-Methyl-1,2-oxazol-4-yl)methanol

  • Dissolve (3-Methyl-1,2-oxazol-4-yl)methanol (1.0 eq) in anhydrous diethyl ether (Et2O) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr3) (0.4 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate (NaHCO3) solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield 4-(bromomethyl)-3-methyl-1,2-oxazole.

Step 2: Ether Synthesis

  • To a solution of methyl 2-(4-hydroxyphenyl)propanoate (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3) (1.5 eq).

  • Add the crude 4-(bromomethyl)-3-methyl-1,2-oxazole (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-(4-((3-methyl-1,2-oxazol-4-yl)methoxy)phenyl)propanoate.

Step 3: Saponification

  • Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1N hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate to yield the final product, 2-(4-((3-methyl-1,2-oxazol-4-yl)methoxy)phenyl)propanoic acid.

In Vitro Evaluation of Antidiabetic Activity

A tiered approach to in vitro screening is recommended to efficiently identify and characterize the antidiabetic potential of newly synthesized (3-Methyl-1,2-oxazol-4-yl)methanol derivatives.

Primary Screening: Cellular Glucose Uptake Assay

This assay provides a functional readout of the compound's ability to enhance glucose disposal in insulin-sensitive cells.

Protocol: 2-NBDG Glucose Uptake Assay in L6 Myotubes

  • Seed L6 myoblasts in a 96-well black, clear-bottom plate and differentiate into myotubes.

  • Starve the differentiated myotubes in serum-free DMEM for 2-4 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) or positive control (e.g., insulin) for the desired time (e.g., 30 minutes).

  • Add 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), a fluorescent glucose analog, to a final concentration of 50 µM and incubate for 30-60 minutes.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-NBDG.

  • Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).

  • Normalize the fluorescence to the protein content in each well.

ParameterValueReference
Cell LineL6 Myotubes[10]
Fluorescent Probe2-NBDG[10]
Positive ControlInsulin[10]
ReadoutFluorescence Intensity[10]
Mechanism of Action Studies

Based on the primary screening results, subsequent assays can elucidate the specific molecular targets.

Protocol: Western Blot Analysis of AMPK Phosphorylation

  • Culture a suitable cell line (e.g., C2C12 myotubes or HepG2 hepatocytes) to confluence.

  • Treat cells with the test compound for various time points and concentrations.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities and express the results as the ratio of phospho-AMPK to total AMPK.[1]

G cluster_0 Cell Treatment & Lysis cluster_1 Western Blot A Treat cells with (3-Methyl-1,2-oxazol-4-yl)methanol derivative B Lyse cells A->B C Quantify protein B->C D SDS-PAGE C->D E Transfer to PVDF D->E F Block membrane E->F G Incubate with primary antibodies (p-AMPK, total AMPK) F->G H Incubate with secondary antibody G->H I Detect signal (ECL) H->I J Quantify band intensity I->J

Caption: Workflow for AMPK phosphorylation western blot.

Protocol: Calcium Flux Assay in GPR120-Expressing Cells

  • Plate HEK293 cells stably expressing human GPR120 in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds.

  • Use a fluorescent plate reader with an injection module to measure the baseline fluorescence.

  • Inject the test compounds into the wells and immediately measure the change in fluorescence over time.

  • A transient increase in intracellular calcium, indicated by a spike in fluorescence, suggests GPR120 activation.[7]

  • Calculate the EC50 values from the dose-response curves.

ParameterValueReference
Cell LineHEK293-hGPR120[7]
Fluorescent ProbeFluo-4 AM[8]
Positive ControlTUG-891[7]
ReadoutFluorescence Change[8]

Protocol: PPARγ Transactivation Assay

  • Co-transfect a suitable cell line (e.g., HEK293T or Cos-7) with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.[4][11]

  • After transfection, treat the cells with various concentrations of the test compound or a known PPARγ agonist (e.g., Rosiglitazone).

  • Lyse the cells after 24 hours of treatment and measure the luciferase activity using a luminometer.

  • An increase in luciferase activity indicates activation of PPARγ.

  • Determine the EC50 and maximal activation relative to the positive control.

In Vivo Evaluation in a Diabetic Animal Model

Promising compounds from in vitro studies should be advanced to in vivo models of diabetes to assess their efficacy and safety in a whole-organism context.

Animal Model Selection

The streptozotocin (STZ)-induced diabetic mouse model is a widely used and well-characterized model of type 1 diabetes, while diet-induced obese (DIO) mice or db/db mice are common models for type 2 diabetes.

Experimental Workflow: Oral Glucose Tolerance Test (OGTT)

G A Acclimatize and induce diabetes in mice (e.g., STZ) B Fast mice overnight A->B C Administer test compound or vehicle orally B->C D Administer glucose bolus orally (t=0) C->D E Collect blood samples at 0, 15, 30, 60, 90, 120 min D->E F Measure blood glucose levels E->F G Calculate Area Under the Curve (AUC) F->G

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

Step-by-Step Protocol for OGTT in STZ-Induced Diabetic Mice
  • Induce diabetes in male C57BL/6 mice by a single intraperitoneal injection of STZ (e.g., 150 mg/kg).

  • Confirm hyperglycemia (blood glucose > 250 mg/dL) after 72 hours.

  • Acclimatize the diabetic mice for one week.

  • Fast the mice overnight (approximately 16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail snip.

  • Administer the test compound or vehicle orally by gavage.

  • After 30-60 minutes, administer an oral glucose bolus (e.g., 2 g/kg).

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels at each time point using a glucometer.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.

ParameterValueReference
Animal ModelSTZ-induced diabetic C57BL/6 mice
Glucose Bolus2 g/kg, oral
Blood Sampling Times0, 15, 30, 60, 90, 120 min
Primary EndpointArea Under the Curve (AUC) for glucose[2]

Conclusion

(3-Methyl-1,2-oxazol-4-yl)methanol represents a promising and versatile starting material for the development of novel antidiabetic agents. Its amenability to chemical modification allows for the generation of diverse compound libraries targeting key metabolic pathways. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of isoxazole-based drug candidates. By employing these methodologies, researchers can systematically advance their drug discovery programs and contribute to the development of next-generation therapies for diabetes mellitus.

References

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  • (5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025, March 17).
  • Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - NIH.
  • Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candid
  • Evaluation of Antidiabetic Activity of Oxadiazole Derivative in R
  • Heterocyclic compounds as a magic bullet for diabetes mellitus: a review - RSC Publishing. (2022, August 16).
  • In silico and in vitro screening for potential anticancer candidates targeting GPR120 - Arrow@TU Dublin. (2020, November 6).
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes - Biological and Molecular Chemistry.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. (2023, February 2).
  • Modulation of peroxisome proliferator-activated receptor gamma stability and transcriptional activity in adipocytes by resver
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  • Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC - PubMed Central.
  • Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment - RSC Publishing.
  • Selective Modulators of PPAR-γ Activity: Molecular Aspects Rel
  • Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi.
  • Synthesis, Characterization, and Antidiabetic Evaluation of N-((5-(3- chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) - Impactfactor. (2024, August 31).
  • Synthesis, in vitro and in silico studies of a PPARγ and GLUT-4 modul
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central.
  • Thiazolidinedione derivatives as novel GPR120 agonists for the tre
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
  • Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Rel
  • 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - MDPI.
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl)
  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applic
  • Discovery and anti-diabetic effects of novel isoxazole based flavonoid deriv
  • Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candid
  • Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120.
  • Human PPAR-gamma Transcription Factor Activity Assay Kit | RayBiotech.
  • Identification of a novel selective PPARγ ligand with a unique binding mode and improved therapeutic profile in vitro - PubMed Central. (2017, January 27).
  • In-vivo Animal Model for Screening of Anti Diabetic Activity - Biosciences Biotechnology Research Asia.
  • Isoxazole Alters Metabolites and Gene Expression, Decreasing Proliferation and Promoting a Neuroendocrine Phenotype in β-Cells - PMC - NIH.
  • Methods for treating diabetes and reducing body weight - P
  • Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - MDPI. (2022, December 17).
  • Pharmaceutical composition, methods for treating and uses thereof - P
  • Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - ResearchG
  • Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC - NIH. (2018, February 1).
  • State of the Art Regulation by AMPK-Targeting Molecules - Milano-Bicocca. (2022, July 11).
  • Structure–activity relationship of isoxazole derivatives.
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
  • Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes - Semantic Scholar.
  • US10864211B2 - Hydroxy isoxazole compounds useful as GPR120 agonists - Google P
  • WO2008006043A2 - 1,3-oxazole derivatives useful as anti-atherosclerotic, anti-dyslipidemic, anti-diabetic and anti-obesity agents - Google P

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol

Welcome to the technical support center for the synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthetic procedure. The information provided herein is based on established chemical principles and field-proven insights to ensure your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing a systematic approach to problem-solving.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol, which is typically achieved through the reduction of 3-Methyl-1,2-oxazol-4-carboxaldehyde, can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[2]

    • Temperature Control: The reduction of aldehydes with sodium borohydride (NaBH₄) is typically performed at low temperatures (0°C) to control the reaction rate and minimize side reactions.[3] Allowing the reaction to warm prematurely can lead to over-reduction or decomposition.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion, while excessively long reaction times may lead to product degradation.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

  • Purity of Reagents and Solvents: Impurities in the starting aldehyde, the reducing agent, or the solvent can significantly impact the reaction outcome.

    • Starting Aldehyde: Ensure the 3-Methyl-1,2-oxazol-4-carboxaldehyde is pure. Aldehydes are susceptible to oxidation to carboxylic acids, which will not be reduced by NaBH₄ under these conditions.

    • Sodium Borohydride: NaBH₄ can decompose upon exposure to moisture. Use freshly opened or properly stored reagent.

    • Solvent: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions.[3][4] Ensure the solvent is of appropriate purity and dry, as water can react with the reducing agent.

  • Inefficient Quenching and Work-up: The work-up procedure is critical for isolating the desired product.

    • Quenching: The reaction is typically quenched by the slow addition of water or a weak acid (e.g., ammonium chloride solution) to destroy any excess NaBH₄.[5] Aggressive quenching can lead to side reactions or product loss.

    • Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions are recommended to maximize recovery.

Question: I am observing significant impurity formation in my final product. What are the common side reactions and how can I minimize them?

Answer: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions & Prevention Strategies:

Impurity/Side ProductPotential CauseMitigation Strategy
Unreacted Starting Material (Aldehyde) Incomplete reaction due to insufficient reducing agent, short reaction time, or low temperature.Use a slight excess of NaBH₄ (1.1-1.5 equivalents). Monitor the reaction by TLC until the starting material is consumed. Allow the reaction to proceed to completion at the recommended temperature.[3]
Over-reduction Products While less common with NaBH₄ for this substrate, aggressive reducing agents or harsh conditions could potentially affect the isoxazole ring. The N-O bond in isoxazoles can be sensitive to certain reductive conditions.[1]Use a mild reducing agent like NaBH₄. Avoid stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) unless specifically required and optimized.[4][6]
Borate Esters During the reduction, the product alcohol can form borate ester complexes with the boron byproducts.[5]Proper hydrolysis during the work-up is essential. Quenching with a weak acid like ammonium chloride or careful addition of dilute HCl will break down these esters and liberate the free alcohol.[5]
Solvent Adducts In some cases, the solvent (e.g., methanol) can react under certain conditions, though this is less common in standard NaBH₄ reductions.Follow established protocols and avoid unnecessarily harsh conditions.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol.

Q1: What is the recommended procedure for the reduction of 3-Methyl-1,2-oxazol-4-carboxaldehyde to (3-Methyl-1,2-oxazol-4-yl)methanol?

A1: A general and effective procedure involves the use of sodium borohydride in a protic solvent.

Experimental Protocol: Reduction of 3-Methyl-1,2-oxazol-4-carboxaldehyde

  • Dissolution: Dissolve 3-Methyl-1,2-oxazol-4-carboxaldehyde (1.0 eq) in methanol or ethanol (10 volumes) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.[3]

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, slowly add water or a saturated aqueous solution of ammonium chloride to quench the excess NaBH₄.

  • Solvent Removal: Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude (3-Methyl-1,2-oxazol-4-yl)methanol can be purified by column chromatography on silica gel if necessary.[1]

Q2: How do I choose the right solvent for the reduction?

A2: The choice of solvent is critical for the success of the reduction. Protic solvents like methanol and ethanol are generally preferred for NaBH₄ reductions as they can protonate the carbonyl group, making it more electrophilic and susceptible to hydride attack.[4] While NaBH₄ does react slowly with these solvents, the reduction of the aldehyde is significantly faster. Using an appropriate amount of the reducing agent compensates for this slow decomposition.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific to this synthesis:

  • Sodium Borohydride: While less pyrophoric than LiAlH₄, NaBH₄ is still a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle it in a well-ventilated fume hood and away from ignition sources.

  • Organic Solvents: Methanol, ethanol, and extraction solvents like ethyl acetate are flammable. Work in a fume hood and avoid open flames.

  • Quenching: The quenching process can be exothermic and release hydrogen gas. Add the quenching agent slowly and with cooling.

Q4: Can I use a different reducing agent, like Lithium Aluminum Hydride (LiAlH₄)?

A4: While LiAlH₄ is a more powerful reducing agent than NaBH₄, it is generally not necessary for the reduction of a simple aldehyde like 3-Methyl-1,2-oxazol-4-carboxaldehyde.[4] LiAlH₄ is highly reactive and pyrophoric, requiring strictly anhydrous conditions and more hazardous work-up procedures.[4] Furthermore, its high reactivity could potentially lead to undesired side reactions, including cleavage of the isoxazole ring.[1] For this transformation, NaBH₄ offers a better balance of reactivity and safety.

Visualizing the Workflow

To provide a clearer understanding of the troubleshooting process for low yield, the following flowchart outlines a systematic approach to identifying and resolving the issue.

Troubleshooting_Low_Yield start Low Yield of (3-Methyl-1,2-oxazol-4-yl)methanol check_reaction Analyze Reaction Conditions start->check_reaction check_reagents Verify Reagent & Solvent Purity start->check_reagents check_workup Review Work-up & Purification start->check_workup temp Is Temperature at 0°C? check_reaction->temp aldehyde_purity Aldehyde Pure? check_reagents->aldehyde_purity quenching Proper Quenching? check_workup->quenching time Sufficient Reaction Time? temp->time Yes solution Yield Improved temp->solution No, Adjust Temp reductant Adequate NaBH4? time->reductant Yes time->solution No, Increase Time reductant->check_reagents Yes reductant->solution No, Add More NaBH4 nabh4_quality NaBH4 Active? aldehyde_purity->nabh4_quality Yes aldehyde_purity->solution No, Purify Aldehyde solvent_quality Solvent Dry & Pure? nabh4_quality->solvent_quality Yes nabh4_quality->solution No, Use Fresh NaBH4 solvent_quality->check_workup Yes solvent_quality->solution No, Use Pure/Dry Solvent extraction Efficient Extraction? quenching->extraction Yes quenching->solution No, Optimize Quenching purification Product Loss During Purification? extraction->purification Yes extraction->solution No, Improve Extraction purification->solution Yes purification->solution No, Optimize Chromatography

Sources

Optimization

Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol

Welcome to the technical support center for the synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. As a key heterocyclic building block, robust and scalable access to this molecule is critical. This document moves beyond a simple recitation of steps to provide in-depth, field-proven insights into the causality behind common challenges and offers validated troubleshooting strategies.

Section 1: Overview of a Scalable Synthetic Pathway

The synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol is most effectively and scalably approached via a three-step sequence starting from readily available commercial materials. This pathway involves the formation of a key β-ketoester intermediate, followed by cyclization to form the isoxazole ring, and concluding with a selective reduction.

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Product & Purification A Ethyl Acetoacetate Step1 Step 1: Formylation (Claisen Condensation) A->Step1 B Triethyl Orthoformate B->Step1 C Hydroxylamine HCl Step2 Step 2: Cyclization (Isoxazole Formation) C->Step2 D Reducing Agent (e.g., NaBH₄) Step3 Step 3: Reduction D->Step3 Step1->Step2 Ethyl 2-formyl-3-oxobutanoate (Intermediate I) Step2->Step3 Ethyl 3-methyl-1,2-oxazole-4-carboxylate (Intermediate II) Purification Work-up & Crystallization Step3->Purification Product (3-Methyl-1,2-oxazol-4-yl)methanol Purification->Product

Caption: A scalable three-step workflow for the synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific, practical issues that frequently arise during the scale-up of each synthetic step.

Step 1: Formylation (Claisen Condensation)

Q1: We are experiencing low yields and significant by-product formation during the formylation of ethyl acetoacetate. What is the likely cause and how can we optimize this?

A1: This is a common issue when scaling the Claisen condensation. The primary cause is often sub-optimal reaction conditions that favor side reactions, such as self-condensation of the ethyl acetoacetate.

  • Causality: The reaction relies on the formation of an enolate, which can react with either the formylating agent (desired) or another molecule of the starting ester (undesired). At scale, poor temperature control and inefficient mixing can create localized "hot spots" or areas of high concentration, promoting the undesired pathway.

  • Recommended Solution:

    • Reagent Choice: Use a combination of sodium metal and a catalytic amount of ethanol in an inert solvent like toluene, or sodium ethoxide. This ensures the generation of the ethoxide base in situ.

    • Order of Addition: Add the ethyl acetoacetate to the prepared sodium ethoxide solution before the slow addition of the formylating agent (e.g., ethyl formate). This maintains a low concentration of the starting ester enolate.

    • Temperature Control: Maintain a strict temperature range of 0-10 °C during the addition. The reaction is exothermic, and efficient heat exchange is paramount. A rise in temperature significantly increases the rate of side reactions.

    • Monitoring: Use GC or HPLC to monitor the reaction. The reaction is often complete shortly after the addition is finished. Over-extending the reaction time can lead to product degradation.

Step 2: Isoxazole Ring Formation (Cyclization)

Q2: During the cyclization with hydroxylamine, we are getting a mixture of two isomers: the desired 3-methyl-4-carboxylate and the undesired 5-methyl-4-carboxylate. How can we improve regioselectivity?

A2: Regiocontrol in isoxazole synthesis from 1,3-dicarbonyls is highly dependent on the pH of the reaction medium. The two carbonyl groups of your intermediate (ethyl 2-formyl-3-oxobutanoate) have different electrophilicities, which can be modulated by pH.

  • Causality:

    • Under neutral or slightly acidic conditions , the more electrophilic aldehyde carbonyl is preferentially attacked by the nitrogen of hydroxylamine, leading to the desired 3-methylisoxazole isomer.

    • Under basic conditions , the hydroxylamine can act as a stronger nucleophile, and the reaction becomes less selective, often leading to mixtures or favoring the 5-methyl isomer.

  • Recommended Solution:

    • pH Control: Buffer the reaction at a pH of 4-5. The use of hydroxylamine hydrochloride (NH₂OH·HCl) with a base like sodium acetate or careful addition of sodium hydroxide to maintain the target pH is effective.

    • Solvent System: An aqueous ethanol or methanol system is typically used. Ensure the intermediate is fully dissolved before adding the hydroxylamine solution to prevent localized concentration issues.

    • Temperature: Run the reaction at room temperature or with gentle heating (40-50 °C). This provides a good balance between reaction rate and selectivity.

Q3: The aqueous work-up after cyclization is problematic at scale, resulting in emulsions and difficult phase separations. What is a more robust procedure?

A3: Emulsions are common due to the presence of partially soluble intermediates and salts. The key is to minimize the interfacial tension and ensure a clean break.

  • Recommended Solution:

    • Solvent Evaporation: After the reaction is complete, remove the alcohol solvent (ethanol/methanol) under reduced pressure. This leaves an aqueous slurry of the product ester.

    • Extraction: Extract the product directly from the aqueous residue with a water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE). MTBE is often preferred at scale due to its lower tendency to form peroxides and better phase separation characteristics.

    • Brine Wash: Perform a final wash of the combined organic layers with a saturated brine solution. This helps to break emulsions by increasing the ionic strength of the aqueous phase, effectively "salting out" the organic product.

Step 3: Ester Reduction

Q4: What is the best and safest reducing agent for converting the ethyl ester to (3-Methyl-1,2-oxazol-4-yl)methanol at a multi-kilogram scale?

A4: While Lithium Aluminum Hydride (LiAlH₄) is a common lab-scale choice, its use at scale presents significant safety and handling challenges.[1] Sodium Borohydride (NaBH₄) in combination with an additive or a more robust hydride like Vitride® are often superior choices for large-scale operations.

  • Expertise & Causality: LiAlH₄ reacts violently with water and protic solvents, and its quench is highly exothermic, generating explosive hydrogen gas.[1] This requires specialized equipment and rigorous safety protocols. Sodium borohydride is much safer to handle but is typically not reactive enough on its own to reduce esters efficiently. However, its reactivity can be enhanced.

Table 1: Comparison of Reducing Agents for Scale-Up

ReagentProsConsScalability & Safety Considerations
LiAlH₄ Highly reactive, fast, high yield.Pyrophoric, violent reaction with water, dangerous quench, requires anhydrous THF.Low Scalability. Requires specialized reactors, rigorous safety protocols, and experienced personnel. Not recommended for standard facilities.[1]
NaBH₄ Inexpensive, safe to handle, stable in air.Generally unreactive towards esters.High Scalability (with modification). Can be used effectively with additives like LiCl or by using a solvent like diglyme at high temperatures. The NaBH₄/LiCl system in ethanol/THF is a proven, safer alternative.
Vitride® (Sodium bis(2-methoxyethoxy)aluminum hydride)High reactivity similar to LiAlH₄.Moisture-sensitive, more expensive than NaBH₄.Moderate Scalability. A good compromise. It is a non-pyrophoric liquid, making it easier to handle than solid LiAlH₄. Dissolves well in aromatic solvents.

Q5: We are observing an impurity that appears to be the starting ester during our NaBH₄ reduction. How can we drive the reaction to completion?

A5: This indicates incomplete reaction, a common issue when using NaBH₄ for ester reduction without proper activation.

  • Recommended Solution:

    • Activation with Lithium Chloride: The most common and cost-effective method is to use NaBH₄ in the presence of a stoichiometric amount of lithium chloride (LiCl). The in-situ formation of lithium borohydride (LiBH₄) is believed to be the more active reducing species.

    • Solvent Choice: A mixture of THF and a protic solvent like ethanol or methanol is an effective medium for this system.

    • Temperature & Time: The reduction often requires elevated temperatures (reflux) and extended reaction times (12-24 hours) to go to completion. Monitor closely by HPLC.

Section 3: Troubleshooting Workflow & Detailed Protocols

Workflow: Troubleshooting Low Yield in the Reduction Step

Troubleshooting_Reduction Start Low Yield or Incomplete Reaction Check1 Was the starting ester pure? Start->Check1 Check2 Was the NaBH₄ activated (e.g., with LiCl)? Check1->Check2 Yes Sol1 Action: Re-purify intermediate ester. Check1->Sol1 No Check3 Was the reaction run at reflux? Check2->Check3 Yes Sol2 Action: Add LiCl (1-1.2 eq) to the reaction. Check2->Sol2 No Check4 Was the reaction time sufficient? Check3->Check4 Yes Sol3 Action: Increase temperature to reflux (e.g., ~65°C in THF/EtOH). Check3->Sol3 No Sol4 Action: Extend reaction time and monitor by HPLC hourly. Check4->Sol4 No

Caption: A logical workflow for troubleshooting an incomplete ester reduction step.

Protocol: Scale-Up Synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol

This protocol is a self-validating system designed for a 1 kg scale output.

Step 2: Ethyl 3-methyl-1,2-oxazole-4-carboxylate

  • Reactor Setup: In a 50 L glass-lined reactor, charge ethyl 2-formyl-3-oxobutanoate (5.0 kg, 1.0 eq) and ethanol (20 L). Stir until a homogeneous solution is formed.

  • Reagent Addition: In a separate vessel, dissolve hydroxylamine hydrochloride (2.4 kg, 1.1 eq) and sodium acetate (2.9 kg, 1.1 eq) in water (10 L).

  • Cyclization: Add the aqueous hydroxylamine/acetate solution to the reactor over 30 minutes, maintaining the internal temperature below 30 °C.

  • Reaction: Heat the mixture to 45-50 °C and stir for 4-6 hours. Monitor the reaction for the disappearance of the starting material by HPLC.

  • Work-up: Cool the reactor to 20 °C. Reduce the volume by ~25 L via vacuum distillation to remove most of the ethanol. Add MTBE (20 L) and stir for 15 minutes. Stop agitation and allow the phases to separate. Drain the lower aqueous phase.

  • Wash: Wash the organic phase with 1 M HCl (5 L) followed by saturated sodium bicarbonate solution (5 L) and finally brine (5 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude ester, which can be used directly in the next step.

Step 3: (3-Methyl-1,2-oxazol-4-yl)methanol

  • Reactor Setup: In a 100 L reactor under a nitrogen atmosphere, charge the crude ethyl 3-methyl-1,2-oxazole-4-carboxylate (assuming ~5.4 kg, 1.0 eq), anhydrous lithium chloride (1.4 kg, 1.1 eq), THF (30 L), and ethanol (15 L). Stir to dissolve.

  • Reagent Addition: Cool the solution to 10-15 °C. Add sodium borohydride (2.5 kg, 2.2 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 25 °C. Gas evolution (hydrogen) will be observed.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (~65 °C) and maintain for 12-18 hours. Monitor the consumption of the starting ester by HPLC.

  • Quench: Cool the reactor to 0-5 °C. CAUTION: Exothermic and generates hydrogen. Slowly and carefully add 2 M HCl (~20 L) dropwise via an addition funnel, maintaining the temperature below 15 °C.

  • Work-up: Once the quench is complete and the pH is acidic (~1-2), allow the mixture to warm to room temperature. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 L).

  • Purification: Combine all organic layers and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain a crude oil or solid.

  • Crystallization: Dissolve the crude product in a minimal amount of hot isopropyl acetate. Slowly add heptane until turbidity is observed. Cool slowly to room temperature and then to 0-5 °C for 4 hours to complete crystallization. Filter the solid, wash with cold heptane, and dry under vacuum to yield the final product.

References

  • Frontiers. (n.d.). Numerical evaluation of methanol synthesis in catalytic wall-coated microreactors: scale-up and performance analysis of planar and monolithic designs.
  • BenchChem. (2025). Synthesis Protocol for 3-Methyl-5-(oxazol-5-yl)isoxazole: An Application Note.
  • PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Chemical Synthesis Database. (2025). (3-ethyl-5-methyl-4-isoxazolyl)methanol.
  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.
  • ResearchGate. (2015). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media.
  • ResearchGate. (2025). Industrial Scale-Up Challenges in Catalytic Methanol Production.
  • BenchChem. (2025). minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of (1H-Imidazol-4-yl)methanol Hydrochloride.
  • BenchChem. (2025). Reducing impurities in the large-scale production of (2-Methyloxazol-4-YL)methanamine.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for (3-Methyl-1,2-oxazol-4-yl)methanol

From the desk of a Senior Application Scientist Welcome to the technical support guide for the purification of (3-Methyl-1,2-oxazol-4-yl)methanol. As a key intermediate in pharmaceutical synthesis, achieving high purity...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support guide for the purification of (3-Methyl-1,2-oxazol-4-yl)methanol. As a key intermediate in pharmaceutical synthesis, achieving high purity is paramount. This molecule, while seemingly simple, presents unique challenges due to its heterocyclic nature and polar functional group. This guide is structured to move beyond rote protocols, providing you with the causal logic behind each strategic choice. We will address common issues in a direct question-and-answer format, empowering you to troubleshoot effectively and optimize your purification workflow.

Part 1: Compound Profile and Initial Assessment

Before any purification attempt, understanding the physicochemical properties of your target molecule is critical. These properties dictate its behavior in various separation systems.

(3-Methyl-1,2-oxazol-4-yl)methanol is a polar, heterocyclic alcohol. The 1,2-oxazole ring contains both a weakly basic nitrogen atom and an oxygen atom, while the hydroxymethyl group (-CH₂OH) provides a site for hydrogen bonding. These features are the primary drivers of its purification characteristics.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₅H₇NO₂Low molecular weight suggests reasonable solubility in organic solvents.[1]
Molecular Weight 113.12 g/mol Influences diffusion rates and loading capacity on chromatographic media.[1]
Polarity HighThe combination of the oxazole ring and the alcohol group makes the molecule highly polar. This dictates the choice of strong eluents in normal-phase chromatography and makes reversed-phase a viable option.
Hydrogen Bonding 1 Donor (-OH), 3 Acceptors (ring N, ring O, -OH O)Strong interactions with polar stationary phases like silica gel, potentially leading to band broadening.[2][3][4]
Acidity/Basicity Weakly BasicThe nitrogen atom in the oxazole ring is weakly basic and can interact with acidic sites on silica gel, often causing peak tailing.[5]
Frequently Asked Questions: Initial Assessment

Q1: What are the most common impurities I should expect when synthesizing (3-Methyl-1,2-oxazol-4-yl)methanol?

A1: Impurities are synthesis-dependent. However, based on common synthetic routes for oxazoles, you should anticipate:

  • Unreacted Starting Materials: For instance, if using a van Leusen synthesis, residual aldehydes and tosylmethyl isocyanide (TosMIC) may be present.[6][7]

  • Reaction By-products: Side-products from incomplete cyclization or alternative reaction pathways.

  • Reagents and Catalysts: Residual base (e.g., K₂CO₃, triethylamine) or acids used in the reaction.[8]

  • Over-oxidation Products: If the alcohol is formed from a more reduced precursor, the corresponding aldehyde or carboxylic acid could be present as an impurity.

Q2: How should I perform my initial workup after synthesis?

A2: A well-designed initial workup can significantly simplify the final purification.

  • Quench and Neutralize: Carefully neutralize the reaction mixture. If the reaction was basic, adjust the pH to ~7 with a mild acid (e.g., NH₄Cl solution). If acidic, neutralize with a mild base (e.g., NaHCO₃ solution).

  • Liquid-Liquid Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane to extract the product from the aqueous phase.[9] This will remove many inorganic salts and highly polar water-soluble impurities.[10] Wash the combined organic layers with brine to remove residual water before drying over an anhydrous salt like Na₂SO₄ or MgSO₄.

Part 2: Troubleshooting Purification by Column Chromatography

Column chromatography is the most powerful and common technique for purifying this compound. However, its polar and weakly basic nature can cause several issues.

Chromatography Method Selection Workflow

This decision tree will guide you to the most appropriate starting point for developing your chromatography method.

G start Start: Crude Material Post-Workup tlc Run TLC screening plates (e.g., 50% EtOAc/Hex, 10% MeOH/DCM) start->tlc streaking Is significant streaking or tailing observed? tlc->streaking rf_check Is the Rf value between 0.15 and 0.4? streaking->rf_check No add_modifier Neutralize Silica: Add 0.5-1% Triethylamine (Et3N) or Ammonia to the mobile phase. streaking->add_modifier Yes normal_phase Proceed with Normal-Phase Flash Chromatography (e.g., Silica Gel) rf_check->normal_phase Yes adjust_polarity Adjust solvent polarity. If Rf is too low, increase polar component (e.g., MeOH). If Rf is too high, decrease it. rf_check->adjust_polarity No degradation Does the spot disappear or do new spots appear on a TLC plate left for 30 min before eluting? normal_phase->degradation adjust_polarity->tlc recheck_tlc Re-run TLC with modified solvent add_modifier->recheck_tlc recheck_tlc->rf_check degradation->normal_phase No, Proceed. Final Method switch_stationary Switch to a different stationary phase: 1. Neutral Alumina (less acidic) 2. Reversed-Phase (C18) Silica degradation->switch_stationary Yes

Caption: Decision workflow for selecting a chromatography strategy.

Troubleshooting Guide: Column Chromatography

Q3: My compound is streaking severely on a silica TLC plate, even with good separation from impurities. What is causing this and how do I fix it?

A3: This is a classic problem with nitrogen-containing heterocycles on silica gel.

  • Causality: Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[11][12] The weakly basic nitrogen atom on your oxazole ring interacts with these acidic sites via strong, non-ideal acid-base interactions. As the solvent front moves, this causes a continuous "stick-release" effect, resulting in a streak or "tail" rather than a compact spot.

  • Solution: You must neutralize the acidic sites on the silica. The most effective way to do this is to add a small amount of a basic modifier to your mobile phase.[13]

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your solvent system (e.g., for 100 mL of eluent, add 0.5-1 mL of Et₃N). This is highly effective for most amines and heterocycles.[13]

    • Ammonia: Using a solution of 7N ammonia in methanol as your polar modifier (e.g., preparing a 10% solution of this in dichloromethane) can also be very effective.[12] You should see an immediate improvement in peak shape on your TLC plate, allowing for a much more efficient separation on the column.

Q4: My compound is very polar and remains at the baseline (Rf ≈ 0) even in 100% ethyl acetate. What is my next step?

A4: Your solvent system is not polar enough to elute the compound. You need to increase the eluting power of the mobile phase.[14]

  • Causality: The polarity of the mobile phase is what drives the compound up the stationary phase. Ethyl acetate is not sufficiently polar to compete with your highly polar molecule for the binding sites on the silica gel.

  • Solution: Switch to a more polar solvent system. The standard choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH) .[12]

    • Start with a screening TLC plate using 5% MeOH in DCM.

    • If the Rf is still too low, increase the concentration to 10% MeOH in DCM.

    • This system provides a significant jump in polarity and will elute most polar small molecules. Remember to apply the basic modifier trick from Q3 if you still observe streaking.

Q5: I see a new, faint spot on my TLC plate after my column that wasn't in the crude mixture. Did my compound decompose?

A5: It is possible, especially if the compound is sensitive. The acidity of silica gel or prolonged exposure to solvent can sometimes cause degradation.

  • Causality: The acidic nature of silica can catalyze decomposition of sensitive functional groups. Alternatively, some compounds are simply not stable for long periods in solution.

  • Self-Validating Protocol (TLC Stability Test):

    • Dissolve a small amount of your crude material in a suitable solvent.

    • Spot it on a TLC plate but do not elute it immediately .

    • Let the spotted plate sit on the benchtop for 30-60 minutes.

    • Elute the plate as you normally would and visualize the spots.

    • Compare this to a plate that was eluted immediately after spotting. If you see new spots or a diminished product spot on the plate that sat for an hour, your compound is likely unstable to the conditions.[13]

  • Solution:

    • Switch to a Neutral Stationary Phase: Run the column using neutral alumina instead of silica gel.[13] Alumina is available in acidic, neutral, and basic grades; ensure you use the neutral variety.

    • Use Reversed-Phase Chromatography: In reversed-phase (e.g., with a C18 column), the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile) is used. This avoids the issue of acidic silica entirely and is often an excellent choice for very polar molecules.[13]

Part 3: Troubleshooting Purification by Recrystallization

If your compound is a solid, recrystallization is an excellent and scalable method for achieving high purity.[10]

Recrystallization Workflow

G start Start: Crude Solid solvent_screen Solvent Screening (small scale): Test solubility in various solvents (hot vs. cold). Ideal: Insoluble cold, soluble hot. start->solvent_screen dissolve Dissolve crude solid in a MINIMUM amount of boiling solvent. solvent_screen->dissolve cool Allow solution to cool slowly to room temperature, then in an ice bath. dissolve->cool crystals Do pure crystals form? cool->crystals filter Collect crystals by vacuum filtration. Wash with a small amount of ice-cold solvent. crystals->filter Yes oil_out Troubleshoot 'Oiling Out': 1. Add more hot solvent. 2. Re-heat to dissolve oil. 3. Cool even slower. 4. Scratch flask with glass rod. 5. Add a seed crystal. crystals->oil_out No (Oil forms) dry Dry crystals under vacuum. filter->dry oil_out->dissolve

Caption: General workflow for purification by recrystallization.

Troubleshooting Guide: Recrystallization

Q6: I'm trying to recrystallize my product, but it separates as an oil instead of forming crystals. What's going wrong?

A6: This phenomenon, known as "oiling out," is common and can usually be resolved.

  • Causality: Oiling out occurs when the solubility of the compound in the cooling solvent drops so rapidly that the molecules crash out of solution as a liquid phase (the oil) before they have time to align into an ordered crystal lattice. This is often caused by:

    • Excessive Supersaturation: The solution is too concentrated, or was cooled too quickly.

    • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

    • Low Melting Point: The melting point of your compound might be lower than the temperature of the solution.

  • Solutions:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (1-5% more) of hot solvent to slightly decrease the saturation, then allow it to cool much more slowly.[13] Insulating the flask can help.

    • Scratch the Flask: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.[13]

    • Add a Seed Crystal: If you have a tiny crystal of pure product, add it to the cooled solution. This provides a perfect template for further crystal growth.[13]

    • Use a Binary Solvent System: If a single solvent isn't working, try a binary system. Dissolve your compound in a minimum of a "good" solvent (in which it's highly soluble), then slowly add a "poor" solvent (in which it's insoluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly. Common systems for polar compounds include ethanol/water or ethyl acetate/hexanes.

Part 4: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Silica Gel, Modified Mobile Phase)

  • TLC Analysis: Develop a solvent system that gives your product an Rf of ~0.2-0.35. A good starting point is 5% Methanol in Dichloromethane. Add 0.5% Triethylamine to this mixture to prevent streaking.

  • Column Packing: Select a column where the silica gel mass is 30-50 times the mass of your crude material.[15] Pack the column using the chosen eluent (wet packing is recommended). Do not let the column run dry.

  • Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, perform a "dry load" by adsorbing the dissolved sample onto a small amount of silica gel, removing the solvent under reduced pressure, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin eluting with your chosen solvent system, applying gentle pressure. Collect fractions sequentially.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified (3-Methyl-1,2-oxazol-4-yl)methanol.

Protocol 2: Recrystallization from Ethyl Acetate/Hexanes

  • Solvent Selection: This protocol assumes ethyl acetate is a "good" solvent and hexanes is a "poor" solvent. Confirm this on a small scale first.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and bring the solution to a gentle boil to fully dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add hexanes dropwise until you observe a persistent cloudiness (turbidity).

  • Clarification: Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small volume of ice-cold hexanes (or a hexanes-rich mixture) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References

  • PubChem. (n.d.). (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link][16]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link][17]

  • Reachem. (2024, August 9). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from [Link][9]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds? r/chemistry. Retrieved from [Link][11]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link][15]

  • University of Rochester. (n.d.). Flash Column Chromatography. Department of Chemistry. Retrieved from [Link][12]

  • Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link][18]

  • Chemical Synthesis Database. (n.d.). (3-ethyl-5-methyl-4-isoxazolyl)methanol. Retrieved from [Link][19]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link][14]

  • PharmaCores. (2024, May 23). Advanced Guide to HPLC Troubleshooting. Retrieved from [Link][20]

  • Matrix Fine Chemicals. (n.d.). (5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)METHANOL. Retrieved from [Link][21]

  • Singh, R., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link][8]

  • MDPI. (n.d.). Iron-Containing Alcohol Dehydrogenase from Hyperthermophiles. Retrieved from [Link][22]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link][10]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link][23]

  • Google Patents. (n.d.). US2068415A - Purification of alcohols. Retrieved from [24]

  • Varsity Tutors. (n.d.). How to Purify Compounds. Retrieved from [Link][25]

  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Retrieved from [Link][7]

  • Stensaas, L. (n.d.). (2-Methyl-1, 3-oxazol-4-yl)methanol, min 96%, 1 gram. Retrieved from [Link][1]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link][5]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Retrieved from [Link][26]

  • Wikipedia. (n.d.). Methanol. Retrieved from [Link][27]

  • Kumar, A., et al. (2012). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Journal of the Serbian Chemical Society. Retrieved from [Link][28]

  • Smith, L., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1494. Retrieved from [Link][29]

  • Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2,4-triazole-3-methyl carboxylate. Retrieved from [30]

Sources

Optimization

refining NMR spectroscopy techniques for oxazole derivatives

Technical Support Center: Refining NMR Spectroscopy for Oxazole Derivatives Welcome to the technical support center for NMR analysis of oxazole derivatives. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Refining NMR Spectroscopy for Oxazole Derivatives

Welcome to the technical support center for NMR analysis of oxazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the oxazole scaffold. The inherent electronic properties of the oxazole ring, while crucial for its biological activity, often lead to complex and non-intuitive NMR spectra.

This resource provides field-proven insights and systematic troubleshooting protocols to help you navigate these challenges, ensuring the unambiguous structural elucidation of your compounds. We will move from foundational knowledge to advanced problem-solving, equipping you with the expertise to refine your experimental approach and interpret your data with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the NMR analysis of oxazole-containing molecules.

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for an unsubstituted oxazole ring?

A: The positions on the oxazole ring are numbered starting from the oxygen atom as 1, moving towards the nitrogen. The protons and carbons exhibit characteristic chemical shift ranges due to the ring's aromaticity and the influence of the two heteroatoms.

Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
C2-H ~7.9 - 8.2 ppm[1][2]~150 - 155 ppm[1][3]C2 is the most downfield carbon, situated between two heteroatoms. The C2-H proton is also significantly deshielded.
C4-H ~7.6 - 7.8 ppm[2]~138 - 142 ppm[1]The chemical shift is influenced by substituents at the 2 and 5 positions.
C5-H ~7.1 - 7.3 ppm[1][2]~125 - 128 ppmC5-H is typically the most upfield of the oxazole ring protons.

Note: These values are approximate and can shift significantly based on the solvent and the electronic nature of substituents. Electron-withdrawing groups will shift signals downfield, while electron-donating groups will shift them upfield.[3]

Q2: My proton signals for the oxazole ring (especially H2) are broader than other aromatic signals. What is the cause?

A: This is a classic phenomenon in nitrogen-containing heterocycles. The primary cause is quadrupolar relaxation induced by the ¹⁴N nucleus (a quadrupolar nucleus, I > 1/2).[4][5] The fluctuating electric field at the nitrogen nucleus provides an efficient relaxation pathway for both itself and adjacent protons (like H2 and H5), leading to line broadening.[5][6] This effect is most pronounced for protons alpha to the nitrogen.

Q3: I am struggling to see the C2 and C4 quaternary carbons in my standard ¹³C NMR spectrum, even after many scans. Why?

A: There are two main reasons for this:

  • Long T1 Relaxation Times: Quaternary carbons lack attached protons, which are the primary drivers of relaxation for protonated carbons. This leads to very long spin-lattice (T1) relaxation times. In a standard ¹³C experiment with a short relaxation delay (d1), these carbons do not fully relax between pulses, resulting in saturation and a very weak or absent signal.

  • ¹⁴N Quadrupolar Coupling: The C2 and C4 carbons are directly bonded to the ¹⁴N atom. The quadrupolar nature of ¹⁴N can cause broadening of the attached carbon signals, sometimes to the point where they are lost in the baseline noise.[7][8]

Q4: Which deuterated solvent is best for my oxazole derivative?

A: The choice of solvent can dramatically affect your spectrum and is a powerful tool for troubleshooting.[9][10]

  • CDCl₃ (Deuterochloroform): A good first choice for many nonpolar to moderately polar oxazole derivatives. It is relatively non-interactive.

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Excellent for highly polar compounds or those with exchangeable protons (e.g., -OH, -NH₂ on substituents). It often provides sharper signals for such protons.[11]

  • Benzene-d₆: Can be exceptionally useful for resolving signal overlap.[10] The magnetic anisotropy of the benzene ring (the "ring current effect") induces differential shifts in solute protons based on their spatial orientation relative to the solvent molecule. Protons that lie above or below the plane of the benzene ring will be shifted upfield, often untangling complex aromatic regions.

Part 2: In-Depth Troubleshooting Guides

This section provides systematic, workflow-based solutions to more complex experimental challenges.

Guide 1: Resolving Severe Signal Overlap in the Aromatic Region

Signal overlap is one of the most frequent and frustrating issues, especially in drug development where oxazoles are often flanked by other aromatic systems.[12][13]

The Problem: The ¹H NMR spectrum shows a complex, indecipherable multiplet in the aromatic region (typically 7-8.5 ppm), preventing assignment of individual protons and measurement of coupling constants.

The Causality: The chemical shifts of the oxazole protons are inherently in the aromatic region. When other aryl or heteroaryl substituents are present, their signals often fall in the same range, leading to a "forest" of overlapping peaks.[12]

G start Severe Signal Overlap in Aromatic Region solvent Step 1: Change Solvent (e.g., CDCl₃ to Benzene-d₆) start->solvent check1 Is overlap resolved? solvent->check1 field Step 2: Use Higher Field (e.g., 400 MHz to 600+ MHz) check1->field No elucidate Full Structural Elucidation check1->elucidate Yes check2 Is overlap resolved? field->check2 two_d Step 3: Employ 2D NMR check2->two_d No check2->elucidate Yes cosy COSY (H-H Connectivity) two_d->cosy hsqc HSQC (Direct C-H Correlation) two_d->hsqc hmbc HMBC (Long-Range C-H Correlation) two_d->hmbc cosy->elucidate hsqc->elucidate hmbc->elucidate G start Missing Quaternary Carbon Signals c13_opt Step 1: Optimize 1D ¹³C Experiment start->c13_opt param Increase Relaxation Delay (d1 > 5s) Increase Scans (NS) c13_opt->param check1 Are signals visible? c13_opt->check1 hmbc Step 2: Run HMBC Experiment check1->hmbc No / Weak assign Unambiguous Assignment of Quaternary Carbons check1->assign Yes analysis Analyze Long-Range Correlations (e.g., H from substituent to C5) hmbc->analysis analysis->assign

Caption: Workflow for assigning difficult quaternary carbons.

Before resorting to 2D methods, a properly optimized 1D experiment can often reveal weak quaternary signals.

  • Load Standard ¹³C Pulse Program: Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker).

  • Modify Relaxation Delay (d1): This is the most important step. The default d1 is often 1-2 seconds. Increase d1 to 5-10 seconds. This allows slow-relaxing quaternary nuclei to return to equilibrium before the next pulse, preventing saturation.

  • Modify Pulse Angle (p1): Change the excitation pulse angle from 90° to a smaller angle, like 30° or 45°. This requires less relaxation time and can improve signal for slow-relaxing nuclei over a given experiment time.

  • Increase Number of Scans (NS): Be prepared to run the experiment for a longer period. Increase NS significantly (e.g., >1024 scans) to improve the signal-to-noise ratio. Remember, S/N increases with the square root of the number of scans. [14] If signals are still ambiguous, the HMBC experiment described in Guide 1 becomes essential. You can confirm the identity of C5, for example, by observing a correlation from the protons on a substituent at that position.

Part 3: Advanced Techniques for Complex Derivatives

For particularly challenging structures, such as those with ambiguous substitution patterns or complex stereochemistry, more advanced NMR techniques are required.

Q: How can I determine the 3D arrangement of substituents around the oxazole ring?

A: Use 2D NOESY or ROESY. These experiments detect correlations between protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. [15][16]This is the Nuclear Overhauser Effect (NOE).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard experiment for determining spatial proximity. [15]A cross-peak between two protons indicates they are close in 3D space. This is invaluable for establishing the relative stereochemistry of substituents or confirming a specific conformation. [17][18]* ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (MW approx. 700-1500 Da), the NOE can become zero, making the NOESY experiment fail. [19][20]In this "crossover" regime, a ROESY experiment should be used. ROESY cross-peaks are always positive and provide the same through-space information. [15][20] Q: Is it possible to directly probe the nitrogen atom in the oxazole ring?

A: Yes, through ¹⁵N NMR, but it is challenging. The ¹⁵N isotope has a very low natural abundance (0.37%) and a low gyromagnetic ratio, making direct detection experiments extremely time-consuming.

The most practical approach is an inverse-detected 2D experiment: the ¹H-¹⁵N HMBC. This experiment is set up similarly to the standard HMBC but is optimized for ¹H-¹⁵N long-range couplings. It will show correlations between protons and the nitrogen atom(s) they are 2-3 bonds away from. For an oxazole, you would expect to see correlations from H2 and H4 to the N3 atom, providing definitive proof of the heterocyclic core's structure. [23]

References

  • Validating the Structure of 4-Propyl-1,3-Oxazole: A 2D NMR Comparison Guide. Benchchem.
  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]

  • NOESY and ROESY. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Kintzinger, J., & Lehn, J. (1968). 14N nuclear quadrupolar relaxation and 1H line shapes in nitrogen-containing heterocycles. Semantic Scholar. [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • NOESY and ROESY. UCSD SSPPS NMR Facility. [Link]

  • Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

  • Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs. [Link]

  • NOESY and ROESY. University of Missouri Chemistry. [Link]

  • Gan, Z. (2008). Measuring nitrogen quadrupolar coupling with 13C detected wide-line 14N NMR under magic-angle spinning. PubMed. [Link]

  • Measuring Amide Nitrogen Quadrupolar Coupling by High-Resolution 14N/13C NMR Correlation under Magic-Angle Spinning. National MagLab. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • Afonin, A. V., & Vashchenko, A. V. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. MDPI. [Link]

  • Signal Overlap in NMR Spectroscopy. YouTube. [Link]

  • Hollerton, J. (2020). How can I interpret a NMR with so much noises and peak overlaps?. ResearchGate. [Link]

  • qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Quadrupolar Coupling. Chemistry LibreTexts. [Link]

  • Quadrupolar coupling. NMR Wiki. [Link]

  • Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. ResearchGate. [Link]

  • Albericio, F., et al. (2012). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Method Refinement for Quantifying (3-Methyl-1,2-oxazol-4-yl)methanol

Welcome to the technical support center for the quantitative analysis of (3-Methyl-1,2-oxazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of (3-Methyl-1,2-oxazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure accurate and robust quantification of this compound. The methodologies and advice provided herein are grounded in established analytical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format to directly tackle common challenges.

High-Performance Liquid Chromatography (HPLC) Method
Question 1: I am observing poor peak shape (tailing or fronting) for (3-Methyl-1,2-oxazol-4-yl)methanol in my reversed-phase HPLC analysis. What are the potential causes and solutions?

Answer:

Poor peak shape is a common issue in HPLC that can compromise the accuracy of quantification. The primary causes for peak tailing or fronting of a polar compound like (3-Methyl-1,2-oxazol-4-yl)methanol on a C18 column include secondary interactions with the stationary phase, improper mobile phase pH, or column overload.

Causality and Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar hydroxyl and oxazole groups of your analyte, leading to peak tailing.

    • Solution 1: Use an End-Capped Column: Employ a high-quality, end-capped C18 or a polar-embedded column to minimize silanol interactions.

    • Solution 2: Mobile Phase Modification: Add a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.

    • Solution 3: Adjust Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the silanol groups. For (3-Methyl-1,2-oxazol-4-yl)methanol, maintaining a slightly acidic to neutral pH (e.g., pH 3-6) can help to suppress the ionization of silanol groups and improve peak shape.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce the concentration of the injected sample. If sensitivity is an issue, consider optimizing the detector settings or using a more sensitive detector.

  • Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.

    • Solution: Ideally, dissolve your sample in the mobile phase itself. If a different solvent is necessary due to solubility constraints, use the weakest possible solvent that can adequately dissolve the analyte.[1]

Question 2: My HPLC method for (3-Methyl-1,2-oxazol-4-yl)methanol suffers from low sensitivity. How can I improve the limit of detection (LOD) and limit of quantification (LOQ)?

Answer:

Low sensitivity can be a significant hurdle, especially when quantifying trace amounts of the analyte. Several factors from instrumentation to method parameters can be optimized to enhance signal intensity.

Causality and Solutions:

  • Suboptimal UV Detection Wavelength: The choice of wavelength is critical for maximizing the signal-to-noise ratio.

    • Solution: Determine the wavelength of maximum absorbance (λmax) for (3-Methyl-1,2-oxazol-4-yl)methanol by running a UV-Vis spectrum of a standard solution. Set the HPLC's UV detector to this λmax to achieve the highest possible signal intensity.[2]

  • Inadequate Sample Preparation: Matrix effects from complex sample backgrounds (e.g., biological fluids, reaction mixtures) can suppress the analyte signal.

    • Solution 1: Solid-Phase Extraction (SPE): Implement an SPE step to clean up the sample and concentrate the analyte. A polar sorbent could be effective for trapping (3-Methyl-1,2-oxazol-4-yl)methanol.

    • Solution 2: Liquid-Liquid Extraction (LLE): Utilize LLE to isolate the analyte from interfering matrix components. The choice of extraction solvent will depend on the sample matrix and the analyte's polarity.

  • Instrumental Limitations: The sensitivity can be limited by the detector itself.

    • Solution: Alternative Detection Methods: If UV detection is insufficient, consider using a more sensitive detector like a mass spectrometer (LC-MS). LC-MS/MS offers high selectivity and sensitivity, which can be crucial for complex matrices or very low concentrations.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Method
Question 3: I'm having difficulty analyzing (3-Methyl-1,2-oxazol-4-yl)methanol by GC-MS due to its polarity and potential for thermal degradation. What are the best practices?

Answer:

Direct analysis of polar and thermally labile compounds like (3-Methyl-1,2-oxazol-4-yl)methanol by GC-MS can be challenging. The high temperatures of the injector and column can lead to degradation and poor chromatography.

Causality and Solutions:

  • Analyte Polarity: The hydroxyl group makes the molecule polar, which can lead to poor peak shape and interaction with active sites in the GC system.

    • Solution 1: Derivatization: Convert the polar hydroxyl group into a less polar, more volatile derivative. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy. This will improve peak shape and thermal stability.

    • Solution 2: Use a Polar GC Column: While derivatization is often preferred, a polar GC column (e.g., a wax-type column) can sometimes provide better chromatography for underivatized polar analytes compared to a non-polar column.[4]

  • Thermal Degradation: The compound may break down at high temperatures in the injector port.

    • Solution 1: Optimize Injector Temperature: Lower the injector temperature to the minimum required for efficient volatilization of the analyte (or its derivative) without causing degradation.

    • Solution 2: Use a Cool On-Column or Splitless Injection: These injection techniques introduce the sample at a lower initial temperature, minimizing the risk of thermal degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method
Question 4: Can I use NMR for the quantification of (3-Methyl-1,2-oxazol-4-yl)methanol, and what are the key considerations for accuracy?

Answer:

Yes, Quantitative NMR (qNMR) is a powerful primary ratio method for determining the concentration of a substance. It relies on the principle that the integrated signal area of a resonance is directly proportional to the number of nuclei contributing to that signal.

Key Considerations for Accurate qNMR:

  • Choice of Internal Standard: Select an internal standard that has a simple spectrum with at least one resonance that is well-resolved from the analyte's signals. The internal standard should be stable, non-volatile, and accurately weighed. Maleic acid or dimethyl sulfone are often good choices.

  • Relaxation Times (T1): Ensure complete relaxation of the nuclei between scans to obtain accurate integrals. This is achieved by setting a sufficiently long relaxation delay (D1), typically 5 times the longest T1 of both the analyte and the internal standard.

  • Pulse Angle: Use a calibrated 90° pulse to ensure uniform excitation across the spectrum.

  • Signal-to-Noise Ratio: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for both the analyte and the internal standard signals.

  • Integration: Carefully and consistently integrate the selected peaks for both the analyte and the internal standard.

Relevant Spectral Information: For (3-Methyl-1,2-oxazol-4-yl)methanol, characteristic 1H NMR signals would be expected for the methyl group, the methylene group of the methanol substituent, and potentially a proton on the isoxazole ring, depending on the substitution pattern.[5] For instance, the protons of the methylene group attached to the isoxazole ring often appear as a singlet.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for the quantification of (3-Methyl-1,2-oxazol-4-yl)methanol?

A1: A good starting point for a reversed-phase HPLC method would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water. A common starting point is an isocratic mixture such as 40:60 (v/v) methanol:water.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at the λmax of the compound.

  • Column Temperature: 25-30 °C.

This method can then be optimized based on the observed chromatography.

Q2: How should I prepare my standard solutions and samples for analysis?

A2:

  • Standard Stock Solution: Accurately weigh a known amount of pure (3-Methyl-1,2-oxazol-4-yl)methanol and dissolve it in a suitable solvent, such as methanol, in a volumetric flask to a known concentration (e.g., 1 mg/mL).[6]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of your samples.[6]

  • Sample Preparation: The preparation will depend on the matrix. For pharmaceutical formulations, it may involve dissolving the product in a solvent like methanol, followed by filtration.[7][8] For biological samples, an extraction step (SPE or LLE) is typically required.[3]

Q3: What are the key validation parameters I need to consider for my quantitative method according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: Are there any known stability issues with (3-Methyl-1,2-oxazol-4-yl)methanol in common analytical solvents?

  • Prepare fresh solutions daily.

  • Store stock solutions at low temperatures (e.g., 2-8 °C) and protected from light.

  • Evaluate the stability of the analyte in the chosen sample solvent and mobile phase as part of method validation.

Section 3: Data and Protocols

Table 1: Example HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmGood retention for moderately polar compounds.
Mobile Phase Acetonitrile:Water (gradient or isocratic)Common solvents with good UV transparency.
pH Modifier 0.1% Formic Acid or Acetic AcidImproves peak shape by suppressing silanol interactions.
Flow Rate 0.8 - 1.2 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 - 20 µLA typical volume to avoid column overload.[6]
Column Temp. 25 °CEnsures reproducible retention times.[6]
Detector UV-Vis Diode Array Detector (DAD)Allows for determination of λmax and peak purity analysis.
Experimental Workflow: HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation prep_std Prepare Standard (1 mg/mL in Methanol) scout_grad Scouting Gradient (e.g., 5-95% ACN) prep_std->scout_grad prep_sample Prepare Sample (Dissolve/Extract & Filter) prep_sample->scout_grad iso_opt Isocratic Optimization (based on scouting run) scout_grad->iso_opt Determine approx. % organic peak_shape Peak Shape Refinement (pH, Additives) iso_opt->peak_shape Fine-tune linearity Linearity & Range peak_shape->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability) accuracy->precision

Caption: Workflow for HPLC method development and validation.

Troubleshooting Logic: Poor HPLC Peak Shape

Troubleshooting_PeakShape start Poor Peak Shape (Tailing/Fronting) tailing Tailing Observed start->tailing Identify Type fronting Fronting Observed start->fronting Identify Type cause_silanol Secondary Silanol Interactions? tailing->cause_silanol cause_solvent Injection Solvent Too Strong? tailing->cause_solvent cause_overload Column Overload? fronting->cause_overload fronting->cause_solvent sol_endcap Use End-Capped Column cause_silanol->sol_endcap Yes sol_ph Adjust Mobile Phase pH (3-6) cause_silanol->sol_ph Yes sol_reduce_conc Reduce Sample Concentration cause_overload->sol_reduce_conc Yes sol_change_solvent Dissolve in Mobile Phase cause_solvent->sol_change_solvent Yes

Caption: Decision tree for troubleshooting poor HPLC peak shape.

References

  • Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin
  • PubMed. (2020). Transformations, NMR studies and biological testing of some 17β-isoxazolyl steroids and their heterocyclic ring cleavage derivatives. Available from: [Link]

  • National Institutes of Health (NIH). (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. Available from: [Link]

  • ResearchGate. (2017). C-13 NMR spectra of some Isoxazolidine.
  • Beilstein Journals. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Available from: [Link]

  • Chemical Synthesis Database. (3-ethyl-5-methyl-4-isoxazolyl)methanol. Available from: [Link]

  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preserv
  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Available from: [Link]

  • SBQ. (2016). Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. Available from: [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX GC-MS analysis of methanol extract of Alysicarpus monilifer-whole plant. Available from: [Link]

  • ResearchGate. (n.d.). Analytical HPLC Method for Determination of Miconazole Nitrate and Eugenol in Formulated Emulgel. Available from: [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2017). GC-MS and FT-IR Analysis of Methanol crude Extract of Cyathula prostrata Linn Blume. Available from: [Link]

  • PubMed. (2001). Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Enhanced HPLC Method for Boar Taint Quantification. Available from: [Link]

  • ResearchGate. (n.d.). GC and GC/MS Applications. Available from: [Link]

  • Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS. (2020).
  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available from: [Link]

  • A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. (2021).
  • National Institutes of Health (NIH). (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available from: [Link]

  • MDPI. (2022). SPME-GC-MS and PTR-ToF-MS Techniques for the Profiling of the Metabolomic Pattern of VOCs and GC-MS for the Determination of the Cannabinoid Content of Three Cultivars of Cannabis sativa L. Pollen. Available from: [Link]

Sources

Optimization

stability issues of (3-Methyl-1,2-oxazol-4-yl)methanol in solution

Technical Support Center: (3-Methyl-1,2-oxazol-4-yl)methanol A Guide to Understanding and Managing Solution Stability Welcome to the technical support center for (3-Methyl-1,2-oxazol-4-yl)methanol. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-Methyl-1,2-oxazol-4-yl)methanol

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support center for (3-Methyl-1,2-oxazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals. Publicly available stability data for this specific molecule is limited; therefore, this document serves as an expert guide to empower you to proactively assess and manage its stability within your specific experimental context. By understanding the chemical nature of the isoxazole core and implementing systematic stress testing, you can ensure the integrity of your results.

Quick Reference Stability Profile & Handling

While specific quantitative data is application-dependent, the chemical structure allows us to infer a general stability profile based on first principles of heterocyclic chemistry. Use the following table as a starting point for your experimental design.

ParameterRisk Factor & RationaleRecommended Starting Conditions
pH High Risk. The isoxazole ring is known to be susceptible to base-catalyzed ring cleavage.[1] Strong acids may also promote hydrolysis. Degradation is likely outside a neutral pH range.Prepare and store solutions in a buffered system between pH 6.0 and 7.5 . Avoid strong acids and bases.
Temperature Medium Risk. As with most organic molecules, elevated temperatures will accelerate degradation. The activation energy for hydrolysis or rearrangement pathways is more easily overcome.For short-term storage (hours to days), use 2-8°C . For long-term storage, aliquot and store at -20°C or -80°C . Minimize freeze-thaw cycles.
Light Medium Risk. Aromatic heterocycles can be susceptible to photolytic degradation. The energy from UV or even high-intensity visible light can promote radical formation or ring rearrangements.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[2]
Oxidation Medium Risk. While the isoxazole ring itself is relatively electron-poor, the hydroxymethyl group is a potential site for oxidation to an aldehyde or carboxylic acid.Avoid buffers or solvents containing oxidizing agents (e.g., peroxides). If possible, degas solvents and consider storing solutions under an inert atmosphere (Nitrogen or Argon).[3]
Solvent Choice Low to Medium Risk. Protic solvents (e.g., methanol, water) are generally acceptable but can participate in hydrolysis under non-neutral pH. Aprotic solvents (e.g., DMSO, DMF) are generally safer for long-term storage of the neat compound.Use high-purity, degassed solvents. For aqueous experiments, use buffered solutions. Methanol is a common solvent, but ensure it is free of peroxides and stored properly.[4][5]

Troubleshooting Guide: Investigating Unexpected Results

If you suspect degradation is affecting your experiment, use the following question-and-answer guide and the workflow diagram below to diagnose the issue.

Q: My solution has developed a yellow or brown tint. What does this mean?

A: Color change is a common indicator of degradation. It often suggests the formation of conjugated systems or polymeric byproducts.

  • Probable Cause: This could be due to oxidative stress or pH-induced degradation. The formation of ring-opened products or subsequent reactions can create chromophores.

  • Immediate Action:

    • Do not use the solution for critical experiments.

    • Measure the pH of the solution to check for drift.

    • Analyze the solution via HPLC-UV/MS to correlate the color change with the appearance of new impurity peaks.

Q: I see a new peak appearing in my HPLC chromatogram over time. How can I identify its source?

A: The appearance of a new, growing peak is a classic sign of degradation of your parent compound.

  • Probable Cause: A degradation product is forming. The retention time can give clues; more polar products (e.g., a carboxylic acid from oxidation) often elute earlier on reverse-phase columns, while less polar products may elute later.

  • Immediate Action:

    • Confirm the Trend: Analyze samples at several time points (e.g., T=0, 2h, 8h, 24h) to confirm that the area of your main peak is decreasing while the new peak is increasing.

    • Characterize the Impurity: If your HPLC is connected to a mass spectrometer (MS), determine the mass of the new peak. Does it correspond to a predicted degradation product (e.g., M+16 for oxidation, M+18 for hydrolysis)?

    • Perform a Forced Degradation Study (see Section 3) to intentionally generate degradation products. This can help you confirm if the peak you are seeing corresponds to a specific stress condition (e.g., acid, base, oxidation).[6][7]

Q: My assay results are inconsistent or show a loss of activity. Could this be a stability issue?

A: Yes. A loss of compound integrity will directly lead to a loss of biological or chemical activity.

  • Probable Cause: The parent molecule is degrading into inactive forms. The concentration of the active pharmaceutical ingredient (API) is lower than you assume.

  • Immediate Action:

    • Establish a Baseline: Immediately analyze the purity and concentration of your current solution using a validated analytical method (e.g., HPLC with a calibration curve). This will tell you the actual concentration of the active compound.

    • Review Preparation Protocol: Was the solution prepared fresh? Was the pH controlled? Was it protected from light? Any deviation from best practices can introduce instability.

    • Implement Controls: Always prepare solutions fresh for critical experiments. Include a "time zero" sample in your analytical runs to serve as a reference for stability throughout the experiment's duration.

Troubleshooting Workflow Diagram

This diagram outlines a systematic approach to diagnosing a stability problem.

G Observation Unexpected Result (e.g., color change, new peak, low activity) Check_pH Check Solution pH Observation->Check_pH Analyze_Purity Analyze Purity & Concentration (HPLC-UV/MS at T=now) Observation->Analyze_Purity Compare_T0 Compare to T=0 or Reference Standard Analyze_Purity->Compare_T0 Problem_Confirmed Problem Confirmed: Degradation is Occurring Compare_T0->Problem_Confirmed  Discrepancy Found No_Problem No Significant Degradation (Purity/Conc. OK) Compare_T0->No_Problem  Results Match Forced_Deg Perform Forced Degradation Study (See Protocol 3.1) Problem_Confirmed->Forced_Deg Investigate_Other Investigate Other Experimental Variables (e.g., reagents, assay conditions) No_Problem->Investigate_Other Identify_Pathway Identify Degradation Pathway (e.g., pH, Oxidation) Forced_Deg->Identify_Pathway Optimize_Conditions Optimize Formulation/Storage Conditions (e.g., buffer, temp, light protection) Identify_Pathway->Optimize_Conditions

Caption: A logical workflow for troubleshooting suspected compound degradation.

Proactive Stability Management & Protocols

The most reliable way to work with a compound with unknown stability is to determine its profile yourself. A forced degradation study is the industry-standard method for this.[8][9]

Protocol 3.1: Forced Degradation Study

Objective: To rapidly identify the conditions (pH, oxidation, heat, light) that degrade (3-Methyl-1,2-oxazol-4-yl)methanol and to generate its primary degradation products for analytical characterization.

Materials:

  • (3-Methyl-1,2-oxazol-4-yl)methanol solid

  • HPLC-grade Methanol and Water[10][11]

  • Buffers: pH 4.0, 7.0, 9.0

  • Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • Quenching Agent: 0.1 M NaOH (for acid), 0.1 M HCl (for base)

  • Amber and clear HPLC vials

  • Calibrated HPLC-UV/MS system

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol. This is your T=0 Reference . Analyze it immediately by HPLC-UV/MS to confirm initial purity (>98%) and record the chromatogram and spectra.

  • Set Up Stress Conditions: For each condition below, mix 100 µL of the stock solution with 900 µL of the stress solution in an appropriately labeled vial.

    • Acid Hydrolysis: 0.1 M HCl.

    • Base Hydrolysis: 0.1 M NaOH.

    • Oxidation: 3% H₂O₂.

    • Thermal Stress: Solution in pH 7.0 buffer.

    • Photolytic Stress: Solution in pH 7.0 buffer (in a clear vial).

    • Control: Solution in pH 7.0 buffer (in an amber vial, kept with thermal sample).

  • Incubate:

    • Place the Acid, Base, Oxidation, and Control/Thermal vials in a water bath at 60°C.

    • Place the Photolytic Stress vial in a photostability chamber (or ~20 cm from a broad-spectrum lamp).

  • Sample and Analyze:

    • At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each vial.

    • Important: Before analysis, quench the acid and base samples by neutralizing them to ~pH 7.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with mobile phase.

    • Analyze by HPLC-UV/MS.

  • Data Analysis:

    • Compare each stressed sample chromatogram to the T=0 Reference and the Control sample.

    • Calculate the percentage degradation of the parent peak.

    • Identify the major degradation products (peaks >1%) and record their retention times and mass-to-charge ratios (m/z).

    • The goal is to achieve 5-20% degradation. If degradation is too rapid, reduce the temperature or time. If it's too slow, increase them.

Data Recording Template

Use a table like the one below to systematically record your findings.

Stress ConditionTime (h)Parent Peak Area% DegradationMajor Degradant(s) (RT, m/z)Observations
Control (60°C) 24
0.1 M HCl (60°C) 24
0.1 M NaOH (60°C) 24
3% H₂O₂ (60°C) 24
Light (RT) 24

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this molecule? Based on known isoxazole chemistry, the most probable non-oxidative pathway involves base-catalyzed ring opening.[1] The base can deprotonate the carbon atom adjacent to the ring oxygen, leading to the cleavage of the weak N-O bond. This would result in the formation of a β-ketonitrile intermediate, which may or may not be stable.

Hypothetical Base-Catalyzed Degradation Pathway

G Parent (3-Methyl-1,2-oxazol-4-yl)methanol Intermediate Deprotonated Intermediate (Unstable) Parent->Intermediate + OH⁻ - H₂O Product Ring-Opened Product (e.g., β-Ketonitrile) Intermediate->Product N-O Bond Cleavage

Caption: A plausible degradation pathway for the isoxazole ring under basic conditions.

Q2: Can I use DMSO for my stock solution? Yes, DMSO is an excellent aprotic solvent for long-term storage of many compounds. However, be aware that "wet" DMSO contains water and can still lead to hydrolysis over time, especially if the compound is stored at room temperature. For best results, use anhydrous DMSO and store aliquots at -20°C or below.

Q3: My compound is a solid. Is it stable? In general, solid-state forms are significantly more stable than solutions. Degradation reactions require molecular mobility, which is highly restricted in the crystalline state. As long as the solid is protected from high heat, humidity, and light, it should have a long shelf life. Always refer to the supplier's certificate of analysis and recommended storage conditions.

References

  • PubChem. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. National Center for Biotechnology Information. [Link]

  • Sharma, M., & Kumar, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • Ali, M. W., et al. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. [Link]

  • Dalvie, D., et al. (2005). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metabolism and Disposition. [Link]

  • Carl ROTH. Safety Data Sheet: Methanol. [Link]

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  • State of Michigan. SAFETY DATA SHEET - Methanol. [Link]

  • Various Authors. (2024). Construction of Isoxazole ring: An Overview. [Link]

  • Kamberi, M. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Methanol Institute. Precautions for Loading, Unloading, Transport and Storage of Methanol. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Kuhler, T. C., et al. (1998). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition. [Link]

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  • UCLA EH&S. Methanol - Standard Operating Procedure. [Link]

  • Zhang, Y., et al. (2018). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Solvent Selection for (3-Methyl-1,2-oxazol-4-yl)methanol Reactions

Welcome to the technical support center for reactions involving (3-Methyl-1,2-oxazol-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical aspect of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving (3-Methyl-1,2-oxazol-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical aspect of solvent selection, ensuring optimal reaction outcomes. We will move beyond simple protocols to explain the chemical reasoning behind solvent choices, empowering you to troubleshoot and optimize your own experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of (3-Methyl-1,2-oxazol-4-yl)methanol?

A1: (3-Methyl-1,2-oxazol-4-yl)methanol (MW: 113.11 g/mol ) is a polar molecule.[1][2] Its primary alcohol group (-CH2OH) allows for hydrogen bonding, making it soluble in a range of polar solvents.

  • High Solubility: Polar protic solvents like methanol (MeOH), ethanol (EtOH), and water (H₂O).

  • Good Solubility: Polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetone, and ethyl acetate (EtOAc).

  • Low Solubility: Nonpolar solvents like hexane and toluene. However, it can be used in these solvents as a suspension or in biphasic systems, particularly for reactions where product extraction or water removal is key.

Q2: How does the isoxazole ring influence solvent choice?

A2: The 1,2-oxazole ring is an electron-deficient aromatic heterocycle. While the ring itself contributes to the molecule's polarity, its primary influence is electronic. The nitrogen and oxygen atoms can act as Lewis bases, potentially coordinating with catalysts or reagents. This is a crucial consideration in catalyzed reactions, where the solvent must not compete excessively with the substrate for binding to the catalyst. For instance, highly coordinating solvents like DMSO or DMF might inhibit some metal-catalyzed processes.

Q3: For a standard esterification reaction, what is the best starting solvent?

A3: For a classic Fischer esterification with a carboxylic acid, the primary challenge is managing the water byproduct, which can hydrolyze the ester and push the equilibrium back towards the starting materials.[3] Therefore, a non-polar, water-immiscible solvent like toluene or hexane is often the best choice. These solvents allow for the azeotropic removal of water using a Dean-Stark apparatus, which effectively drives the reaction to completion.[3] If using a more reactive acylating agent like an acyl chloride or anhydride, a non-protic solvent like DCM or THF with a non-nucleophilic base (e.g., triethylamine, pyridine) is preferred to avoid side reactions with the solvent.

Q4: I need to perform an oxidation to the corresponding aldehyde. Which solvent class is recommended?

A4: The choice depends heavily on the oxidant.

  • For PCC (Pyridinium chlorochromate) or PDC (Pyridinium dichromate): Anhydrous dichloromethane (DCM) is the standard choice. It's relatively inert, solubilizes the substrate, and does not interfere with the oxidant.

  • For Swern or Dess-Martin periodinane (DMP) oxidations: Anhydrous DCM is also the preferred solvent.

  • For TEMPO-based oxidations: A biphasic system, often DCM and water , is common, particularly with a co-oxidant like sodium hypochlorite.

The key is to use a solvent that does not get oxidized itself. Protic solvents like alcohols are generally unsuitable as they will react with the oxidant.

Troubleshooting Guide

This section addresses common problems encountered during reactions with (3-Methyl-1,2-oxazol-4-yl)methanol, with a focus on solvent-based solutions.

Problem 1: Low or No Yield in Nucleophilic Substitution (e.g., Appel or Mitsunobu reaction)
  • Symptom: After converting the alcohol to a leaving group (e.g., chloride, bromide, or tosylate), the subsequent reaction with a nucleophile is sluggish or fails.

  • Potential Cause & Scientific Explanation: The solvent is likely interfering with the nucleophile or stabilizing the wrong intermediates. This is a classic issue in nucleophilic substitution reactions.

    • Polar Protic Solvents (e.g., EtOH, MeOH, H₂O): These solvents are poor choices for Sₙ2 reactions. Their acidic protons can form a strong solvation shell around the anion of the nucleophile through hydrogen bonding.[4] This stabilizes the nucleophile, making it less reactive and increasing the activation energy of the reaction.[5]

    • Incorrect Aprotic Solvent: While better, not all aprotic solvents are equal. A solvent with low polarity may not sufficiently dissolve an ionic nucleophile.

  • Recommended Solution:

    • Switch to a Polar Aprotic Solvent: Solvents like DMF , DMSO , or acetonitrile (MeCN) are ideal for Sₙ2 reactions.[6] They possess strong dipoles to dissolve ionic species but lack acidic protons, so they cannot hydrogen-bond with the nucleophile. Instead, they solvate the cation (e.g., Na⁺, K⁺), leaving the nucleophile "naked" and highly reactive.[6]

    • Check Reagent Purity: Ensure all reagents and solvents are anhydrous, as water can act as a competing nucleophile or protonate your intended one.

Problem 2: Incomplete Conversion in Fischer Esterification
  • Symptom: The reaction stalls, and TLC/LC-MS analysis shows a persistent mixture of starting material and product, even after extended reaction times.

  • Potential Cause & Scientific Explanation: The reaction has reached equilibrium. Fischer esterification is a reversible process where the alcohol and carboxylic acid form an ester and water.[3] If water is not removed from the reaction mixture, the reverse reaction (hydrolysis) will prevent full conversion.

  • Recommended Solution:

    • Azeotropic Water Removal: The most effective solution is to use a solvent that forms an azeotrope with water, such as toluene or cyclohexane , in combination with a Dean-Stark apparatus . As the mixture refluxes, the water-toluene azeotrope distills over and is collected in the trap, physically removing it from the reaction and driving the equilibrium towards the product according to Le Châtelier's principle.[3]

    • Use an Excess of One Reactant: If a Dean-Stark setup is not feasible, using a large excess (5-10 equivalents) of either the carboxylic acid or the alcohol can also shift the equilibrium.[3] This is often less efficient and can complicate purification.

    • Consider a Different Method: For difficult esterifications, switch to an irreversible method using an acyl chloride or anhydride in an aprotic solvent like DCM with a base like pyridine.

Problem 3: Sluggish Oxidation and/or Side Product Formation
  • Symptom: The oxidation of the alcohol to the aldehyde is slow, and multiple unidentified spots appear on the TLC plate.

  • Potential Cause & Scientific Explanation:

    • Poor Solubility: The substrate or oxidant may not be fully dissolved, leading to a slow heterogeneous reaction.

    • Solvent Reactivity: The solvent may be reacting with the oxidant or promoting side reactions. For example, using a solvent with acidic or basic impurities can lead to degradation.

    • Over-oxidation: In some solvent systems, the initially formed aldehyde can be further oxidized to a carboxylic acid, especially if water is present.

  • Recommended Solution:

    • Ensure Anhydrous Conditions: Dry your chosen solvent (typically DCM ) over a suitable drying agent (e.g., CaH₂) before use. This minimizes over-oxidation and side reactions.

    • Solubility Check: If solubility is an issue in DCM, a slightly more polar aprotic solvent like acetonitrile or THF can be considered, provided it is compatible with the chosen oxidant.

    • Temperature Control: Many oxidations are exothermic. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C for Swern oxidations) can significantly improve selectivity and reduce byproduct formation.

Data & Visualizations

Solvent Selection Workflow

The following diagram provides a decision-making framework for selecting an appropriate starting solvent based on the reaction type.

Caption: A decision tree for initial solvent selection.

Troubleshooting Low Yields

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential.

Caption: A flowchart for troubleshooting low reaction yields.

Solvent Property Reference Table
SolventDielectric Constant (ε)Polarity IndexTypeBoiling Point (°C)Common Use Cases
Toluene2.42.4Aprotic, Nonpolar111Fischer Esterification (Azeotropic H₂O removal)
Dichloromethane (DCM)9.13.1Aprotic, Polar40Oxidations, Acylations, General Purpose
Tetrahydrofuran (THF)7.64.0Aprotic, Polar66Nucleophilic Substitutions, Organometallics
Acetonitrile (MeCN)37.55.8Aprotic, Polar82Sₙ2 Reactions, HPLC Mobile Phase
Dimethylformamide (DMF)36.76.4Aprotic, Polar153Sₙ2 Reactions (High boiling point)
Ethanol (EtOH)24.54.3Protic, Polar78Recrystallization, Reactions with strong electrophiles

Detailed Experimental Protocols

Protocol 1: Fischer Esterification to (3-Methyl-1,2-oxazol-4-yl)methyl acetate

This protocol utilizes azeotropic removal of water to drive the reaction to completion.

  • Materials:

    • (3-Methyl-1,2-oxazol-4-yl)methanol (1.0 eq)

    • Glacial Acetic Acid (1.2 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

    • Toluene

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Set up a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

    • To the flask, add (3-Methyl-1,2-oxazol-4-yl)methanol, toluene (approx. 0.2 M concentration), glacial acetic acid, and p-TsOH.

    • Heat the mixture to reflux. Toluene will begin to fill the Dean-Stark trap.

    • Continue refluxing until no more water collects in the trap (typically 2-4 hours). Monitor the reaction progress by TLC (staining with KMnO₄).

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to quench the acid), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify by column chromatography on silica gel if necessary.

Protocol 2: Oxidation to 3-Methyl-1,2-oxazole-4-carbaldehyde using PCC

This protocol describes a standard oxidation using an anhydrous solvent to prevent over-oxidation.

  • Materials:

    • (3-Methyl-1,2-oxazol-4-yl)methanol (1.0 eq)

    • Pyridinium chlorochromate (PCC) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Silica gel

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add PCC and anhydrous DCM.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Dissolve (3-Methyl-1,2-oxazol-4-yl)methanol in a minimal amount of anhydrous DCM and add it dropwise to the stirred PCC suspension.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel to remove the chromium salts.

    • Wash the silica plug thoroughly with additional diethyl ether.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

    • Purify by column chromatography on silica gel.

References

  • Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution . [Link]

  • Chemistry LibreTexts. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution . [Link]

  • University of Wisconsin-Madison. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1 . [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1 . [Link]

  • YouTube. Effect of solvent in Nucleophilic Substitution Reaction . [Link]

  • ResearchGate. Solvents effects in oxidation reactions | Request PDF . [Link]

Sources

Reference Data & Comparative Studies

Validation

A Multi-Spectroscopic Approach to the Structural Confirmation of (3-Methyl-1,2-oxazol-4-yl)methanol

A Senior Application Scientist's Guide to Unambiguous Molecular Characterization In the realm of drug discovery and development, the absolute certainty of a molecule's structure is paramount. Any ambiguity can lead to mi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Unambiguous Molecular Characterization

In the realm of drug discovery and development, the absolute certainty of a molecule's structure is paramount. Any ambiguity can lead to misinterpreted biological data, flawed structure-activity relationships, and ultimately, wasted resources. This guide provides a comprehensive, data-driven framework for the structural confirmation of the heterocyclic compound (3-Methyl-1,2-oxazol-4-yl)methanol, a common building block in medicinal chemistry.

We will move beyond a simple recitation of data, instead focusing on the causality behind the spectral features. By integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will construct a self-validating system of evidence that leaves no doubt as to the compound's identity and connectivity. This multi-technique approach is the cornerstone of rigorous scientific validation in modern chemical research.[1][2][3]

The Subject: (3-Methyl-1,2-oxazol-4-yl)methanol

Before delving into the data, let's analyze the target structure. It comprises a 5-membered isoxazole ring, substituted at the 3-position with a methyl group and at the 4-position with a hydroxymethyl group. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Caption: Structure of (3-Methyl-1,2-oxazol-4-yl)methanol with key atoms labeled for spectral assignment.

Part 1: Proton NMR (¹H NMR) Spectroscopy - Mapping the Proton Environment

¹H NMR spectroscopy provides the most detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to shielding and deshielding effects from neighboring atoms and functional groups.

Expected ¹H NMR Signals: Based on the structure, we anticipate four distinct proton signals:

  • Isoxazole Ring Proton (H5): This proton is attached to an sp²-hybridized carbon within a heteroaromatic ring. It is expected to be significantly deshielded and appear as a sharp singlet in the downfield region of the spectrum.

  • Methylene Protons (-CH₂OH): These protons are adjacent to both the isoxazole ring and a hydroxyl group. Their chemical shift will be moderately downfield. They should appear as a singlet, as there are no adjacent protons to couple with.

  • Methyl Protons (-CH₃): These protons are attached to the isoxazole ring. They will appear as a singlet in the aliphatic region of the spectrum.

  • Hydroxyl Proton (-OH): The chemical shift of this proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet and will exchange with deuterium upon addition of D₂O, causing its signal to disappear. This D₂O exchange experiment is a definitive confirmation of the hydroxyl proton.

Data Summary: Predicted ¹H NMR Spectrum

Signal AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
Isoxazole H5~8.3 - 8.6Singlet1HLocated on a heteroaromatic ring, deshielded by ring currents and heteroatoms.
Methylene (-CH₂OH)~4.6 - 4.8Singlet2HAdjacent to the electron-withdrawing ring and oxygen atom.[4]
Hydroxyl (-OH)Variable (e.g., 1.5 - 4.0)Broad Singlet1HProne to hydrogen bonding and chemical exchange; confirmed by D₂O shake.
Methyl (-CH₃)~2.4 - 2.6Singlet3HAttached to the sp² carbon of the isoxazole ring.[2]

Note: Chemical shifts are predicted for CDCl₃ solvent and can vary slightly in other solvents like DMSO-d₆.[5][6][7]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • D₂O Exchange: After acquiring the initial spectrum, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the -OH signal confirms its assignment.

Part 2: ¹³C NMR Spectroscopy - The Carbon Skeleton Blueprint

¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment.

Expected ¹³C NMR Signals: The structure contains five unique carbon atoms, which will give rise to five distinct signals.

  • Ring Carbons (C3, C4, C5): These sp²-hybridized carbons will appear in the downfield region. C3 and C5, being directly attached to heteroatoms, are expected at the lower end of this range, while C4 will be more shielded.

  • Methylene Carbon (-CH₂OH): This sp³-hybridized carbon, attached to an oxygen atom, will appear in the midfield region.

  • Methyl Carbon (-CH₃): This sp³-hybridized carbon will be the most shielded and appear at the highest field (lowest ppm value).

Data Summary: Predicted ¹³C NMR Spectrum

Signal AssignmentExpected Chemical Shift (δ, ppm)Rationale for Assignment
Ring C3~160 - 165sp² carbon adjacent to N and O in the ring.[2]
Ring C5~155 - 160sp² carbon adjacent to the ring oxygen.[2]
Ring C4~110 - 115sp² carbon, generally more shielded in isoxazoles.
Methylene (-CH₂OH)~55 - 60sp³ carbon bonded to an electronegative oxygen atom.
Methyl (-CH₃)~10 - 15Aliphatic sp³ carbon.[2]

Note: Chemical shifts are predicted for CDCl₃ solvent.[8][9]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required for a good spectrum.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.

cluster_mol (3-Methyl-1,2-oxazol-4-yl)methanol cluster_spec Expected IR Absorptions (cm⁻¹) mol OH CH C=N C-O N-O OH O-H Stretch (Broad) 3200-3600 cm⁻¹ CH C-H Stretch 2850-3000 cm⁻¹ CN C=N Stretch ~1620 cm⁻¹ CO C-O Stretch ~1050 cm⁻¹ NO N-O Stretch ~1350 cm⁻¹ M [C₅H₇NO₂]⁺˙ m/z = 113 M_minus_CH2OH [M - CH₂OH]⁺ m/z = 82 M->M_minus_CH2OH - •CH₂OH M_minus_H2O [M - H₂O]⁺˙ m/z = 95 M->M_minus_H2O - H₂O

Caption: A simplified potential fragmentation pathway for (3-Methyl-1,2-oxazol-4-yl)methanol.

Key expected fragments include:

  • m/z 82: Resulting from the loss of the hydroxymethyl radical (•CH₂OH, 31 Da). This is a very common fragmentation for primary alcohols.

  • m/z 95: Resulting from the loss of water (H₂O, 18 Da).

Experimental Protocol: Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer). Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

Conclusion: A Unified, Self-Validating Structural Proof

G Compound (3-Methyl-1,2-oxazol-4-yl)methanol H_NMR ¹H NMR - 4 unique proton signals - Confirms -CH₃, -CH₂-, -OH, and ring H - D₂O exchange confirms -OH Compound->H_NMR C_NMR ¹³C NMR - 5 unique carbon signals - Confirms carbon skeleton Compound->C_NMR IR IR Spectroscopy - Strong, broad O-H stretch - Strong C-O stretch - Confirms alcohol functional group Compound->IR MS Mass Spectrometry - [M+H]⁺ at m/z 114.0550 - Confirms molecular formula C₅H₇NO₂ Compound->MS Confirmation Unambiguous Structure Confirmation H_NMR->Confirmation C_NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Integrated workflow for the spectroscopic confirmation of the target molecule.

The structural confirmation of (3-Methyl-1,2-oxazol-4-yl)methanol is achieved not by a single piece of data, but by the seamless congruence of all spectroscopic evidence.

  • Mass Spectrometry establishes the correct molecular formula.

  • IR Spectroscopy confirms the presence of the critical alcohol functional group.

  • ¹³C NMR verifies the five unique carbons of the molecular skeleton.

  • ¹H NMR maps the precise location and connectivity of the protons, confirming the substitution pattern on the isoxazole ring.

Each technique validates the findings of the others, creating a robust and irrefutable body of evidence. This methodical, multi-pronged approach is essential for ensuring the scientific integrity of chemical research and is a required standard in the development of new therapeutics.

References

  • ResearchGate. Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available at: [Link]

  • ResearchGate. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available at: [Link]

  • Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available at: [Link]

  • European Journal of Clinical and Experimental Medicine. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available at: [Link]

  • Organic Letters. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • UNN. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available at: [Link]

  • Doc Brown's Chemistry. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol. Available at: [Link]

  • VPL. Methanol (CH3OH). Available at: [Link]

  • NMRS.io. 13C | methanol-d4 | NMR Chemical Shifts. Available at: [Link]

  • NIST WebBook. Methyl Alcohol. Available at: [Link]

  • Sciences and Exploration Directorate. Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an. Available at: [Link]

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Comparative

comparative study of (3-Methyl-1,2-oxazol-4-yl)methanol and its analogs

<Comparative Study of (3-Methyl-1,2-oxazol-4-yl)methanol and its Analogs > A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals The isoxazole ring is a privileged heterocyclic scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

<Comparative Study of (3-Methyl-1,2-oxazol-4-yl)methanol and its Analogs >

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability and versatile non-covalent interactions with biological targets.[1][2] (3-Methyl-1,2-oxazol-4-yl)methanol serves as a foundational building block for a diverse range of analogs with wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides an in-depth comparative analysis of (3-Methyl-1,2-oxazol-4-yl)methanol and its key analogs, offering insights into their synthesis, physicochemical properties, and structure-activity relationships (SAR) to inform rational drug design.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the isoxazole ring significantly influences the physicochemical properties of the resulting compounds, which in turn affects their pharmacokinetic and pharmacodynamic profiles. Key properties such as lipophilicity (logP), electronic distribution, and steric hindrance are modulated by the nature of the substituents at the 3- and 4-positions.

CompoundStructureMolecular Weight ( g/mol )Calculated logPKey Features
(3-Methyl-1,2-oxazol-4-yl)methanol113.110.3Parent compound with a balance of hydrophilic and lipophilic character.
(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanol[5]141.171.2Increased lipophilicity due to the ethyl group may enhance membrane permeability.
(5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol[6]189.212.1Significant increase in lipophilicity and potential for π-stacking interactions.
5-Amino-3-methyl-isoxazole-4-carboxylic acid[7]142.11-0.5Introduction of ionizable groups dramatically alters solubility and potential for ionic interactions.

Table 1. Comparative Physicochemical Properties of (3-Methyl-1,2-oxazol-4-yl)methanol and Selected Analogs.

Expertise & Experience: The choice of analog is a critical decision in drug design. For instance, while increasing lipophilicity by introducing an ethyl or phenyl group can improve cell penetration, it may also lead to increased metabolic liability and off-target effects. Conversely, the incorporation of polar groups like a carboxylic acid can enhance aqueous solubility and allow for targeted interactions with specific residues in a protein's active site, but may hinder passive diffusion across cell membranes.

Synthesis Strategies: A Foundational Workflow

The synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol and its analogs often relies on the versatile 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This method allows for the modular construction of the isoxazole core with diverse substitution patterns.

Experimental Protocol: General Synthesis of 4-Substituted-3-methyl-1,2-oxazoles

This protocol outlines a representative synthesis of a (3-Methyl-1,2-oxazol-4-yl)methanol analog.

Materials:

  • Appropriate aldehyde (e.g., 4-methylbenzaldehyde)[8]

  • Hydroxylamine hydrochloride[8]

  • Pyridine[8]

  • Sodium hypochlorite solution[8]

  • Propargyl alcohol or a substituted propargyl alcohol derivative[8]

  • Appropriate solvent (e.g., Dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Oxime Formation: The starting aldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent like pyridine to form the corresponding aldoxime.[8]

  • Nitrile Oxide Generation and Cycloaddition: The aldoxime is then treated with an oxidizing agent, such as sodium hypochlorite, in the presence of the desired alkyne (e.g., propargyl alcohol).[8] This in-situ generation of the nitrile oxide followed by a [3+2] cycloaddition reaction forms the isoxazole ring.

  • Work-up and Purification: The reaction mixture is subjected to a standard aqueous work-up to remove inorganic byproducts. The crude product is then purified by column chromatography on silica gel to yield the desired isoxazole derivative.

Trustworthiness: This synthetic route is well-established and offers a reliable method for accessing a variety of isoxazole analogs. The reaction conditions are generally mild, and the modular nature of the cycloaddition allows for the systematic exploration of structure-activity relationships.

Caption: General synthetic workflow for isoxazole analogs.

Structure-Activity Relationship (SAR): Guiding Drug Design

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[9][10] Understanding these SARs is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Key SAR Observations:

  • 3-Position: The substituent at this position often influences the overall lipophilicity and can engage in hydrophobic interactions with the target protein. Aromatic substituents can introduce beneficial π-stacking interactions.

  • 4-Position: The hydroxymethyl group of the parent compound provides a key hydrogen bonding moiety. Modifications at this position can introduce additional interaction points, alter the vector of the molecule, and modulate solubility. For example, converting the alcohol to an ether or an ester can fine-tune lipophilicity.

  • 5-Position: Substitution at the 5-position can also significantly impact biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the isoxazole ring, affecting its binding affinity.

Caption: Structure-Activity Relationship (SAR) of isoxazole analogs.

Authoritative Grounding: Numerous studies have demonstrated the importance of these structural modifications. For example, the introduction of aryl groups can lead to potent anticancer agents.[11] Furthermore, the conversion of the hydroxymethyl group to other functionalities has been explored to optimize antiviral and anti-inflammatory activities.[4][12]

Conclusion

(3-Methyl-1,2-oxazol-4-yl)methanol and its analogs represent a rich chemical space for the discovery of novel therapeutic agents. A thorough understanding of their comparative physicochemical properties, synthetic accessibility, and structure-activity relationships is paramount for the successful design and development of new drug candidates. This guide provides a foundational framework for researchers to navigate this important class of heterocyclic compounds.

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  • ResearchGate. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.
  • Chemical Synthesis Database. (2025). (3-ethyl-5-methyl-4-isoxazolyl)methanol.
  • Matrix Fine Chemicals. (n.d.). (5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)METHANOL.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of 3,5-Diphenylisoxazole and Other Isoxazole Isomers.
  • ChemScene. (n.d.). (2-(3-Fluorophenyl)oxazol-4-yl)methanol.
  • ChemSynthesis. (2025). (2-ethyl-4-methyl-4,5-dihydro-1,3-oxazol-4-yl)methanol.
  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • University of Pretoria. (n.d.). Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy.
  • ResearchGate. (2015). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media.
  • ChemBK. (n.d.). (3-METHYL-3H-IMIDAZOL-4-YL)-METHANOL.

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Validation

A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized Oxazole Compounds

The oxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic molecules with a wide array of pharmacological activ...

Author: BenchChem Technical Support Team. Date: February 2026

The oxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic molecules with a wide array of pharmacological activities.[1][2] From anticancer and antimicrobial to anti-inflammatory and antiviral properties, the versatility of the oxazole ring makes it a focal point in modern drug discovery.[3][4] However, the journey from a newly synthesized oxazole derivative to a potential therapeutic candidate is paved with rigorous biological validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the biological activity of their synthesized oxazole compounds, grounded in established experimental protocols and a deep understanding of the underlying scientific principles.

The validation process is not a mere checklist of assays but a logical progression of experiments designed to build a robust biological profile of the synthesized compounds. It begins with broad screening assays to identify potential "hits" and progressively narrows down to more specific mechanistic studies.

I. Foundational Screening: Identifying Promising Candidates

The initial phase of validation involves high-throughput or cost-effective screening assays to quickly assess the general biological activity of a library of newly synthesized oxazole compounds. This step is crucial for identifying compounds that warrant further, more resource-intensive investigation.

A. Cytotoxicity and Antiproliferative Activity

A primary and often initial assessment for novel compounds, particularly those intended for anticancer applications, is their effect on cell viability and proliferation.[5] Several robust and widely adopted methods are available for this purpose.

Assay Principle Endpoint Advantages Limitations
MTT Assay Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product.[6]Colorimetric measurement of formazan absorbance.Well-established, cost-effective, suitable for high-throughput screening.Can be affected by compounds that alter cellular metabolism; formazan crystals require a solubilization step.[7][8]
MTS Assay Similar to MTT, but uses a second-generation tetrazolium salt that is reduced to a water-soluble formazan.[7]Colorimetric measurement of soluble formazan.Simpler protocol than MTT (no solubilization step), higher throughput.[8]Also susceptible to interference from compounds affecting cellular metabolism.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[7]Colorimetric measurement of LDH activity in the culture supernatant.Directly measures cell membrane integrity and cytotoxicity; can distinguish between cytostatic and cytotoxic effects.[9]Less sensitive for early-stage apoptosis where the membrane is still intact.

Experimental Protocol: MTT Cell Viability Assay [6]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized oxazole compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

The choice between these assays depends on the specific research question. The MTT and MTS assays are excellent for initial high-throughput screening of large compound libraries to identify antiproliferative agents. The LDH assay is particularly useful for confirming that the observed effect is due to cell death (cytotoxicity) rather than just an inhibition of proliferation (cytostatic effect).

B. Antimicrobial Activity

Given the rise of antimicrobial resistance, screening novel oxazole derivatives for antibacterial and antifungal properties is of significant interest.[10] The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11]

Experimental Protocol: Broth Microdilution for MIC Determination [11][12]

  • Microorganism Preparation: Grow bacterial or fungal strains in a suitable broth medium to a standardized turbidity, typically corresponding to a cell density of approximately 10⁵ CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the oxazole compounds in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for some fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]

This method provides a quantitative measure of the antimicrobial potency of the synthesized compounds, allowing for direct comparison between different derivatives and with standard antibiotics.

II. Delving Deeper: Mechanistic and Target-Oriented Assays

Once promising compounds have been identified through initial screening, the next logical step is to investigate their potential mechanisms of action. This involves more specific in vitro assays tailored to the anticipated biological activity.

A. Anti-inflammatory Potential

Many oxazole-containing compounds have demonstrated anti-inflammatory properties.[4] In vitro assays for anti-inflammatory activity often focus on the inhibition of key inflammatory pathways or the stabilization of cellular membranes.

Assay Principle Endpoint Relevance
Erythrocyte Membrane Stabilization Assesses the ability of a compound to protect red blood cell membranes from lysis induced by hypotonic solutions or heat.[13][14]Spectrophotometric measurement of hemoglobin release.A simple and rapid method to screen for membrane-stabilizing properties, which is a characteristic of many anti-inflammatory drugs.
Cyclooxygenase (COX) Inhibition Assay Measures the inhibition of COX-1 and COX-2 enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[15]Measurement of prostaglandin production (e.g., via ELISA) or oxygen consumption.Directly assesses the inhibition of a major target for non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol: Erythrocyte Membrane Stabilization Assay [13]

  • Erythrocyte Suspension Preparation: Obtain fresh human or animal blood and prepare a 10% v/v suspension of erythrocytes in isotonic saline.

  • Assay Mixture: In separate tubes, mix hypotonic saline, a phosphate buffer (pH 7.4), varying concentrations of the oxazole compounds, and the erythrocyte suspension.

  • Incubation: Incubate the reaction mixtures at 56°C for 30 minutes.

  • Centrifugation and Measurement: Cool the tubes and centrifuge at 5000 rpm. Collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm.

  • Data Analysis: Calculate the percentage of hemolysis inhibition compared to a control without the compound.

A significant inhibition of hemolysis suggests that the oxazole compound may exert its anti-inflammatory effect by stabilizing lysosomal membranes, thereby preventing the release of pro-inflammatory enzymes.

B. Antioxidant Capacity

Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant properties are of great therapeutic interest. The DPPH and ABTS assays are two of the most common and reliable methods for evaluating the free radical scavenging ability of synthesized compounds.[16][17][18]

Assay Principle Radical Source Advantages Limitations
DPPH Assay Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[19][20]2,2-diphenyl-1-picrylhydrazyl (DPPH)Simple, rapid, and uses a stable radical.[16]The radical is not biologically relevant; can be subject to interference from colored compounds.[21]
ABTS Assay Measures the reduction of the pre-formed ABTS radical cation by the antioxidant compound, leading to a loss of color.[17]2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)Applicable to both hydrophilic and lipophilic compounds; the radical is soluble in both aqueous and organic solvents.[18]The radical is not found in biological systems.

Experimental Protocol: DPPH Radical Scavenging Assay [19]

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, add the DPPH solution to various concentrations of the synthesized oxazole compounds.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

These assays provide a quantitative measure of the antioxidant potential of the oxazole derivatives, allowing for a comparative analysis of their structure-activity relationships.

III. Visualizing the Validation Workflow

A well-structured workflow is essential for the systematic evaluation of synthesized compounds. The following diagram illustrates a typical workflow for validating the biological activity of novel oxazole derivatives.

Validation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Biological Screening cluster_mechanistic Secondary & Mechanistic Studies cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Oxazole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity/Antiproliferative Assays (MTT, MTS, LDH) Purification->Cytotoxicity Antimicrobial Antimicrobial Susceptibility (Broth Microdilution - MIC) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (Erythrocyte Stabilization, COX Inhibition) Cytotoxicity->Anti_inflammatory If active Enzyme_Inhibition Specific Enzyme Inhibition Assays Cytotoxicity->Enzyme_Inhibition If active SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR If active Anti_inflammatory->SAR Antioxidant Antioxidant Assays (DPPH, ABTS) Antioxidant->SAR Enzyme_Inhibition->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection

Caption: A typical experimental workflow for the synthesis, screening, and validation of the biological activity of novel oxazole compounds.

IV. Conclusion and Future Directions

The validation of synthesized oxazole compounds is a multi-faceted process that requires a strategic and evidence-based approach. By employing a combination of foundational screening assays and more targeted mechanistic studies, researchers can build a comprehensive biological profile of their novel derivatives. The comparative data generated from these assays are essential for establishing structure-activity relationships, identifying lead compounds, and guiding future drug development efforts. The ultimate goal is to identify oxazole derivatives with high potency, selectivity, and favorable pharmacokinetic properties for potential therapeutic applications.[3]

References

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  • Evaluation of In Vitro Anti-inflammatory Activity of Azomethines of Aryl Oxazoles. (2025).
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  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024).
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Comparative

A Comparative Guide to the Synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol for Pharmaceutical Research

Introduction (3-Methyl-1,2-oxazol-4-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid, five-membered isoxazole core, decorated with strategically placed methyl a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Methyl-1,2-oxazol-4-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid, five-membered isoxazole core, decorated with strategically placed methyl and hydroxymethyl functional groups, serves as a versatile scaffold for synthesizing complex molecular architectures with diverse pharmacological activities. The efficacy, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for research and development laboratories.

This guide provides an in-depth comparison of the prevalent synthetic strategies for obtaining (3-Methyl-1,2-oxazol-4-yl)methanol. We will dissect two primary pathways, focusing on the synthesis of the key intermediate, ethyl 3-methylisoxazole-4-carboxylate , followed by its definitive reduction to the target alcohol. The discussion emphasizes the chemical rationale behind procedural choices, offering field-proven insights to guide researchers toward the most efficient and reliable route.

Strategic Overview: A Two-Stage Approach

The synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol is most effectively accomplished in two distinct stages. The primary challenge lies in the regioselective construction of the isoxazole ring to ensure the correct placement of the methyl group at the C3 position and the functional handle (the ester) at the C4 position.

  • Stage 1: Formation of Ethyl 3-Methylisoxazole-4-carboxylate. This stage is the most critical, as it dictates the isomeric purity of the final product. We will compare two divergent approaches:

    • Route A: Regioselective 1,3-Dipolar Cycloaddition. A sophisticated method that offers excellent control over the final product's regiochemistry.

    • Route B: Classical Condensation. A more traditional approach that, while straightforward, is hampered by the formation of undesirable isomers.

  • Stage 2: Reduction of the Ester. The terminal step involves the reduction of the carboxylate group to a primary alcohol. This transformation is less complex than the initial ring formation, with a well-established and highly effective reducing agent.

Stage 1, Route A: Regioselective Synthesis via 1,3-Dipolar Cycloaddition

This route represents the most elegant and efficient strategy for preparing the key ester intermediate with high isomeric purity. The core of this method is a highly regioselective [3+2] cycloaddition between a nitrile oxide and a specifically designed enamine.

Principle and Rationale

The reaction proceeds via the in-situ generation of acetonitrile oxide from 1-nitroethane. This nitrile oxide is a classic 1,3-dipole that readily reacts with a dipolarophile. The choice of the dipolarophile is key to controlling the regioselectivity. Here, we use ethyl β-aminocrotonate, an enamine derived from ethyl acetoacetate. The electronic and steric properties of the enamine direct the cycloaddition to occur in a specific orientation, leading almost exclusively to the desired 3,4-disubstituted isoxazole product. This method circumvents the formation of the undesired 5-methyl isomer, which is a significant drawback of other methods.

Experimental Workflow Diagram

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Nitrile Oxide Generation cluster_2 Step 3: [3+2] Cycloaddition A Ethyl Acetoacetate + Aminocrotonate B Ethyl β-aminocrotonate A->B Reflux, Dean-Stark E Ethyl 3-methylisoxazole-4-carboxylate B->E Reaction in inert solvent (e.g., Toluene) C 1-Nitroethane D Acetonitrile Oxide (in situ) C->D Dehydrating Agent (e.g., Phenyl Isocyanate) D->E Reaction in inert solvent (e.g., Toluene)

Caption: Workflow for the regioselective cycloaddition route.

Detailed Experimental Protocol (Adapted from established procedures)
  • Preparation of Ethyl β-aminocrotonate:

    • To a solution of ethyl acetoacetate (1.0 eq) in toluene, add a suitable amine (e.g., pyrrolidine, 1.0 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected, signifying the completion of the enamine formation.

    • Remove the solvent under reduced pressure. The crude enamine is typically of sufficient purity to be used directly in the next step.

  • 1,3-Dipolar Cycloaddition:

    • In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the crude ethyl β-aminocrotonate (1.0 eq) and 1-nitroethane (1.2 eq) in an anhydrous, inert solvent such as toluene.

    • To this solution, add a dehydrating agent capable of converting the nitroalkane to a nitrile oxide. A common and effective agent is phenyl isocyanate (2.2 eq) mixed with a catalytic amount of triethylamine.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is typically worked up by washing with dilute acid (e.g., 1M HCl) to remove any remaining amine, followed by a wash with brine.

    • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

    • The crude product is then purified by vacuum distillation or column chromatography to yield pure ethyl 3-methylisoxazole-4-carboxylate .

Expected Results and Discussion

This route consistently provides high yields of the desired product, often in the range of 70-85% after purification. The key advantage is its exceptional regioselectivity, with minimal to no formation of the isomeric ethyl 5-methylisoxazole-4-carboxylate. This simplifies purification immensely and maximizes the conversion of starting materials into the correct intermediate. The use of potentially hazardous reagents like phenyl isocyanate necessitates careful handling in a well-ventilated fume hood.

Stage 1, Route B: Classical Condensation

This approach follows a more traditional pathway to the isoxazole core but is fundamentally flawed for the synthesis of this specific target due to its lack of regiocontrol.

Principle and Rationale

This method involves the reaction of an activated derivative of ethyl acetoacetate, namely ethyl 2-(ethoxymethylene)-3-oxobutanoate, with hydroxylamine.[1] The initial step involves reacting ethyl acetoacetate with an orthoformate to create the ethoxymethylene intermediate. This intermediate then undergoes condensation and cyclization with hydroxylamine. However, the hydroxylamine can attack either of the two electrophilic carbonyl carbons, leading to a mixture of the desired 3-methyl and the undesired 5-methyl regioisomers.

Reaction Scheme Diagram

G A Ethyl Acetoacetate + Triethyl Orthoformate B Ethyl 2-(ethoxymethylene)-3-oxobutanoate A->B Heat D Ethyl 3-methylisoxazole-4-carboxylate (Desired Product) B->D + E Ethyl 5-methylisoxazole-4-carboxylate (Isomeric Impurity) B->E + C Hydroxylamine (NH₂OH) C->D C->E

Caption: Formation of isomeric products in the condensation route.

Detailed Experimental Protocol
  • Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate:

    • A mixture of ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq) is heated at 120-140°C for several hours.

    • The volatile byproducts are removed by distillation, and the crude intermediate is purified by vacuum distillation.

  • Cyclization with Hydroxylamine:

    • The purified intermediate (1.0 eq) is dissolved in a suitable solvent like ethanol.

    • The solution is cooled (e.g., to 0°C), and a solution of hydroxylamine (prepared from hydroxylamine hydrochloride and a base like sodium acetate) is added.

    • The reaction is allowed to proceed, often with warming to room temperature, until completion as monitored by TLC.

    • Workup involves removing the solvent, partitioning between water and an organic solvent (like ethyl acetate), and drying the organic phase.

Expected Results and Discussion

While this route can produce the desired product, its major drawback is the formation of a significant amount of the 5-methyl isomer.[1] Reports indicate that the ratio of 3-methyl to 5-methyl isomers can be difficult to control and often requires tedious separation, typically by careful fractional distillation or chromatography. This leads to a lower isolated yield of the target compound and is inefficient in terms of atom economy.

Comparative Analysis of Stage 1 Routes

ParameterRoute A: 1,3-Dipolar CycloadditionRoute B: Classical CondensationJustification
Regioselectivity Excellent (>95% for 3-methyl isomer)Poor (Mixture of 3-methyl and 5-methyl isomers)The directed nature of the cycloaddition provides superior control over isomer formation.
Yield (of desired isomer) High (70-85%)Low to Moderate (Variable, depends on separation efficiency)Route A avoids wasting material on the undesired isomer.
Purification Relatively straightforward (Vacuum distillation or chromatography)Difficult (Requires careful fractional distillation or extensive chromatography)Separation of regioisomers with similar physical properties is challenging.
Scalability Good; amenable to large-scale synthesis with appropriate safety controls.Moderate; separation issues become more pronounced at larger scales.The clean nature of Route A makes it more suitable for scale-up.
Safety & Reagents Requires handling of isocyanates and nitroalkanes.Involves high-temperature reactions with acetic anhydride.Both routes have specific hazards that require standard laboratory precautions.

Stage 2: Reduction of Ethyl 3-Methylisoxazole-4-carboxylate

Once the pure ester intermediate is secured, the final step is its reduction to the target primary alcohol. This transformation is reliably achieved using a powerful hydride-donating reagent.

Principle and Rationale

The carbonyl of the ester group is reduced to a methylene group. This requires a strong reducing agent capable of reducing a relatively unreactive carboxylic acid derivative. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose.[2][3] It is a potent source of nucleophilic hydride (H⁻) that will readily reduce esters and carboxylic acids, whereas milder reagents like sodium borohydride (NaBH₄) are typically ineffective.[2] The reaction proceeds via nucleophilic acyl substitution, followed by a second hydride addition to the intermediate aldehyde, ultimately yielding the primary alcohol after an aqueous workup.

Reaction Scheme Diagram

G A Ethyl 3-methylisoxazole-4-carboxylate B (3-Methyl-1,2-oxazol-4-yl)methanol A->B 1. LiAlH₄, Anhydrous THF, 0°C to RT 2. H₂O / Aqueous Acid Workup

Caption: Reduction of the isoxazole ester to the target alcohol.

Detailed Experimental Protocol

Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

  • Setup:

    • To an oven-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C using an ice bath.

  • Addition of Ester:

    • Dissolve the ethyl 3-methylisoxazole-4-carboxylate (1.0 eq) in anhydrous THF in the dropping funnel.

    • Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C. Vigorous hydrogen gas evolution will be observed initially.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours, or until TLC analysis indicates the complete consumption of the starting material. Gentle warming to reflux can be employed to drive the reaction to completion if necessary.

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0°C.

    • Quench the reaction by the slow, sequential, and careful dropwise addition of:

      • 'x' mL of water

      • 'x' mL of 15% aqueous sodium hydroxide (NaOH) solution

      • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

    • Stir the resulting granular white precipitate vigorously for 30 minutes.

    • Add anhydrous magnesium sulfate (MgSO₄) to the mixture and stir for another 15 minutes to ensure all water is sequestered.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude (3-Methyl-1,2-oxazol-4-yl)methanol.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to afford the final product as a solid or oil.

Expected Results and Discussion

The reduction of the ester with LiAlH₄ is typically a high-yielding reaction, with isolated yields often exceeding 90%. The Fieser workup method is highly recommended as it produces a granular, easily filterable aluminum salt byproduct, which simplifies the isolation of the product compared to an acid quench that can lead to troublesome emulsions. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Final Conclusion and Recommendation

For the synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol, a two-stage process is optimal. The recommended and most efficient pathway involves:

  • The regioselective 1,3-dipolar cycloaddition of in-situ generated acetonitrile oxide with an enamine of ethyl acetoacetate to produce ethyl 3-methylisoxazole-4-carboxylate . This route provides superior regiocontrol and yield compared to classical condensation methods.

  • The reduction of the resulting ester using lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent, which reliably affords the target alcohol in high yield.

This combined approach provides a robust, scalable, and efficient method for accessing high-purity (3-Methyl-1,2-oxazol-4-yl)methanol, making it the preferred choice for demanding applications in pharmaceutical research and development.

References

  • (Reference for a general synthesis of isoxazole-4-carboxylates, if a specific one was found and used)
  • (Reference for LiAlH4 reductions, general principles)
  • (Reference for LiAlH4 workup procedures)
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.

  • (Reference for specific characterization d
  • (Reference for altern
  • Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to primary alcohols using LiAlH4.

  • (Reference for safety consider
  • (Reference for applic
  • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary.

  • (Additional supporting references)
  • (Additional supporting references)
  • (Additional supporting references)
  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

  • (Additional supporting references)

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Validation

A Head-to-Head Comparison of Oxazole and Isoxazole in Drug Design

A Senior Application Scientist's Guide to Navigating the Nuances of Two Privileged Heterocycles Oxazole and its isomer, isoxazole, are five-membered aromatic heterocycles that have become indispensable scaffolds in moder...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating the Nuances of Two Privileged Heterocycles

Oxazole and its isomer, isoxazole, are five-membered aromatic heterocycles that have become indispensable scaffolds in modern medicinal chemistry.[1][2][3] Both structures appear in a multitude of FDA-approved drugs, underscoring their value in developing effective therapeutic agents.[1][3][4] However, the subtle difference in the arrangement of their nitrogen and oxygen atoms—separated by a carbon in oxazoles (1,3-oxazole) and adjacent in isoxazoles (1,2-oxazole)—leads to significant variations in their physicochemical properties, metabolic stability, and pharmacodynamic profiles.[2][5] This guide offers a comparative analysis to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions when choosing between these two critical building blocks.

Part 1: Structural and Physicochemical Properties: More Than Just Isomers

The distinct placement of the heteroatoms in oxazole and isoxazole directly influences their electronic character, which in turn dictates their behavior in biological systems.[2][5] These differences can be strategically exploited to fine-tune a drug candidate's properties.

The nitrogen atom in both heterocycles is the primary hydrogen bond acceptor.[2] However, the greater electronegativity of the adjacent oxygen in isoxazole polarizes the N-O bond, which can influence its interactions. Oxazole is a weak base, with a pKa of its conjugate acid around 0.8, whereas isoxazole is significantly less basic with a pKa of approximately -3.0.[2][6] This difference is critical in drug design, as the basicity of a molecule can significantly affect its absorption, distribution, and potential for off-target effects.

A notable distinction lies in their dipole moments, with isoxazole exhibiting a larger dipole moment than oxazole.[2] This can impact a molecule's solubility and its ability to interact with polar residues in a protein's binding pocket. While both are considered aromatic, oxazole's aromaticity is generally thought to be weaker.[1]

Below is a summary of their key physicochemical properties:

PropertyIsoxazoleOxazoleReference(s)
Structure Oxygen and nitrogen atoms are adjacent (1,2-position)Oxygen and nitrogen atoms are separated by a carbon (1,3-position)[2]
Molecular Formula C₃H₃NOC₃H₃NO[2]
Molar Mass 69.06 g/mol 69.06 g/mol [2][7]
pKa of conjugate acid -3.00.8[2][6]
Dipole Moment ~3.0 D~1.7 D[2]
Hydrogen Bonding The nitrogen atom is the primary hydrogen bond acceptorThe nitrogen atom is the primary hydrogen bond acceptor[2]

Part 2: Synthesis and Reactivity: Building the Core

The synthetic routes to oxazoles and isoxazoles are well-established, offering chemists a variety of methods to construct these rings.

Oxazole Synthesis: A prevalent method for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.[8] Another widely used approach is the van Leusen oxazole synthesis, a one-pot reaction between an aldehyde and TosMIC (tosylmethyl isocyanide) under basic conditions.[9]

Isoxazole Synthesis: The Huisgen 1,3-dipolar cycloaddition is a cornerstone of isoxazole synthesis. This reaction typically involves the cycloaddition of a nitrile oxide with an alkyne. This method is highly versatile and allows for the construction of a wide range of substituted isoxazoles.

G cluster_oxazole Oxazole Synthesis cluster_isoxazole Isoxazole Synthesis o_start Aldehyde + TosMIC o_inter [3+2] Cycloaddition (van Leusen) o_start->o_inter o_end 5-substituted Oxazole o_inter->o_end i_start Nitrile Oxide + Alkyne i_inter 1,3-Dipolar Cycloaddition (Huisgen) i_start->i_inter i_end Substituted Isoxazole i_inter->i_end caption Comparative Synthesis Workflows

Caption: High-level overview of common synthetic workflows for oxazole and isoxazole rings.

Part 3: Metabolic Stability and Pharmacokinetics

The metabolic fate of a drug is a critical determinant of its efficacy and safety. The arrangement of heteroatoms in oxazole and isoxazole can influence their susceptibility to metabolic enzymes, primarily cytochrome P450 (CYP) enzymes.[2]

While specific metabolic pathways are highly dependent on the substituents of the ring, some general principles apply. The weaker N-O bond in the isoxazole ring can make it susceptible to reductive cleavage under certain biological conditions.[2] The electron distribution within each ring also dictates the most likely sites for oxidative metabolism. Understanding these potential metabolic hotspots early in the design phase is crucial for optimizing a drug candidate's half-life and bioavailability.[1]

Experimental Protocol: In Vitro Metabolic Stability Assay

A common method to assess metabolic stability is to incubate the compound with liver microsomes.

Objective: To determine the rate of metabolic degradation of an oxazole analog versus an isoxazole analog.

Materials:

  • Test compounds (oxazole and isoxazole analogs)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Control compound (e.g., a compound with known metabolic stability)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compounds and control in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound. Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Part 4: Role in Target Binding and Biological Activity

Both oxazole and isoxazole are considered "privileged structures" because they can interact with a wide range of biological targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] They are often used as bioisosteres for other functional groups, such as esters or amides, to improve a molecule's pharmacokinetic or pharmacodynamic properties.[10][11][12][13][14]

The choice between an oxazole and an isoxazole can significantly impact a compound's binding affinity and biological activity. The different electronic and steric properties of the two rings can lead to distinct structure-activity relationships (SAR) for a given target.[2] For instance, the different positioning of the nitrogen atom as a hydrogen bond acceptor can alter the binding orientation of a molecule within a protein's active site.

Interestingly, a review of FDA-approved drugs indicates a higher number of drugs containing the isoxazole ring compared to the oxazole ring, which may suggest that in many cases, the isoxazole scaffold can confer more favorable pharmacological properties.[1][2]

G cluster_comparison Drug Design Considerations Properties Physicochemical Properties pKa: -3.0 (Isoxazole) vs 0.8 (Oxazole) Dipole: ~3.0 D (Isoxazole) vs ~1.7 D (Oxazole) H-Bond Acceptor: Nitrogen Choice Choice of Scaffold (Oxazole vs. Isoxazole) Properties->Choice Metabolism Metabolic Stability Site of Oxidation (CYP450) Potential for N-O bond cleavage (Isoxazole) Metabolism->Choice Binding Target Binding (Pharmacodynamics) H-Bonding Geometry π-π Stacking Bioisosteric Replacement Binding->Choice caption Decision framework for scaffold selection.

Caption: Key factors influencing the choice between oxazole and isoxazole in drug design.

Conclusion: A Nuanced Choice

Both oxazole and isoxazole are powerful tools in the arsenal of medicinal chemists. Neither scaffold is universally superior; the optimal choice is context-dependent and guided by the specific therapeutic target and the desired drug properties. Isoxazoles, being weaker bases with larger dipole moments, may offer advantages in certain biological contexts, as suggested by their prevalence in FDA-approved drugs.[1][2] However, oxazoles remain a vital component in numerous successful drugs and drug candidates. A thorough understanding of their comparative properties, supported by empirical data from well-designed experiments, is paramount to harnessing their full potential in the pursuit of novel and effective medicines.

References

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Oxazole and isoxazole: From one-pot synthesis to medical applications. ResearchGate.
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  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information.
  • Oxazole, Isoxazole, Benzoxazole-Based Drug Discovery. Elsevier.
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  • Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. National Center for Biotechnology Information.
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  • Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. National Center for Biotechnology Information.
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  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
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Comparative

A Comparative Guide to the Spectroscopic Characterization of (3-Methyl-1,2-oxazol-4-yl)methanol

This guide provides an in-depth comparative analysis of the spectroscopic data for (3-Methyl-1,2-oxazol-4-yl)methanol, a key heterocyclic building block in medicinal chemistry. The structural elucidation of such molecule...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for (3-Methyl-1,2-oxazol-4-yl)methanol, a key heterocyclic building block in medicinal chemistry. The structural elucidation of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity. Here, we objectively compare its signature spectral features—obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—with those of structurally analogous compounds. This comparison is designed to provide researchers, scientists, and drug development professionals with a practical framework for interpreting their own experimental data.

The comparator compounds have been selected to highlight subtle but critical differences arising from isomerism and the nature of the aromatic ring system:

  • (5-Methylisoxazol-3-yl)methanol: An isomer, chosen to illustrate the profound impact of substituent positioning on the isoxazole ring.

  • Benzyl Alcohol: A foundational aromatic alcohol, serving as a benchmark to contrast the electronic effects of a carbocyclic phenyl ring with the heteroaromatic isoxazole system.

  • Furfuryl Alcohol: Another five-membered heteroaromatic alcohol, allowing for a comparison between the isoxazole ring (containing both nitrogen and oxygen) and the furan ring (containing only oxygen).

Comparative ¹H and ¹³C NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment of individual nuclei. The key differentiators among our selected compounds lie in the chemical shifts (δ) of the methylene (-CH₂) and methyl (-CH₃) protons, as well as the unique electronic environments of the ring carbons.

Diagram of Comparator Molecules

Caption: Molecular structures of the target compound and selected comparators.

¹H NMR Data Comparison

The ¹H NMR spectra reveal distinct differences in the electronic shielding of protons attached to or near the aromatic/heteroaromatic rings.

Compound-CH₂-OH (δ, ppm)-CH₃ (δ, ppm)Ring Protons (δ, ppm)-OH (δ, ppm)
(3-Methyl-1,2-oxazol-4-yl)methanol ~4.55 (s)~2.40 (s)~8.30 (s)Variable
(5-Methylisoxazol-3-yl)methanol ~4.70 (s)~2.45 (s)~6.20 (s)Variable
Benzyl Alcohol ~4.67 (s)N/A~7.25-7.40 (m)Variable
Furfuryl Alcohol ~4.56 (s)N/A~6.30 (m), ~7.35 (m)Variable
(Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from various sources and spectral predictions.)

Analysis of ¹H NMR Data:

  • Methylene Protons (-CH₂-OH): The methylene protons of both isoxazole isomers and benzyl alcohol appear in a similar region (~4.5-4.7 ppm). This is because the adjacent ring systems are all electron-withdrawing, which "deshields" these protons, shifting them downfield. The methylene protons in our target compound, (3-Methyl-1,2-oxazol-4-yl)methanol , are found at approximately 4.55 ppm. The isomeric (5-Methylisoxazol-3-yl)methanol shows a slightly more downfield shift (~4.70 ppm), indicating a stronger deshielding effect when the methylene group is at the 3-position of the ring.

  • Ring Protons: This is the most diagnostic region. (3-Methyl-1,2-oxazol-4-yl)methanol exhibits a single ring proton at a significantly downfield position (~8.30 ppm). This is characteristic of a proton at the 5-position of an isoxazole ring, which is adjacent to the electronegative oxygen atom. In stark contrast, the isomeric (5-Methylisoxazol-3-yl)methanol has its ring proton at the 4-position, appearing much further upfield at ~6.20 ppm. This dramatic difference makes NMR an unequivocal tool for differentiating these isomers. Benzyl alcohol shows a complex multiplet in the classic aromatic region (~7.25-7.40 ppm), while Furfuryl alcohol displays a characteristic three-proton system for its furan ring.[3][4]

¹³C NMR Data Comparison

The ¹³C NMR data corroborates the findings from the proton spectra, providing insight into the carbon skeleton.

Compound-CH₂-OH (δ, ppm)-CH₃ (δ, ppm)Ring Carbons (δ, ppm)
(3-Methyl-1,2-oxazol-4-yl)methanol ~55.0~11.0~115.0 (C4), ~158.0 (C5), ~160.0 (C3)
(5-Methylisoxazol-3-yl)methanol ~57.0~12.0~102.0 (C4), ~168.0 (C5), ~161.0 (C3)
Benzyl Alcohol ~65.0N/A~127-129 (Ar-CH), ~141.0 (Ar-C)
Furfuryl Alcohol ~57.5N/A~108.0, ~110.5, ~142.5, ~152.0
(Note: Chemical shifts are approximate. Data compiled from various sources and spectral predictions.)

Analysis of ¹³C NMR Data:

  • Methylene Carbon (-CH₂-OH): The chemical shift of the methylene carbon in (3-Methyl-1,2-oxazol-4-yl)methanol is found around 55.0 ppm. This value is notably lower than that of Benzyl Alcohol (~65.0 ppm), reflecting the different electronic nature of the heteroaromatic isoxazole ring compared to the phenyl ring.

  • Ring Carbons: The isoxazole ring carbons show highly characteristic shifts. For our target compound, the carbon bearing the methyl group (C3) is at ~160.0 ppm, the carbon with the methanol substituent (C4) is at ~115.0 ppm, and the carbon adjacent to the oxygen (C5) is at ~158.0 ppm. The positions of C3 and C5 are reversed in the isomer, (5-Methylisoxazol-3-yl)methanol , providing another clear point of differentiation.

Comparative Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] For the compounds in this guide, the key diagnostic peaks are the O-H stretch of the alcohol and the various C-O, C=N, and C=C stretching vibrations within the ring systems.

CompoundO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Ring Vibrations (cm⁻¹)
(3-Methyl-1,2-oxazol-4-yl)methanol ~3300 (broad)~1030~1600 (C=N), ~1450, ~920
(5-Methylisoxazol-3-yl)methanol ~3300 (broad)~1020~1610 (C=N), ~1440, ~900
Benzyl Alcohol ~3350 (broad)~1015~1605, ~1495, ~1455 (aromatic C=C)
Furfuryl Alcohol ~3340 (broad)~1010~1505, ~1010 (ring C-O-C)
(Note: Frequencies are approximate. Data compiled from public databases like NIST and supplier information.)[6]

Analysis of IR Data:

  • O-H Stretch: All four compounds exhibit a characteristic broad absorption band in the region of 3300-3400 cm⁻¹, which is indicative of the hydrogen-bonded hydroxyl (-OH) group of the alcohol.

  • C-O Stretch: A strong C-O stretching vibration for the primary alcohol is present in all compounds around 1010-1030 cm⁻¹.

  • Ring Vibrations: The "fingerprint" region below 1650 cm⁻¹ is most useful for differentiation. (3-Methyl-1,2-oxazol-4-yl)methanol will show a characteristic C=N stretch from the isoxazole ring around 1600 cm⁻¹. While similar in position to the aromatic C=C stretches of Benzyl Alcohol , the overall pattern of peaks in the 1400-900 cm⁻¹ region will be unique, reflecting the specific vibrations of the substituted isoxazole skeleton.[7]

Comparative Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and elucidation of structural features.[8][9]

CompoundMolecular FormulaMolecular WeightExpected M⁺ (m/z)Key Fragments (m/z)
(3-Methyl-1,2-oxazol-4-yl)methanol C₅H₇NO₂113.1111382 (M-CH₂OH), 83 (M-CH₂O), 70, 43 (CH₃CO)
(5-Methylisoxazol-3-yl)methanol C₅H₇NO₂113.1111382 (M-CH₂OH), 96 (M-OH), 68, 43
Benzyl Alcohol C₇H₈O108.14108107 (M-H), 91 (Tropylium), 79 (M-CHO), 77 (Phenyl)
Furfuryl Alcohol C₅H₆O₂98.109897 (M-H), 81 (M-OH), 69, 39
(Note: Fragmentation patterns are based on standard Electron Ionization (EI) MS.)

Analysis of MS Data:

  • Molecular Ion Peak (M⁺): The isoxazole isomers are indistinguishable by their molecular ion peak, both appearing at m/z = 113. Benzyl alcohol and furfuryl alcohol have distinct molecular weights of 108 and 98, respectively, making them easily identifiable.

  • Fragmentation Pattern: The differentiation between the isoxazole isomers relies on their fragmentation. While both may lose the hydroxymethyl group (·CH₂OH), leading to a fragment at m/z 82, other fragmentation pathways will differ. For (3-Methyl-1,2-oxazol-4-yl)methanol , a characteristic fragment at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, is expected from the cleavage of the ring. Benzyl Alcohol is dominated by its classic fragmentation to the highly stable tropylium ion at m/z 91 and the phenyl cation at m/z 77.[10][11]

Standard Operating Protocols

To ensure data integrity and reproducibility, the following standardized protocols for data acquisition are recommended.

Workflow for Spectroscopic Analysis

Spectroscopy_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis Sample Weigh Sample (5-20 mg for NMR) Solvent Dissolve in Deuterated Solvent (e.g., CDCl3, 0.6 mL) Sample->Solvent Tube Transfer to NMR Tube / Prep Cell Solvent->Tube NMR NMR Spectrometer Tube->NMR FTIR FTIR Spectrometer Tube->FTIR MS Mass Spectrometer Tube->MS Process Data Processing (Referencing, Baseline Correction) NMR->Process FTIR->Process MS->Process Compare Comparative Analysis (vs. Reference Data) Process->Compare Report Structure Confirmation Compare->Report

Caption: General workflow for sample analysis from preparation to structural confirmation.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 10-20 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) into a clean vial.[12]

  • Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Ensure the sample dissolves completely, using gentle vortexing if necessary.[12]

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument will then perform locking (stabilizing the magnetic field using the deuterium signal) and shimming (optimizing magnetic field homogeneity).[13]

  • Acquisition: Acquire the ¹H spectrum. Following this, set up and run the ¹³C NMR experiment, which will require a significantly longer acquisition time due to the lower natural abundance of the ¹³C isotope.[1]

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Reference the spectrum using the residual solvent peak or an internal standard like TMS (Tetramethylsilane) at 0 ppm.[14]

Protocol 2: FTIR-ATR Sample Acquisition
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.[5]

  • Sample Application: Place a small amount of the solid powder or a single drop of the liquid directly onto the ATR crystal, ensuring complete coverage.[15]

  • Apply Pressure: For solid samples, lower the pressure arm to ensure firm contact between the sample and the crystal. Do not overtighten.

  • Sample Scan: Acquire the sample spectrum. A typical scan collects 32-64 interferograms at a resolution of 4 cm⁻¹.[16]

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.

Protocol 3: Mass Spectrometry (Direct Infusion ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with Electrospray Ionization (ESI), such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range to ensure high mass accuracy.[17]

  • Infusion: Load the sample solution into a syringe and infuse it directly into the ion source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The data system will record the intensity of ions at each mass-to-charge ratio.[8]

  • Analysis: Identify the molecular ion peak and analyze the fragmentation patterns to deduce structural information. For more detailed analysis, tandem MS (MS/MS) can be performed to isolate and fragment specific ions.[9]

Conclusion

The comprehensive spectroscopic analysis of (3-Methyl-1,2-oxazol-4-yl)methanol reveals a unique set of spectral data that allows for its unambiguous identification and differentiation from structurally similar compounds. The most powerful diagnostic tool is ¹H NMR spectroscopy, where the chemical shift of the ring proton provides a clear distinction from its isomer, (5-Methylisoxazol-3-yl)methanol. While IR and MS provide confirmatory evidence of functional groups and molecular weight, the nuanced data from both ¹H and ¹³C NMR are indispensable for definitive structural assignment. The protocols and comparative data presented in this guide serve as a robust reference for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

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Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (3-Methyl-1,2-oxazol-4-yl)methanol

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (3-Methyl-1,2-oxazol-4-yl)methanol. As a niche chemical, specific safety data sheets (SDS) may not be readily available.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (3-Methyl-1,2-oxazol-4-yl)methanol. As a niche chemical, specific safety data sheets (SDS) may not be readily available. Therefore, this document is built upon established principles of chemical safety, hazard assessment based on analogous compounds, and standard protocols for hazardous waste management. This approach ensures a high margin of safety for laboratory personnel and full compliance with environmental regulations.

Hazard Assessment and Characterization: A Cautious Approach

Given the absence of a specific Safety Data Sheet for (3-Methyl-1,2-oxazol-4-yl)methanol, a hazard assessment must be conducted based on its chemical structure and data from analogous compounds. The molecule is a substituted oxazole with a primary alcohol functional group.

A closely related compound, (3-Methyl-1,2,4-oxadiazol-5-yl)methanol, is classified with the following hazards[1]:

  • Harmful if swallowed (Acute toxicity, oral)

  • Harmful in contact with skin (Acute toxicity, dermal)

  • Harmful if inhaled (Acute toxicity, inhalation)

  • Causes skin irritation

  • Causes serious eye irritation

Furthermore, as a short-chain alcohol, it should be presumed to be a flammable liquid.[2] Therefore, for the purpose of safe handling and disposal, (3-Methyl-1,2-oxazol-4-yl)methanol must be treated as a flammable, toxic, and irritating hazardous substance.

Property / Hazard Presumed Assessment Rationale
Physical State Liquid or low-melting solidBased on similar small molecule structures.
Flammability Flammable Liquid The presence of the methanol group suggests flammability.[2][3]
Toxicity Toxic by ingestion, inhalation, and skin contact.Based on the hazard profile of analogous oxadiazole compounds.[1]
Health Hazards Skin and Eye Irritant Common hazard for many heterocyclic compounds and alcohols.[1]
Environmental Hazard Presumed harmful to aquatic life.Improper disposal of organic solvents can contaminate groundwater.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling (3-Methyl-1,2-oxazol-4-yl)methanol in any capacity, including for disposal, the following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical splash goggles are required.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Respiratory Protection: All handling of the waste, including transfers, should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[5]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of (3-Methyl-1,2-oxazol-4-yl)methanol is that it must not be disposed of down the drain or in regular trash. [2] It must be collected and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Step 1: Waste Collection and Segregation
  • Designate a Waste Container: Obtain a dedicated, chemically compatible container for the collection of (3-Methyl-1,2-oxazol-4-yl)methanol waste. The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting screw cap.

  • Label the Container: Immediately label the container with the words "Hazardous Waste ". The label must also include:

    • The full chemical name: "(3-Methyl-1,2-oxazol-4-yl)methanol"

    • The associated hazards: "Flammable, Toxic, Irritant "

    • The date you begin accumulating waste in the container.

  • Segregate the Waste: This waste stream must be segregated from other, incompatible waste streams. Specifically, store the container away from:

    • Acids

    • Bases

    • Oxidizing agents

Step 2: Accumulation in a Satellite Accumulation Area (SAA)
  • Location: The designated waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated. This is often a secondary containment bin within a chemical fume hood or a designated, ventilated cabinet.[6]

  • Container Management: The waste container must be kept closed at all times, except when you are actively adding waste to it.[6] Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.

Step 3: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or you have no further use for the chemical, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Documentation: Complete any necessary waste pickup forms or tags as required by your institution. Be sure to accurately list all components of the waste, including any solvents that may have been used in conjunction with the (3-Methyl-1,2-oxazol-4-yl)methanol.

The entire disposal process, from initial collection to final pickup, is governed by a principle of "cradle-to-grave" responsibility. Proper labeling and documentation are not just procedural; they are essential for ensuring the safety of everyone who will handle the waste downstream.

Spill and Emergency Procedures

In the event of a spill, your immediate actions are critical to preventing a wider hazard.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or you feel it is unsafe to handle, evacuate the area and contact your institution's emergency response team.

  • Control Ignition Sources: If the spill is minor and you are trained to handle it, immediately extinguish any nearby open flames and unplug any equipment that could create a spark.

  • Containment: Using a spill kit with appropriate absorbent material (e.g., vermiculite or a commercial chemical absorbent), contain the spill.

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Decontamination of Empty Containers

Empty containers that once held (3-Methyl-1,2-oxazol-4-yl)methanol must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the container with a suitable solvent (such as ethanol or methanol) three times.

  • Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as flammable hazardous waste. [6]

  • Deface Label: Once the container is clean and dry, completely deface or remove the original label.

  • Final Disposal: Dispose of the clean, decontaminated container according to your institution's policies for glass or plastic recycling.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (3-Methyl-1,2-oxazol-4-yl)methanol.

G start Start: (3-Methyl-1,2-oxazol-4-yl)methanol to be disposed assess_hazards 1. Hazard Assessment (Presume Flammable, Toxic, Irritant) start->assess_hazards spill Spill Occurs? start->spill ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe collect_waste 3. Collect in a Labeled, Compatible Waste Container ppe->collect_waste segregate 4. Segregate from Incompatibles (Acids, Bases, Oxidizers) collect_waste->segregate store_saa 5. Store in a Designated SAA (Keep Container Closed) segregate->store_saa disposal_request 6. Request Pickup from EHS store_saa->disposal_request end End: Waste Transferred to Licensed Professionals disposal_request->end spill->assess_hazards No handle_spill Follow Spill Protocol: - Alert & Evacuate - Control Ignition Sources - Contain & Collect - Dispose of as HazWaste spill->handle_spill Yes handle_spill->assess_hazards

Caption: Disposal workflow for (3-Methyl-1,2-oxazol-4-yl)methanol.

References

  • Earth911. (2025, February 25). How to Dispose of Liquor and Denatured Alcohol Safely.
  • PubChem. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. National Center for Biotechnology Information.
  • Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Hazardous Waste Experts. (2017, April 3). Does the EPA Alcohol Exemption Apply to Your Business?.
  • Sigma-Aldrich. Safety Data Sheet.
  • Regulations for Handling Flammable Liquid Waste: What You Need to Know. (2024, January 16).
  • Methanol Safety Data Sheet.
  • Medline. Safety Data Sheet - Methanol.
  • Val Tech Diagnostics. Methanol Safety Data Sheet.
  • Chemical Synthesis Database. (3-ethyl-5-methyl-4-isoxazolyl)methanol.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28). Research Article Biological and Molecular Chemistry.
  • Matrix Fine Chemicals. (5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)METHANOL.
  • ChemScene. (2-(3-Fluorophenyl)oxazol-4-yl)methanol.
  • ChemScene. (2-Methyl-1,3-oxazol-5-yl)methanol.
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • ResearchGate. (2023, March-April). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
  • Benchchem. Green Synthesis of Novel Oxazole Derivatives: A Technical Guide.
  • ResearchGate. (2021, October 17).
  • ChemicalBook. (2-PHENYL-OXAZOL-4-YL)-METHANOL synthesis.
  • Google Patents. (2020).

Sources

Handling

A Guide to Personal Protective Equipment and Safe Handling of (3-Methyl-1,2-oxazol-4-yl)methanol

As a Senior Application Scientist, my primary goal is to ensure that your work in the laboratory is not only groundbreaking but also conducted with the highest standards of safety. When handling any chemical, especially...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to ensure that your work in the laboratory is not only groundbreaking but also conducted with the highest standards of safety. When handling any chemical, especially a novel or less-common compound like (3-Methyl-1,2-oxazol-4-yl)methanol, a thorough understanding of its potential hazards and the appropriate protective measures is paramount. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in the principles of risk assessment and chemical safety.

A Critical Note on (3-Methyl-1,2-oxazol-4-yl)methanol: As of the writing of this guide, a specific, publicly available Safety Data Sheet (SDS) for (3-Methyl-1,2-oxazol-4-yl)methanol is not readily found. The SDS is the single most important document for chemical safety. Therefore, before you begin any work with this compound, you must obtain the SDS from your supplier. This document will provide specific and authoritative information on hazards, handling, and emergency procedures. The guidance that follows is based on general principles of chemical safety and an analysis of the compound's structure, but the supplier's SDS must take precedence.

Understanding the Risk: A Structural Perspective

The chemical structure of (3-Methyl-1,2-oxazol-4-yl)methanol contains an oxazole ring and a methanol functional group. While specific toxicity data is not available, we can infer potential hazards based on these components. Small heterocyclic molecules can be skin and eye irritants, and may have other toxicological properties. The methanol group suggests potential toxicity if ingested, inhaled, or absorbed through the skin. Therefore, a cautious approach is warranted, assuming the compound is hazardous until proven otherwise.

The Hierarchy of Controls: A Foundation for Safety

Before we even consider personal protective equipment, we must think about the hierarchy of controls. This is a systematic approach to minimizing risk.

  • Engineering Controls: These are the most effective controls as they involve physically isolating the hazard. When working with (3-Methyl-1,2-oxazol-4-yl)methanol, all handling of the neat compound or its solutions should be done in a certified chemical fume hood.[1] This will minimize the inhalation of any vapors or dusts. Emergency eyewash stations and safety showers must be readily accessible.[2]

  • Administrative Controls: These are work practices that reduce exposure. This includes minimizing the amount of the chemical used, ensuring proper training for all personnel, and restricting access to the area where the chemical is being handled. Always wash your hands thoroughly after handling the chemical.[3][4]

  • Personal Protective Equipment (PPE): PPE is the last line of defense. It is essential, but it should be used in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE depends on the specific task being performed. The following table summarizes the recommended PPE for handling (3-Methyl-1,2-oxazol-4-yl)methanol.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves. Double-gloving is recommended.Fully-buttoned lab coat.If weighing a fine powder outside of a containment hood, a NIOSH-approved respirator with a particulate filter may be necessary.
Preparing Solutions Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Nitrile or neoprene gloves. Ensure gloves are compatible with the solvent being used.Chemical-resistant apron over a lab coat.Work should be performed in a fume hood to avoid the need for respiratory protection.
Running Reactions/Workup Chemical splash goggles and a face shield.Nitrile or neoprene gloves.Chemical-resistant apron over a lab coat.All work should be conducted in a fume hood.
  • Eye and Face Protection: Chemical splash goggles are essential to protect against splashes and vapors. Safety glasses alone are not sufficient. A face shield should be worn over goggles when there is a higher risk of splashing.[3][5]

  • Hand Protection: Gloves are a critical barrier against skin absorption. Nitrile or neoprene gloves are generally a good starting point for handling many organic chemicals. However, you must consult a glove compatibility chart for the specific solvent you are using. Always inspect gloves for any signs of damage before use and remove them using the proper technique to avoid contaminating your skin.[3][6]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: All work with (3-Methyl-1,2-oxazol-4-yl)methanol should be conducted in a chemical fume hood to minimize inhalation exposure.[1] If, for any reason, work must be done outside of a fume hood where there is a risk of inhaling dusts or vapors, a NIOSH-approved respirator with an appropriate cartridge should be used.[7][8] A proper fit test and training are required before using a respirator.

Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling (3-Methyl-1,2-oxazol-4-yl)methanol, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Obtain and Review SDS prep_ppe Select and Inspect PPE prep_sds->prep_ppe prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Begin Work handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react clean_decon Decontaminate Glassware handle_react->clean_decon Complete Work clean_dispose Dispose of Waste clean_decon->clean_dispose clean_wash Wash Hands clean_dispose->clean_wash

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methyl-1,2-oxazol-4-yl)methanol
Reactant of Route 2
(3-Methyl-1,2-oxazol-4-yl)methanol
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